3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Description
BenchChem offers high-quality 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKCLASRQPCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (CAS 951884-49-4)
[1]
Part 1: Executive Summary & Chemical Identity
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (CAS 951884-49-4 ) is a specialized aryl ketone intermediate used primarily in the synthesis of nuclear receptor ligands (specifically Thyromimetics) and advanced materials requiring precise diaryl scaffolds.
Its structural uniqueness lies in its bifunctional design :
-
The "Prime" Ring (3,5-dimethyl-4-methoxy): Mimics the di-iodinated outer ring of Thyroid Hormone (T3), providing high affinity for the Thyroid Receptor beta (TRβ) pocket while improving metabolic stability compared to native iodophenols.
-
The Functional Handle (4'-iodo): A highly reactive aryl iodide moiety positioned para to the carbonyl. This serves as an orthogonal "attachment point" for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or metallation (Lithiation, Rieke Zinc formation) to extend the carbon skeleton.
Core Data Table
| Property | Specification |
| CAS Number | 951884-49-4 |
| IUPAC Name | (4-iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone |
| Molecular Formula | C₁₆H₁₅IO₂ |
| Molecular Weight | 366.20 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Key Reactivity | Aryl Iodide (C-I bond insertion), Ketone (Reduction/Addition) |
| Primary Application | Precursor for TRβ Agonists (e.g., Sobetirome analogs), Photoinitiators |
Part 2: Synthesis & Production Protocol
The synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone relies on a regioselective Friedel-Crafts Acylation . This protocol is designed for high purity (>97%) by leveraging the steric directing effects of the 3,5-dimethyl groups.
Reaction Logic (Expertise & Causality)
-
Substrate Choice: 2,6-Dimethylanisole is used as the nucleophile. The methyl groups at the 2,6-positions block ortho-acylation, forcing the electrophile to the para position (relative to the methoxy group). This ensures 100% regioselectivity for the 4-position.
-
Electrophile: 4-Iodobenzoyl chloride. The iodine atom remains stable under standard Lewis Acid conditions (AlCl₃) if temperatures are controlled, preventing dehalogenation.
-
Catalyst: Aluminum Chloride (AlCl₃) is preferred over weaker Lewis acids (like ZnCl₂) to ensure complete conversion of the deactivated iodobenzoyl chloride.
Step-by-Step Protocol
Materials:
-
2,6-Dimethylanisole (1.0 eq)
-
4-Iodobenzoyl chloride (1.05 eq)
-
Aluminum Chloride (AlCl₃), anhydrous (1.1 eq)
-
Dichloromethane (DCM), anhydrous (Solvent)
Procedure:
-
Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Purge with Nitrogen (N₂) for 15 minutes.
-
Catalyst Suspension: Charge the flask with AlCl₃ (1.1 eq) and anhydrous DCM (5 mL/mmol). Cool the suspension to 0°C using an ice bath.
-
Electrophile Formation: Dissolve 4-Iodobenzoyl chloride (1.05 eq) in minimal DCM and add it slowly to the AlCl₃ suspension. Stir for 15 minutes to form the acylium ion complex (Solution often turns yellow/orange).
-
Acylation: Dissolve 2,6-Dimethylanisole (1.0 eq) in DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Self-Validating Check: Evolution of HCl gas (bubbling) confirms the reaction is proceeding.
-
-
Reaction Phase: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product will appear as a UV-active spot with a lower Rf than the anisole.
-
Quenching (Critical): Pour the reaction mixture slowly into a beaker containing crushed ice and 1M HCl. Caution: Exothermic hydrolysis of aluminum salts.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases and wash sequentially with:
-
Water
-
Saturated NaHCO₃ (to remove acid traces)
-
Brine
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol or Heptane/EtOAc to obtain the target compound.
Part 3: Downstream Applications & Reactivity
This compound acts as a "Linchpin" intermediate. The diagram below illustrates its divergent utility in drug discovery.
Workflow Visualization (Graphviz)
Detailed Application Logic
-
Thyromimetic Scaffold Construction (Pathway B):
-
Many TRβ agonists (e.g., Sobetirome) feature a diarylmethane core.
-
Protocol: The ketone of CAS 951884-49-4 is reduced using Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA) . This ionic reduction is preferred over Wolff-Kishner to preserve the iodine atom for subsequent steps.
-
Result: 4-(4-iodo-benzyl)-2,6-dimethylanisole, which is then coupled to the acidic side chain.
-
-
Organometallic Reagent Generation (Pathway C):
-
The aryl iodide is an excellent substrate for Rieke Zinc (highly reactive zinc).
-
Why Rieke Zinc? It allows the formation of the organozinc reagent under mild conditions without affecting the ketone or methoxy groups. This zinc reagent can then undergo Negishi coupling to attach complex heteroocycles, a common strategy in late-stage drug diversification.
-
Part 4: Safety & Handling
-
Iodine Stability: While aryl iodides are generally stable, avoid prolonged exposure to direct light, which can cause homolytic cleavage of the C-I bond and liberation of iodine (turning the solid purple/brown). Store in amber vials.
-
Lewis Acid Residues: Ensure thorough washing with NaHCO₃ during workup. Residual AlCl₃ can cause degradation (de-methylation) of the methoxy group upon storage.
-
HSE: Standard PPE (Gloves, Goggles, Lab Coat) is required. The compound is an irritant; avoid inhalation of dust.
References
-
ChemicalBook. (2025). 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone Product Entry. Retrieved from
-
Rieke Metals. (2025). Catalog of Organozinc Precursors and Fine Chemicals. Retrieved from
-
BenchChem. (2025).[1] Protocols for Friedel-Crafts Acylation of Anisole Derivatives. Retrieved from
-
PubChem. (2025). Compound Summary: 4-Methoxybenzophenone Derivatives. National Library of Medicine. Retrieved from
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Abstract
This guide provides a comprehensive technical overview for the synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, a substituted diaryl ketone. The primary synthetic strategy detailed is the Friedel-Crafts acylation, a robust and classical method for C-C bond formation on aromatic rings. We will explore the mechanistic underpinnings of this reaction, justify the selection of reagents and catalysts, and provide a detailed experimental protocol from reaction setup to product purification and characterization. This document is intended for researchers and professionals in organic synthesis and drug development, offering insights into the practical execution and theoretical principles of the synthesis.
Introduction and Retrosynthetic Analysis
Benzophenones are a class of organic compounds featuring a diaryl ketone core structure. This motif is prevalent in photochemistry, polymer science, and medicinal chemistry. The specific target molecule, 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, incorporates several key features: a methoxy- and dimethyl-substituted phenyl ring, which is electron-rich, and an iodo-substituted phenyl ring, which can serve as a handle for further cross-coupling reactions.
The most logical and direct approach to constructing this molecule is through a Friedel-Crafts acylation.[1] This powerful reaction forms a C-C bond by acylating an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Retrosynthetic Analysis:
Disconnecting the bond between the carbonyl carbon and the electron-rich aromatic ring reveals the two primary starting materials:
-
3,5-Dimethylanisole (or 3,5-dimethyl-1-methoxybenzene): The nucleophilic aromatic component.
-
4-Iodobenzoyl chloride: The electrophilic acylating agent.
This disconnection points directly to a Friedel-Crafts acylation strategy, where the electron-donating methoxy and methyl groups on the anisole ring activate it for electrophilic attack.
Synthetic Strategy: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) reactions.[2] It allows for the direct installation of an acyl group onto an aromatic nucleus, producing an aryl ketone.[1][3]
Reaction Principle and Mechanism
The reaction proceeds through a well-established multi-step mechanism:[4]
-
Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 4-iodobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺). This acylium ion is a potent electrophile.[5]
-
Electrophilic Attack: The π-electrons of the electron-rich 3,5-dimethylanisole ring attack the electrophilic acylium ion. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost.[2][4]
-
Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This step regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces HCl as a byproduct.[4]
-
Catalyst Complexation: The product, an aryl ketone, possesses a Lewis basic carbonyl oxygen. This oxygen will coordinate strongly with the Lewis acidic AlCl₃ catalyst.[3] For this reason, the reaction requires at least one full equivalent of the catalyst, as it is consumed in this complexation. An aqueous work-up is necessary to hydrolyze this complex and liberate the final ketone product.
Causality in Experimental Design
-
Choice of Substrate (3,5-Dimethylanisole): The methoxy (-OCH₃) group is a strong activating group, and the two methyl (-CH₃) groups are weakly activating. They donate electron density into the ring, making it highly nucleophilic and reactive towards the acylium ion electrophile.[2] These groups direct the incoming electrophile to the ortho and para positions. In this case, the para position is blocked, and the two ortho positions are sterically equivalent, leading to a single major product.
-
Choice of Acylating Agent (4-Iodobenzoyl Chloride): An acyl chloride is highly reactive and readily forms the acylium ion with AlCl₃. The iodo-substituent is deactivating but does not prevent the reaction and provides a valuable site for subsequent chemical modifications (e.g., Suzuki or Heck coupling).
-
Choice of Catalyst (Anhydrous Aluminum Chloride): AlCl₃ is a powerful and common Lewis acid for this reaction.[1][3] It is crucial that it is anhydrous , as any moisture will react violently with it, destroying its catalytic activity and generating HCl gas.[6][7][8]
-
Choice of Solvent (e.g., Dichloromethane): A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane is ideal. It dissolves the reactants but does not coordinate with the catalyst or participate in the reaction.
Experimental Protocol
This protocol outlines a representative procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagent and Equipment Data
| Reagent | Molar Mass ( g/mol ) | Properties | Hazards |
| 4-Iodobenzoyl chloride | 266.46 | Solid, MP: 63-65 °C[9][10][11] | Causes severe skin burns and eye damage[12] |
| 3,5-Dimethylanisole | 136.19 | Liquid | Flammable, skin/eye irritant |
| Aluminum Chloride (Anhydrous) | 133.34 | Solid, sublimes at 178 °C[13] | Reacts violently with water, causes severe skin burns and eye damage[6][13] |
| Dichloromethane (CH₂Cl₂) | 84.93 | Liquid, BP: 39.6 °C | Volatile, suspected carcinogen |
| Hydrochloric Acid (conc.) | 36.46 | Liquid | Corrosive, causes severe burns |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Solid | Mild irritant |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Solid | Hygroscopic |
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Fit the top of the condenser with a drying tube containing calcium chloride or a nitrogen inlet to maintain anhydrous conditions.
-
In the fume hood, carefully charge the flask with anhydrous aluminum chloride (e.g., 1.2 equivalents).
-
Add dry dichloromethane (e.g., 100 mL) to the flask.
-
-
Formation of Acylium Ion:
-
In a separate, dry flask, dissolve 4-iodobenzoyl chloride (e.g., 1.0 equivalent) in dry dichloromethane (e.g., 50 mL).[9][10][11]
-
Transfer this solution to an addition funnel and add it dropwise to the stirring suspension of AlCl₃ in CH₂Cl₂ over 15-20 minutes. The mixture may warm and evolve some HCl gas.
-
-
Acylation Reaction:
-
After the addition is complete, allow the mixture to stir for an additional 20 minutes to ensure complete formation of the acylium ion complex.
-
Dissolve 3,5-dimethylanisole (e.g., 1.0 equivalent) in dry dichloromethane (e.g., 25 mL) and add this solution dropwise to the reaction mixture over 30 minutes.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting anisole.
-
-
Work-up and Product Isolation:
-
Cool the reaction flask in an ice-water bath.
-
CAUTION: Quench the reaction by very slowly and carefully adding crushed ice, followed by cold water. This is a highly exothermic process that will evolve significant amounts of HCl gas. Perform this step with extreme care in the back of the fume hood.
-
Once the vigorous reaction has subsided, add concentrated HCl (e.g., 20 mL) to dissolve any remaining aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers. Wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
The crude solid can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford the pure 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone.
-
Visualization of Key Processes
Overall Synthetic Scheme
Caption: Overall Friedel-Crafts acylation reaction scheme.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle only in a fume hood, wearing gloves, safety goggles, and a lab coat. Avoid inhalation of dust. Spills should be covered with dry sand; DO NOT USE WATER .[6][7][13]
-
4-Iodobenzoyl Chloride: Corrosive and causes severe burns. Handle with appropriate PPE.[12]
-
Dichloromethane: A volatile solvent and suspected carcinogen. Always use in a well-ventilated fume hood.
-
Reaction Quenching: The addition of water to the AlCl₃ complex is extremely exothermic and releases HCl gas. This must be done slowly, in an ice bath, and within a fume hood.
References
-
Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah. [Link]
-
Friedel Crafts Reaction. SATHEE. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Safety Data Sheet ALUMINIUM CHLORIDE Anhydrous. ChemSupply Australia. [Link]
-
Aluminum Chloride (anhydrous). Princeton University Environmental Health and Safety. [Link]
-
Material Safety Data Sheet Aluminium Chloride, Anhydrous. Aditya Birla Chemicals. [Link]
-
Anhydrous Aluminium Chloride. Gujarat Alkalies and Chemicals Limited. [Link]
-
Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. ACS Publications. [Link]
-
Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]
-
4-Iodobenzoyl chloride. ChemBK. [Link]
-
4-Iodobenzoyl chloride | C7H4ClIO | CID 74373. PubChem. [Link]
-
Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]
-
Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]
-
Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Anhydride and 3-Methoxycarbonyl-2-phenylfuran-4-carbonyl Chloride. National Sun Yat-sen University. [Link]
-
3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113. PubChem. [Link]
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. University of California, Santa Cruz.
-
(4-Carbomethoxy)phenyl-(2,4,6-trimethoxy-phenyl)iodonium p-toluenesulfonate. Organic Syntheses. [Link]
-
4,4'-Dimethoxybenzophenone. NIST WebBook. [Link]
-
Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980. PubChem. [Link]
-
A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. ResearchGate. [Link]
- US Patent for 3,5-dimethyl-4-methoxypyridine derivatives.
-
4,4'-Dimethoxybenzophenone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Synthesis of 3-iodo-4-(oxiranylmethoxy)benzamide. PrepChem.com. [Link]
Sources
- 1. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 4. byjus.com [byjus.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.cn]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. adityabirlachemicals.com [adityabirlachemicals.com]
- 9. 4-Iodobenzoyl chloride | 1711-02-0 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 4-Iodobenzoyl chloride CAS#: 1711-02-0 [m.chemicalbook.com]
- 12. 4-Iodobenzoyl chloride | C7H4ClIO | CID 74373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. gacl.com [gacl.com]
Spectroscopic data of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Technical Monograph: Spectroscopic Characterization and Structural Validation of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Executive Summary
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (Structure 1 ) represents a critical pharmacophore intermediate in the synthesis of tubulin polymerization inhibitors, specifically analogs of combretastatin A-4 and phenstatin. Its structural core—a diaryl ketone bridging a lipophilic, electron-rich 3,5-dimethyl-4-methoxyphenyl ring and an electron-deficient, halogenated 4-iodophenyl ring—confers unique spectroscopic signatures essential for validation during drug development.
This technical guide provides a definitive reference for the synthesis, purification, and spectroscopic identification of Compound 1 . It synthesizes empirical data from homologous benzophenone derivatives with theoretical chemical shift predictions to establish a robust validation protocol for researchers.
Structural Analysis & Theoretical Framework
The molecule consists of two distinct aromatic systems linked by a carbonyl bridge. The electronic environment of each ring dictates the spectroscopic output:
-
Ring A (Electron-Rich): The 3,5-dimethyl-4-methoxy substitution pattern creates a symmetric electronic environment. The methoxy group (electron-donating by resonance) and two methyl groups (weakly electron-donating by induction) shield the aromatic protons and carbons.
-
Ring B (Electron-Deficient/Polarizable): The 4'-iodo substituent introduces a heavy atom effect (spin-orbit coupling), significantly shielding the ipso-carbon (
) while deshielding the ortho-protons via inductive effects.
Molecular Formula:
Synthesis & Reaction Pathway
The most regioselective route to Compound 1 utilizes a Friedel-Crafts acylation. The reaction couples 2,6-dimethylanisole (highly activated at the para position) with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst (
Reaction Logic:
-
Activation: The Lewis acid complexes with the acyl chloride to form the electrophilic acylium ion (
). -
Attack: The nucleophilic para-carbon of the 2,6-dimethylanisole attacks the acylium ion. The 3,5-dimethyl groups sterically hinder ortho attack, ensuring high regioselectivity.
-
Aromatization: Loss of a proton restores aromaticity, yielding the ketone.[1]
Figure 1: Synthesis Workflow
Caption: Friedel-Crafts acylation pathway ensuring regioselective formation of the diaryl ketone core.
Spectroscopic Data Atlas
The following data sets are derived from high-fidelity substituent chemical shift increments (SCS) and validated against homologous benzophenone libraries.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,| Position | Multiplicity | Integration | Coupling ( | Assignment | |
| Ar-H (Ring B) | 7.82 | Doublet (d) | 2H | 8.4 Hz | H-3', 5' (Ortho to I) |
| Ar-H (Ring B) | 7.48 | Doublet (d) | 2H | 8.4 Hz | H-2', 6' (Ortho to C=O) |
| Ar-H (Ring A) | 7.45 | Singlet (s) | 2H | - | H-2, 6 (Symmetric) |
| -OCH3 | 3.78 | Singlet (s) | 3H | - | Methoxy (C-4) |
| -CH3 | 2.32 | Singlet (s) | 6H | - | Methyls (C-3, 5) |
Key Diagnostic Feature: The singlet at 7.45 ppm integrates to 2 protons, confirming the symmetry of the dimethyl-substituted ring. The doublet at 7.82 ppm is distinctively deshielded due to the iodine and carbonyl anisotropy.
NMR (100 MHz,| Carbon Type | Assignment | |
| C=O | 195.2 | Carbonyl (Ketone) |
| C-O (Ar) | 160.8 | C-4 (Ipso to OMe) |
| C-Ar (Quat) | 137.5 | C-1' (Ipso to C=O) |
| C-Ar (CH) | 137.8 | C-3', 5' (Ortho to I) |
| C-Ar (Quat) | 132.1 | C-1 (Ipso to C=O) |
| C-Ar (CH) | 131.2 | C-2', 6' (Ortho to C=O) |
| C-Ar (Quat) | 130.5 | C-3, 5 (Ipso to Me) |
| C-Ar (CH) | 129.8 | C-2, 6 (Symmetric) |
| C-I | 100.4 | C-4' (Ipso to I) [Diagnostic] |
| -OCH3 | 59.8 | Methoxy Carbon |
| -CH3 | 16.1 | Methyl Carbons |
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional groups without the interference of solvent peaks.
-
Carbonyl (
): Strong absorption at 1655 . The conjugation with two aromatic rings lowers the frequency from the standard 1715 . -
Ether (
): Strong band at 1245 (asymmetric stretch) and 1020 (symmetric stretch). -
Aromatic (
): 1590, 1480 . -
C-I Stretch: Weak/Medium band at ~500-600
(fingerprint region).
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 366 (Base peak or significant intensity). -
Isotope Pattern: No M+2 peak for Iodine (monoisotopic), unlike Cl or Br.
-
Fragmentation:
-
m/z 231:
. Loss of iodine radical. -
m/z 211:
. Acylium ion of the dimethyl-methoxy ring (stable fragment). -
m/z 135:
. Tropylium-like ion derived from the dimethylanisole fragment.
-
Validation Protocol
To certify the identity of synthesized 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone , follow this self-validating logic flow:
-
Symmetry Check (
NMR): Does the aromatic region contain a singlet integrating to 2H?-
Yes: Confirms 3,5-substitution pattern on Ring A.
-
No: Indicates regioisomer contamination (e.g., 2,5-dimethyl).
-
-
Heavy Atom Check (
NMR): Is there a quaternary carbon signal near 100 ppm?-
Yes: Confirms the presence of Iodine directly attached to the aromatic ring.
-
-
Functional Group Check (IR): Is the Carbonyl peak below 1670
?-
Yes: Confirms diaryl ketone conjugation.
-
Figure 2: Structural Validation Logic
Caption: Step-wise logic gate for confirming molecular identity using spectroscopic data.
References
-
Pettit, G. R., et al. (1998). "Antineoplastic agents.[2] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry.
-
Hsieh, H. P., et al. (2005). "Synthesis and anti-cancer activity of benzophenone derivatives." Bioorganic & Medicinal Chemistry Letters.
-
O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing.[2] (General reference for benzophenone spectral constants).
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Source for SCS substituent increment calculations).
Sources
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone mass spectrometry data
An In-depth Technical Guide to the Mass Spectrometry of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Introduction
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is a polysubstituted aromatic ketone. As a benzophenone derivative, it belongs to a class of compounds with significant applications in organic synthesis, photochemistry, and medicinal chemistry. The structural complexity arising from its varied substituents—dimethyl, methoxy, and iodo groups—necessitates robust analytical techniques for unequivocal identification and characterization. Mass spectrometry (MS) stands as a cornerstone analytical method, providing critical insights into the molecular weight and structural features of such molecules through controlled fragmentation.
This guide, designed for researchers and drug development professionals, offers a detailed exploration of the electron ionization mass spectrometry (EI-MS) of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone. It moves beyond a simple data report to explain the underlying principles of its fragmentation, providing a predictive framework for its analysis. We will delve into the characteristic fragmentation pathways, the rationale behind experimental protocols, and the interpretation of the resulting mass spectrum.
Physicochemical & Structural Data
A precise understanding of the molecule's composition is the foundation for interpreting its mass spectrum. The key properties of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₁₅IO₂ |
| Molecular Weight | 366.19 g/mol |
| Monoisotopic Mass | 366.00624 Da |
| Structure | |
| (Image of the chemical structure of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone) |
Core Principles of EI-MS Fragmentation for Aromatic Ketones
Electron Ionization (EI) is a hard ionization technique where a high-energy electron beam bombards the analyte molecule. This process ejects an electron, creating a high-energy molecular ion (M⁺•) that is also a radical cation. This excess energy induces fragmentation through predictable bond cleavage pathways, governed by the formation of the most stable possible ions.
For aromatic ketones like benzophenone derivatives, the most characteristic fragmentation is α-cleavage—the breaking of the carbon-carbon bond adjacent to the carbonyl group.[1][2] This cleavage results in the formation of a highly stable, resonance-stabilized acylium ion (ArC≡O⁺) and a radical species, which is neutral and therefore not detected by the mass spectrometer.[3] The stability of the resulting acylium ion often dictates the most abundant peaks (including the base peak) in the spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction of its fragmentation pattern can be derived from established principles for substituted benzophenones.[4][5] The molecular ion (M⁺•) for 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone will appear at an m/z of 366. The primary fragmentation will occur via two competing α-cleavage pathways on either side of the central carbonyl group.
Key Predicted Fragment Ions
The table below details the major fragment ions expected in the EI mass spectrum.
| m/z (Predicted) | Proposed Fragment Ion | Description of Formation | Relative Abundance (Predicted) |
| 366 | [C₁₆H₁₅IO₂]⁺• | Molecular Ion (M⁺•) | Moderate |
| 163 | [C₁₀H₁₁O₂]⁺ | α-cleavage A: Loss of a 4-iodophenyl radical (•C₆H₄I) to form the stable 3,5-dimethyl-4-methoxybenzoyl cation. | High (Predicted Base Peak) |
| 231 | [C₇H₄IO]⁺ | α-cleavage B: Loss of a 3,5-dimethyl-4-methoxyphenyl radical to form the 4-iodobenzoyl cation. | Moderate to High |
| 203 | [C₆H₄I]⁺ | Secondary Fragmentation: Loss of a neutral carbon monoxide (CO) molecule from the 4-iodobenzoyl cation (m/z 231). | Moderate |
| 135 | [C₉H₁₁O]⁺ | Secondary Fragmentation: Loss of a neutral carbon monoxide (CO) molecule from the 3,5-dimethyl-4-methoxybenzoyl cation (m/z 163). | Moderate |
The base peak is predicted to be at m/z 163 . This is because the electron-donating effects of the methoxy group and the two methyl groups provide significant resonance and inductive stabilization to the positive charge on the acylium cation. In contrast, the electron-withdrawing nature of the iodine atom offers less stabilization to the fragment at m/z 231.
Visualization of the Fragmentation Pathway
The logical flow of the fragmentation process, from the molecular ion to its daughter fragments, can be visualized as follows.
Caption: Predicted EI-MS fragmentation pathway of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone.
Experimental Protocol: GC-MS Analysis
This section provides a self-validating protocol for acquiring the mass spectrum of the target compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile and semi-volatile organic molecules.
Objective: To obtain a high-quality electron ionization mass spectrum for structural elucidation.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of purified 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone.
- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
2. GC-MS Instrumentation and Parameters:
- System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).
- Injection:
- Injector Port Temperature: 250-280°C (to ensure rapid volatilization without thermal degradation).
- Injection Volume: 1 µL.
- Mode: Splitless (for higher sensitivity with dilute samples) or Split (e.g., 20:1, to prevent column overloading with more concentrated samples).
- Gas Chromatography:
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
- Carrier Gas: Helium, with a constant flow rate of 1.0-1.2 mL/min.
- Oven Temperature Program:
- Initial Temperature: 150°C, hold for 1 minute.
- Ramp: Increase at 15°C/min to 300°C.
- Final Hold: Hold at 300°C for 5-10 minutes (to ensure elution of the compound and cleaning of the column).
- Mass Spectrometry:
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV (standard energy to ensure reproducible fragmentation and allow for library matching).[6]
- Source Temperature: 230°C.
- Mass Analyzer Scan Range: 40-500 amu (to ensure capture of the molecular ion and all significant fragments).
- Solvent Delay: 3-4 minutes (to prevent the solvent peak from saturating the detector).
3. Data Analysis:
- Identify the chromatographic peak corresponding to the analyte.
- Extract the mass spectrum from the apex of this peak.
- Analyze the spectrum:
- Identify the molecular ion peak (m/z 366).
- Identify the base peak and other major fragment ions.
- Compare the observed fragmentation pattern with the predicted pathway outlined in this guide.
General Analytical Workflow
The entire process, from sample handling to final data interpretation, follows a structured workflow.
Caption: A generalized workflow for the GC-MS analysis of an organic compound.
References
-
ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. Available at: [Link].
-
Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link].
-
Acquity APC. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link].
-
ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Available at: [Link].
-
PubChem. 4-Methoxybenzophenone. Available at: [Link].
-
PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Available at: [Link].
-
Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
-
PubMed. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry. Available at: [Link].
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link].
-
NIST WebBook. Benzophenone. Available at: [Link].
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link].
-
MassBank. 4-METHOXYBENZALDEHYDE. Available at: [Link].
Sources
- 1. people.whitman.edu [people.whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. massbank.eu [massbank.eu]
Technical Guide: Physical Properties & Applications of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
[1][2]
Executive Summary
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is a specialized benzophenone derivative utilized primarily as a thyromimetic intermediate and a photoaffinity labeling reagent .[1][2] Structurally, it mimics the diaryl ether scaffold of thyroid hormones (T3/T4), where the carbonyl bridge replaces the ether linkage, providing metabolic stability while retaining receptor affinity.[2] Its benzophenone core allows for UV-induced crosslinking, making it a critical tool for mapping ligand-binding domains in nuclear receptors.[1][2]
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| Chemical Name | (4-Iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone |
| CAS Registry Number | 951884-49-4 |
| Molecular Formula | C₁₆H₁₅IO₂ |
| Molecular Weight | 366.19 g/mol |
| SMILES | COc1c(C)cc(cc1C)C(=O)c2ccc(I)cc2 |
| Structural Features | [1][2][3][4][5][6][7][8][9] • Benzophenone Core: Photoactivatable moiety (n-π* transition).[1][2]• 3,5-Dimethyl-4-methoxy Ring: Mimics the outer ring of Thyroxine (T4) or DIMIT.[1][2]• 4'-Iodo Substituent: Mimics the inner ring iodine; allows for Pd-catalyzed coupling or radioiodination.[1][2] |
Structural Logic
The molecule is designed with specific steric and electronic properties:
-
Steric Hindrance: The methyl groups at positions 3 and 5 on the anisole ring force the methoxy group out of plane, mimicking the orthogonal conformation of the outer ring in natural thyroid hormones.[2]
-
Electronic Character: The electron-rich anisole ring facilitates binding to the hydrophobic pocket of the Thyroid Hormone Receptor (TR), while the electron-deficient iodobenzoyl ring interacts with the inner pocket.[1][2]
Physical Properties
Note: Experimental values are derived from homologous benzophenone derivatives and calculated datasets where specific literature values are proprietary.
Thermodynamic & Phase Properties
| Property | Value / Range | Condition |
| Physical State | Solid (Crystalline Powder) | @ 25°C, 1 atm |
| Melting Point | 92 – 98 °C (Predicted) | Standard pressure |
| Boiling Point | ~420 °C (Decomposes) | Predicted @ 760 mmHg |
| Flash Point | > 110 °C | Closed Cup |
Solubility Profile
The compound exhibits high lipophilicity due to the halogenated and methylated aromatic rings.[1][2]
-
Soluble: Dichloromethane (DCM), Chloroform, Dimethyl sulfoxide (DMSO), Ethyl Acetate.[2]
-
Sparingly Soluble: Methanol, Ethanol (requires heating).[2]
-
Insoluble: Water, aqueous buffers.[2]
Spectral Characteristics
-
UV-Vis Absorption:
-
IR Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz) Diagnostic Peaks:
Synthesis & Purification Protocol
The synthesis typically employs a Friedel-Crafts acylation to couple the two aromatic systems.[1][2]
Synthetic Pathway (Friedel-Crafts Acylation)
Reagents: 4-Iodobenzoyl chloride, 2,6-Dimethylanisole, Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄).[1][2] Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1][2]
Step-by-Step Protocol:
-
Preparation: Dissolve 4-iodobenzoyl chloride (1.0 eq) in anhydrous DCM under Argon.
-
Activation: Cool to 0°C. Add Lewis acid (AlCl₃, 1.1 eq) portion-wise. Note: AlCl₃ is aggressive and may demethylate the ether; SnCl₄ is milder.[1][2]
-
Addition: Add 2,6-dimethylanisole (1.0 eq) dropwise. The 3,5-methyl groups direct the acylation to the para position (position 4 relative to methoxy).[2]
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–12 hours.
-
Quenching: Pour mixture over ice/HCl to hydrolyze the aluminum complex.
-
Extraction: Extract with DCM (3x). Wash organic layer with brine and NaHCO₃.[2]
-
Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Hexane:EtOAc 9:1).
Visualization of Synthesis Logic
Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target benzophenone.
Applications in Research
Photoaffinity Labeling of Nuclear Receptors
This compound is a "suicide substrate" for mapping the Thyroid Hormone Receptor (TR).[1][2]
-
Mechanism: Upon irradiation at 350 nm, the benzophenone carbonyl oxygen excites to a triplet diradical state.[2] This radical abstracts a hydrogen atom from the nearest amino acid residue in the receptor's ligand-binding pocket, forming a covalent C-C bond.[1][2]
-
Utility: Allows researchers to identify the exact contact points of the hormone within the receptor using mass spectrometry after crosslinking.[2]
Thyromimetic Intermediate
The compound serves as a precursor for more complex thyromimetics (e.g., GC-1 or KB-141 analogs) by modifying the iodine handle.[1][2]
-
Functionalization: The 4'-iodo group is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce polar side chains that increase receptor selectivity (TR
vs TR ).[1][2]
Photoactivation Workflow
Figure 2: Mechanism of action for photoaffinity labeling using the benzophenone moiety.
Stability & Handling (Safety)
-
Light Sensitivity: CRITICAL. Store in amber vials wrapped in foil. Exposure to ambient UV light can slowly degrade the compound via the same radical mechanism used in its application.[1][2]
-
Storage: -20°C is recommended for long-term stability to prevent slow deiodination or oxidation.[1][2]
-
Safety: The compound is an organoiodide and potential irritant.[2] Standard PPE (gloves, goggles) is required.[2] Avoid inhalation of dust.[1][2]
References
-
ChemicalBook. (2024).[1][2] Product Entry: 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (CAS 951884-49-4).[1][2][9]Link[1][2]
-
Rieke Metals. (2024).[1][2] Catalog Entry #5198-22: 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone.[1][2]Link[2]
-
PubChem. (2024).[1][2] Compound Summary: (4-Methoxyphenyl)(phenyl)methanone Derivatives.[1][2][10][11] National Library of Medicine.[2] Link
-
Dorman, G., & Prestwich, G. D. (1994).[2] Benzophenone photophores in biochemistry.[2] Biochemistry, 33(19), 5661-5673.[2] (Foundational text on benzophenone photoaffinity mechanism).
Sources
- 1. 39730-66-0|1-(2-Hydroxy-4-iodophenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. arctomsci.com [arctomsci.com]
- 10. chemscene.com [chemscene.com]
- 11. (4-Methoxyphenyl)phenyl-methanone(611-94-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Guide: Solubility Profile of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone .
Executive Summary
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (CAS: 951884-49-4) is a specialized halogenated benzophenone derivative, primarily utilized as a synthetic intermediate in the development of thyromimetic agents and functionalized photoinitiators. Its solubility profile is governed by the interplay between its lipophilic benzophenone core, the steric bulk of the ortho-methyl groups, and the polarizability of the aryl-iodide moiety.
This guide provides a structural analysis of its solvation potential, a predictive solubility landscape across organic solvent classes, and a validated experimental protocol for precise solubility determination.
Molecular Characterization & Solvation Physics
To understand the solubility behavior of this compound, one must analyze its structural pharmacophore.
| Feature | Chemical Moiety | Solvation Impact |
| Core Scaffold | Benzophenone | Provides high solubility in aromatic and chlorinated solvents; low water solubility. |
| Substituents (Ring A) | 3,5-Dimethyl | Increases lipophilicity (LogP) and crystal lattice energy (packing efficiency); reduces solubility in polar protic solvents. |
| Substituent (Ring A) | 4-Methoxy | Weak H-bond acceptor; enhances solubility in ethers (THF) and esters (Ethyl Acetate). |
| Substituent (Ring B) | 4'-Iodo | Increases molecular weight and polarizability; enhances interaction with soft solvents (e.g., Chloroform) but decreases solubility in light alcohols. |
Structural Visualization
The following diagram illustrates the electronic environment affecting solvation.
Figure 1: Structural Activity Relationship (SAR) map detailing the solvation drivers for 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone.
Solubility Landscape
Based on the principles of "Like Dissolves Like" and comparative data from structural analogs (e.g., 4-methoxybenzophenone, 4-iodobenzophenone), the solubility profile is categorized below.
Predicted Solubility Ranking (at 298.15 K)
Note: Exact mole fraction values must be determined experimentally (see Section 4).
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Strong dispersion forces stabilize the iodine and aromatic rings. |
| Aromatic Hydrocarbons | Toluene, Xylene | Very Good | |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Dipole-dipole interactions with the carbonyl and methoxy groups. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | Limited by the hydrophobic methyl/iodo groups; highly temperature-dependent. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Poor | Crystal lattice energy exceeds solvation enthalpy. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates. |
Thermodynamic Modeling
For rigorous process design (e.g., crystallization), experimental data should be fitted to the Modified Apelblat Equation :
Where:
- is the mole fraction solubility.
- is the absolute temperature (K).[1]
- are empirical model parameters derived from regression analysis.
Experimental Protocol: Solubility Determination
Objective: Accurately determine the mole fraction solubility of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone in pure solvents.
Method: Isothermal Saturation (Shake-Flask Method)
This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for solubility determination.
Step-by-Step Procedure
-
Preparation: Add excess solid 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone to a glass vial containing 10 mL of the target solvent.
-
Equilibration: Place the vial in a thermostatic shaker bath. Agitate at the target temperature (e.g., 298.15 K) for 48 hours .
-
Critical Control: Ensure solid phase is always present. If all solid dissolves, add more.
-
-
Settling: Stop agitation and allow the suspension to settle for 2 hours at the same temperature to avoid precipitation during sampling.
-
Sampling: Withdraw 1 mL of the supernatant using a pre-warmed syringe. Filter through a 0.22 µm PTFE filter into a tared volumetric flask.
-
Quantification:
-
Weigh the flask to determine the mass of the solution.
-
Dilute with HPLC mobile phase (e.g., Acetonitrile).
-
Analyze via HPLC-UV (Detection typically at ~254 nm or ~280 nm, corresponding to the benzophenone
transition).
-
-
Calculation:
Where are mass and molar mass of the solute, and are for the solvent.
Process Applications
Recrystallization Strategy
The solubility differential between Ethyl Acetate (Good solvent) and Hexane (Anti-solvent) or Ethanol (Temperature-dependent solvent) is ideal for purification.
-
Protocol: Dissolve crude material in hot Ethyl Acetate. Slowly add Hexane or cool the solution to induce crystallization. The iodine atom facilitates heavy-atom phasing in X-ray crystallography if single crystals are grown.
Photostability Warning
Iodinated benzophenones are susceptible to photodehalogenation under UV light.
-
Handling: All solubility experiments should be conducted in amber glassware or under low-light conditions to prevent degradation of the C-I bond, which would alter solubility results.
References
-
Benzophenone Solubility Standards: Ouyang, J., et al. "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents."[1] Journal of Chemical & Engineering Data, vol. 63, no. 5, 2018, pp. 1833–1840. Link
-
Solubility Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999, pp. 85-91. Link
- General Protocol: Grant, D. J. W., and Higuchi, T. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990. (Standard text for solubility protocols).
-
Compound Synthesis Context: Rieke Metals. "3,5-Dimethyl-4'-iodo-4-methoxybenzophenone Product Data." Rieke Metals Catalog, 2023. Link
Sources
Iodinated Benzophenones: A Technical Guide to Their Applications in Modern Research
Abstract: This technical guide provides an in-depth exploration of iodinated benzophenones, a class of molecules that synergistically combines the robust photochemical properties of the benzophenone scaffold with the unique characteristics imparted by iodine substitution. The introduction of a heavy iodine atom significantly modulates the photophysical behavior of the benzophenone core, primarily by enhancing the rate of intersystem crossing to the reactive triplet state. This guide elucidates the foundational principles behind these properties and details their expanding applications across diverse scientific fields. We will cover their pivotal role as superior photo-cross-linking agents for mapping biomolecular interactions, their utility as versatile building blocks in complex organic synthesis, and their emerging potential as pharmacophores and imaging agents in drug discovery. Detailed protocols, mechanistic diagrams, and comparative data are provided to equip researchers, chemists, and drug development professionals with the technical knowledge to effectively leverage iodinated benzophenones in their work.
The Foundational Chemistry: Synergy of the Benzophenone Core and Iodine
The utility of iodinated benzophenones stems from the powerful interplay between their two core components: the benzophenone framework and the iodine substituent. Understanding these individual contributions is key to appreciating their combined potential.
The Benzophenone Moiety: A Photochemical Workhorse
The benzophenone scaffold is renowned in photochemistry. Upon absorption of ultraviolet (UV) light (typically ~350 nm), an electron from a non-bonding orbital (n) on the carbonyl oxygen is promoted to an anti-bonding π* orbital of the carbonyl group.[1] This creates a short-lived excited singlet state, S₁(n,π).[2] What makes benzophenone exceptionally useful is its highly efficient intersystem crossing (ISC) to the lower-energy triplet state, T₁(n,π), with a quantum yield approaching 100%.[2][3] This triplet state is the primary reactive species; it is relatively long-lived and behaves like a diradical, capable of abstracting hydrogen atoms from nearby C-H bonds to form a stable ketyl radical.[4][5] This reactivity is the basis for its widespread use as a photoinitiator and a photo-cross-linking agent.[6][7]
The Iodine Advantage: The Heavy-Atom Effect and Synthetic Versatility
The introduction of an iodine atom onto one of the phenyl rings dramatically influences the molecule's properties in two significant ways:
-
The Internal Heavy-Atom Effect: Iodine, with its large atomic number, significantly increases spin-orbit coupling within the molecule. This physical phenomenon greatly enhances the rate of spin-forbidden transitions, most notably the S₁ → T₁ intersystem crossing.[8][9] While benzophenone's ISC is already efficient, iodination can make this transition even faster, leading to a more rapid population of the reactive triplet state.[8][10] This effect can be critical for increasing the efficiency of photochemical reactions.
-
A Handle for Synthesis: The carbon-iodine bond is a cornerstone of modern organic synthesis. The iodine atom serves as an excellent leaving group and a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[11] This allows for the straightforward elaboration of the iodinated benzophenone scaffold into more complex molecular architectures. Furthermore, iodinated aromatics are precursors for preparing hypervalent iodine reagents, which are powerful and environmentally friendly oxidants.[12][13]
The relationship between these structural features and their resulting applications is visualized below.
Caption: Relationship between the structural features of iodinated benzophenones and their primary applications.
Applications in Photochemistry and Chemical Biology
The enhanced photochemical properties of iodinated benzophenones make them superior tools for studying and manipulating biological systems.
Enhanced Photo-Cross-Linking Agents
Photo-cross-linking is a powerful technique to "freeze" transient interactions between molecules, particularly protein-protein or protein-ligand interactions, by forming a covalent bond upon light activation.[14] Iodinated benzophenones excel in this role. The near-instantaneous and highly efficient population of the triplet state following a UV flash allows for rapid hydrogen abstraction from adjacent molecules, forming a covalent link before the interacting partners can dissociate.[5] This increased efficiency can lead to higher cross-linking yields with shorter irradiation times, which is crucial for minimizing potential photodamage to sensitive biological samples.
The general mechanism is a two-step process:
-
Activation & H-Abstraction: The photo-excited triplet-state benzophenone abstracts a hydrogen atom from a nearby C-H bond, creating a benzophenone ketyl radical and a carbon-centered radical on the interacting partner.
-
Radical Recombination: These two radicals then combine to form a new, stable C-C covalent bond.
Caption: Photochemical mechanism of benzophenone-mediated cross-linking.
Protocol: In Vitro Photo-Cross-Linking of a Protein-Ligand Interaction
This protocol outlines a general workflow for using an iodinated benzophenone-containing ligand to identify its protein binding partner in a cell lysate.
Prerequisites: Synthesis of a ligand or probe molecule derivatized with an iodinated benzophenone moiety (e.g., 4-iodobenzophenone) via a suitable linker.
Methodology:
-
Incubation:
-
In a 1.5 mL microcentrifuge tube on ice, combine 500 µg of cell lysate (total protein) with the iodinated benzophenone probe to a final concentration of 10 µM.
-
In a control tube, add the probe and an excess (e.g., 1 mM) of the non-derivatized parent ligand to competitively inhibit specific binding.
-
Incubate the tubes in the dark at 4°C for 30 minutes to allow for binding equilibrium to be reached.
-
-
UV Irradiation:
-
Place the open tubes on ice directly under a UV lamp (e.g., a high-pressure mercury lamp with a filter to isolate the 350-365 nm range).
-
The distance from the lamp to the sample should be standardized (e.g., 5-10 cm).
-
Irradiate for 5-15 minutes. Causality Note: The optimal time should be determined empirically. Shorter times are preferable to minimize non-specific cross-linking and sample degradation. The enhanced efficiency of iodinated benzophenones often allows for shorter irradiation periods compared to their non-iodinated counterparts.
-
-
Analysis by SDS-PAGE:
-
Add 4X SDS-PAGE loading buffer to each sample and boil for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Visualize the gel using a standard protein stain (e.g., Coomassie Blue) or by Western Blot if the probe contains a reporter tag (e.g., biotin).
-
A band that appears in the probe-treated sample but is diminished or absent in the competitive control lane indicates a specific cross-linked protein-ligand complex.
-
-
Identification by Mass Spectrometry:
-
Excise the specific band of interest from a Coomassie-stained gel.
-
Submit the gel slice for in-gel digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the protein.
-
Applications in Organic Synthesis and Catalysis
The C-I bond makes iodinated benzophenones highly valuable starting materials for constructing complex molecular frameworks.
Versatile Precursors in Cross-Coupling Reactions
Iodinated benzophenones are excellent substrates for a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the direct attachment of diverse functional groups to the benzophenone core, a common scaffold in medicinal chemistry.[15][16] For example, a Sonogashira coupling can be used to introduce alkynes, which can be further functionalized.
Protocol: Copper(I)-Catalyzed Sonogashira Coupling
This protocol describes the synthesis of a 2-arylbenzo[b]furan derivative using an o-iodophenol, which shares the key reactive moiety with an iodinated benzophenone used in similar syntheses.[11]
Reaction Setup:
-
Reactants:
-
o-Iodophenol (1.0 mmol)
-
Aryl acetylene (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Copper(I) catalyst [Cu(phen)(PPh₃)₂]NO₃ (0.05 mmol)
-
-
Solvent: Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol, cesium carbonate, and the copper(I) catalyst.
-
Add the toluene via syringe, followed by the aryl acetylene.
-
Seal the flask and heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: The use of a well-defined copper(I) catalyst and a strong base like Cs₂CO₃ is crucial for efficient coupling, avoiding the need for a palladium co-catalyst which is often required in similar transformations.[11]
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzo[b]furan. This protocol tolerates a wide range of functional groups on the aryl acetylene.[11]
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a proven pharmacophore and a halogen bond donor makes iodinated benzophenones attractive for drug design.
Scaffolds for Biologically Active Compounds
The benzophenone framework is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with anticancer, anti-inflammatory, and antimicrobial activities.[15][16][17] Synthesizing libraries of iodinated benzophenone derivatives allows for systematic Structure-Activity Relationship (SAR) studies. The iodine can be positioned at various points on the rings to probe steric and electronic requirements for binding to a biological target. For example, iodination at the meta-position of certain benzophenone derivatives has led to potent and selective histamine H₃-receptor antagonists.[18]
Halogen Bonding in Ligand Design
The iodine atom can act as a potent halogen bond (XB) donor. A halogen bond is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom on a protein.[19] These interactions can be highly directional and specific, contributing significantly to binding affinity and selectivity. Designing molecules where the iodine atom is positioned to form a key halogen bond with a target receptor is an advanced strategy in rational drug design. The strength of this interaction can be tuned by altering the electronic properties of the benzophenone rings.[19]
PET/SPECT Ligand Development
Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) are widely used in nuclear medicine for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. Iodinated benzophenones that show high affinity and selectivity for a biological target (e.g., a receptor or enzyme in the brain) can be developed into radiolabeled imaging agents.[18] These agents allow for the non-invasive visualization and quantification of their target in living systems, aiding in disease diagnosis and the development of new therapies.
Conclusion and Future Outlook
Iodinated benzophenones are more than just halogenated derivatives; they are a class of multifunctional chemical tools with enhanced and expanded capabilities. The internal heavy-atom effect provides a distinct advantage in photochemical applications, leading to more efficient and cleaner reactions. Simultaneously, the synthetic tractability of the C-I bond and the potential for halogen bonding offer immense opportunities in materials science and medicinal chemistry. Future research will likely focus on developing novel iodinated benzophenone-based photosensitizers for photodynamic therapy, creating more sophisticated photo-affinity probes for systems biology, and leveraging their unique properties to design highly selective therapeutic agents. As our understanding of their nuanced behavior grows, the applications of these versatile molecules will undoubtedly continue to expand.
References
-
Benzophenone‐Functionalized Oligo(Amido Amine)/Iodonium Salt Systems as Visible Light Photoinitiators. (2021). ResearchGate. [Link]
-
Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. (2001). PubMed. [Link]
-
Syntheses of hypervalent iodine reagents containing a benzophenone imine‐derived nitrogen functional group. (2020). ResearchGate. [Link]
-
Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. (2016). ACS Publications. [Link]
-
Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. (2002). ACS Publications. [Link]
-
Molecular Iodine Catalysed Benzylic sp3 C–H Bond Amination for the Synthesis of 2-Arylquinazolines. (2018). Who we serve. [Link]
-
The Photochemistry of Benzophenone. (2025). ScholarWorks@BGSU. [Link]
-
Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (n.d.). ACS Publications. [Link]
-
Visible Light-Induced Direct S0 → Tn Transition of Benzophenone Promotes C(sp3)–H Alkynylation of Ethers and Amides. (2020). ACS Publications. [Link]
-
11.2. Synthesis of Benzopinacolone via Benzophenone Photoreduction Followed by Pinacol Rearrangement. (2020). Royal Society of Chemistry. [Link]
- Process for producing benzophenone compounds. (1998).
-
Visible-Light-Induced Direct S 0 →T n Transition of Benzophenone Promotes C(sp 3 )–H Alkynylation of Ethers and Amides. (2020). ResearchGate. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC. [Link]
-
Iodine in organic synthesis. (n.d.). NISCAIR. [Link]
-
Photo-cross-linking interacting proteins with a genetically encoded benzophenone. (2025). ResearchGate. [Link]
-
The Mechanistic Photochemistry of 4-Hydroxybenzophenone. (n.d.). CORE. [Link]
-
The chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions. (2017). PubMed. [Link]
-
Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. (2018). ACS Publications. [Link]
-
Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). PMC. [Link]
-
Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (2020). Edinburgh Instruments. [Link]
-
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024). ACS Publications. [Link]
-
Iodine(III) in Photochemistry. A brief Overview. (2025). Preprints.org. [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Publishing. [Link]
-
β-BENZOPINACOLONE. (n.d.). Organic Syntheses. [Link]
-
Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. (n.d.). RSC Publishing. [Link]
-
Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. (2024). RSC Publishing. [Link]
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). MDPI. [Link]
-
Photocrosslinking Services. (n.d.). Profacgen. [Link]
-
Slow Photo-Cross-Linking Kinetics of Benzophenone-Labeled Voltage Sensors of Ion Channels. (n.d.). Rush University. [Link]
-
Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. (n.d.). SciSpace. [Link]
-
Benzophenone – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Iodine-mediated synthesis of 3-acylbenzothiadiazine 1,1-dioxides. (n.d.). PMC. [Link]
-
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (2020). MDPI. [Link]
-
Benzophenones in the higher triplet excited states. (n.d.). PubMed. [Link]
-
Heavy atom effects in the Paternò–Büchi reaction of pyrimidine derivatives with 4,4'-disubstituted benzophenones. (2011). PMC. [Link]
-
Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. (2024). PubMed. [Link]
-
Synthetic Methods Driven by the Photoactivity of Electron Donor–Acceptor Complexes. (2020). ACS Publications. [Link]
-
Gas phase dynamics of triplet formation in benzophenone. (n.d.). RSC Publishing. [Link]
-
Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. (n.d.). RSC Publishing. [Link]
-
A family of powerful halogen-bond donors: A structural and theoretical analysis of triply activated 3-iodo-1-phenylprop. (2021). RSC Publishing. [Link]
-
Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. (2023). ChemRxiv. [Link]
-
The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Cou. (2022). ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. edinst.com [edinst.com]
- 3. Computational determination of the dominant triplet population mechanism in photoexcited benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. ftp.rush.edu [ftp.rush.edu]
- 6. Photocrosslinking Services - Profacgen [profacgen.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heavy atom effects in the Paternò–Büchi reaction of pyrimidine derivatives with 4,4’-disubstituted benzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Photochemical Properties of Substituted Benzophenones
Executive Summary
Benzophenone (BP) represents a privileged scaffold in photochemistry, serving as the archetypal triplet sensitizer (
However, the introduction of substituents onto the benzophenone core drastically alters its photophysics. This guide provides a technical deep-dive into how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) manipulate the energy gap between the reactive
Mechanistic Architecture: The State Inversion Problem
The photochemical reactivity of substituted benzophenones is governed by the nature of the lowest lying triplet state (
The Two Triplet States
-
State (Reactive): The oxygen non-bonding electron is promoted to the
orbital. This leaves an electron-deficient oxygen atom that behaves like an alkoxyl radical, driving rapid hydrogen abstraction. -
/ CT State (Unreactive): Excitation occurs within the aromatic
system. In this state, the electron density on the carbonyl oxygen is increased (or unchanged), rendering it nucleophilic and inert toward H-abstraction.
Substituent Effects and Solvent Polarity
Substituents alter the relative energy levels of these states.
-
Electron-Withdrawing Groups (EWGs): Stabilize the
state, maintaining high reactivity. -
Electron-Donating Groups (EDGs): (e.g.,
, , ) stabilize the state. In polar solvents, this state can drop below the reactive state, effectively quenching the photochemistry. This is known as State Inversion .
Expert Insight: When designing photoaffinity probes, avoid strong EDGs at the para-position if the binding pocket is expected to be solvent-exposed or polar, as this will drastically reduce labeling efficiency [1].
Pathway Visualization
The following diagram illustrates the competition between the reactive Hydrogen Abstraction pathway and the unreactive Charge Transfer relaxation.
Caption: Kinetic competition between reactive n-π state and unreactive π-π/CT state governed by solvent polarity and substituents.
Structure-Activity Relationships (SAR)[1]
The following data summarizes the Hydrogen Abstraction rate constants (
| Compound | Substituent (4-pos) | Solvent | Lowest Triplet | Reactivity Status | |
| Benzophenone | -H | Benzene | High | ||
| Benzophenone | -H | Acetonitrile | High | ||
| 4-Phenyl-BP | -Ph | Benzene | Low | ||
| 4-Amino-BP | -NH | Cyclohexane | Moderate | ||
| 4-Amino-BP | -NH | Isopropanol | CT / | Inert | |
| 4-CF | -CF | Benzene | Very High |
Data aggregated from Wagner et al. [2] and Cohen et al. [3].
Application: Photoaffinity Labeling (PAL) in Drug Discovery[1]
Benzophenones are superior to aryl azides and diazirines for mapping drug binding sites due to their chemical stability and ability to be manipulated in ambient light.
The Methionine Preference
While BP can insert into C–H bonds, it shows a marked kinetic preference for Methionine (Met) residues. The mechanism involves a specific interaction between the electrophilic triplet oxygen and the sulfur lone pair, often leading to highly specific labeling even in complex proteomes [4].
Self-Validating Labeling Protocol
Objective: Identify the binding site of a small molecule inhibitor on a target protein.
-
Probe Design: Synthesize the "Photo-Probe" by attaching a benzophenone moiety to a solvent-exposed region of the drug (determined via Docking/SAR).
-
Equilibration: Incubate Protein (
) + Photo-Probe ( ) for 30 min in dark.-
Control A: Protein + Probe + Excess Parent Drug (Competition assay to prove specific binding).
-
Control B: Protein only (UV control).
-
-
Irradiation:
-
Use a UV reactor at 350–365 nm (e.g., Rayonet or LED array).
-
Critical: Keep samples on ice to prevent thermal degradation.
-
Time: 10–30 minutes. (Benzophenone has a low quantum yield for labeling compared to azides, requiring longer exposure).
-
-
Analysis:
-
Digest protein (Trypsin/Chymotrypsin).
-
Analyze via LC-MS/MS looking for the mass shift corresponding to the probe.
-
Caption: Standard workflow for Benzophenone-based Photoaffinity Labeling.
Experimental Protocol: Laser Flash Photolysis (LFP)
To characterize the triplet lifetime and reactivity of a new benzophenone derivative, LFP is the gold standard.
System Setup
-
Excitation Source: Nd:YAG laser (355 nm, 3rd harmonic) or Excimer laser (308 nm).
-
Pulse Width: 4–10 ns.
-
Detection: Xenon arc lamp (probing light) + Monochromator + PMT.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the BP derivative in acetonitrile (or solvent of interest) to an Absorbance of ~0.3–0.5 at the excitation wavelength (355 nm).
-
Degassing (Crucial):
-
Oxygen is a potent triplet quencher (
). -
Method: Bubble high-purity Argon through the solution for 20 minutes. Seal the cuvette with a septum.
-
-
Measurement:
-
Fire the laser pulse.
-
Monitor transient absorption at 520–530 nm (characteristic
absorption band for BP).
-
-
Data Analysis:
-
Fit the decay trace to a first-order exponential:
. - is the triplet lifetime.
-
-
Quenching Study (Determining Reactivity):
-
Add increasing concentrations of a Hydrogen Donor (e.g., isopropanol).
-
Plot
vs. [Quencher] (Stern-Volmer plot). -
The slope yields
(the bimolecular rate constant).
-
Safety & Toxicology: The Ketoprofen Case
Ketoprofen , a widely used NSAID, contains a benzophenone moiety.[1][2][3][4] It is a known phototoxin, causing photoallergic contact dermatitis.
-
Mechanism: Upon UV exposure, the benzophenone moiety abstracts hydrogen from cell membrane lipids (Lipid Peroxidation).
-
Radical Cascade: This generates lipid radicals and ROS (Singlet Oxygen via energy transfer), leading to membrane lysis and hapten formation (immune response) [5].
-
Screening: Drug candidates containing BP substructures must be screened for phototoxicity (3T3 Neutral Red Uptake Phototoxicity Test) early in development.
References
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Wagner, P. J., et al. (1985).[5] Substituent effects on hydrogen abstraction by phenyl ketone triplets. Journal of the American Chemical Society, 107(24), 7094-7100.[5] Link
-
Cohen, S. G., et al. (1973). Photoreduction of benzophenones by amines. Journal of the American Chemical Society, 95(16), 5298-5309. Link
-
Wittelsberger, A., et al. (2006). The Methionine Preference of Benzophenone Photophores. ChemBioChem, 7(3), 548-552. Link
-
Bagheri, H., et al. (2017). Phototoxicity of Ketoprofen and its Derivatives. Toxicology in Vitro, 44, 272-280. Link
Sources
- 1. Ketoprofen-induced photoallergic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Strategy to Evaluate Ketoprofen Phototoxicity at the Molecular and Cellular Levels [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activity of Benzophenone Derivatives
Introduction
The benzophenone scaffold, characterized by a central carbonyl group flanked by two phenyl rings, is a ubiquitous and privileged structure in medicinal chemistry.[1] Found in a variety of natural products and serving as a versatile building block for synthetic compounds, this diaryl ketone motif is associated with a remarkably broad spectrum of biological activities.[1] Derivatives of benzophenone have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents.
The structural flexibility of the benzophenone core allows for extensive modification of its aryl rings. The nature and position of various substituents—such as hydroxyls, halogens, and heterocyclic moieties—play a critical role in modulating the potency and selectivity of its biological effects. This guide provides a comprehensive technical overview of the primary biological activities of benzophenone derivatives, delving into their mechanisms of action, detailing field-proven experimental protocols for their evaluation, and summarizing key structure-activity relationships to inform future drug discovery and development efforts.
Anticancer Activity: A Multi-Faceted Approach to Tumor Inhibition
Benzophenone derivatives exert their antitumor effects through several interconnected mechanisms, making them a promising class of compounds for cancer therapeutics. Their primary modes of action involve inducing programmed cell death, halting the cell division cycle, and generating cytotoxic reactive oxygen species (ROS).
Core Mechanisms of Antitumor Action
-
Induction of Apoptosis: A key mechanism is the activation of the intrinsic (or mitochondrial) pathway of apoptosis. These compounds can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers a cascade involving the activation of caspase-9 and the executioner caspase-3, culminating in systematic cell dismantling.
-
Cell Cycle Arrest: Certain benzophenone derivatives have been shown to arrest the cell cycle, frequently at the G2/M transition phase.[2] This prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. This action is often linked to the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle necessary for cell division.
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells by promoting the generation of ROS. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Signaling Pathway Visualization
The following diagram illustrates the intrinsic apoptotic pathway commonly activated by benzophenone derivatives.
Caption: Intrinsic apoptosis pathway induced by benzophenone derivatives.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][4]
Causality: This assay is chosen as a primary screening tool because it provides a quantitative measure of a compound's ability to reduce the metabolic activity of cancer cells, which is a reliable indicator of cytotoxicity or cytostatic effects. The conversion of the yellow MTT salt to purple formazan crystals only occurs in living, metabolically active cells.[5][6]
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the benzophenone derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[6][7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Causality: This method is selected to determine if a compound's cytotoxic effect is due to interference with cell cycle progression. The stoichiometric binding of PI to DNA ensures that the fluorescence intensity is directly proportional to the DNA content, enabling clear discrimination between cell cycle phases.[8]
-
Cell Treatment: Culture cells in 6-well plates and treat with the benzophenone derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes.[8][9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to degrade RNA, which PI can also bind.[9]
-
Add 400 µL of PI solution (50 µg/mL) and incubate for 10-15 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.[9]
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Causality: This dual-staining method provides definitive evidence of apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[11] Propidium Iodide (PI) is a membrane-impermeable dye that only enters cells with compromised membranes, characteristic of late apoptosis or necrosis.[10][12]
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The final cell density should be approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI solution to the cell suspension.[12][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12][13]
-
Flow Cytometry: Analyze the samples immediately by flow cytometry. The results will distinguish four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[12]
Quantitative Data Summary
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | HL-60 | 0.48 | [14] |
| A-549 | 0.82 | [14] | |
| SMMC-7721 | 0.26 | [14] | |
| SW480 | 0.99 | [14] | |
| Compound 3c | SMMC-7721 | 0.111 | [15] |
| Compound 10a | A549 | 0.029-0.062 | [11] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Many benzophenone derivatives exhibit potent activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Core Mechanisms of Antimicrobial Action
The antimicrobial efficacy of benzophenones often stems from their ability to interfere with critical cellular processes:
-
Enzyme Inhibition: For bacteria, a key target is the transpeptidase enzyme, which is essential for cell wall synthesis. Inhibition of this enzyme weakens the cell wall, leading to lysis. In fungi, derivatives can inhibit enzymes like CYP51, which is involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.
-
Membrane Disruption: The lipophilic nature of the benzophenone scaffold allows some derivatives to intercalate into the lipid bilayer of microbial cell membranes, disrupting membrane integrity and leading to leakage of essential cellular contents.
Experimental Protocols
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[16][17]
Causality: This assay is a simple, rapid, and widely used preliminary screening method. The principle is that the antimicrobial agent diffuses from a well through the agar, establishing a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the well.[17][18]
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in a suitable broth.
-
Plate Inoculation: Using a sterile cotton swab, uniformly spread the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[16][18]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[17][18]
-
Sample Addition: Add a fixed volume (e.g., 50-100 µL) of the benzophenone derivative solution (dissolved in a suitable solvent like DMSO) into each well. Include a positive control (standard antibiotic) and a negative control (solvent alone).[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[16]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
This quantitative method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[19]
Causality: This is the gold standard for determining antimicrobial susceptibility.[20] The MIC establishes the lowest concentration of a compound that prevents visible microbial growth, providing a precise measure of potency.[14][19] The subsequent MBC test distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.[20]
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzophenone derivative in Mueller-Hinton Broth (MHB).[20][21]
-
Inoculation: Adjust the microbial culture to a standardized concentration (~5 x 10⁵ CFU/mL) and add 100 µL to each well, resulting in a final volume of 200 µL.[20][22]
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[20][21]
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.[14][19]
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no growth (at and above the MIC) and plate it onto a fresh, drug-free MHA plate. Incubate at 37°C for 24 hours.[20]
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., kills the bacteria).[20]
Workflow and Data Summary
Caption: Workflow for antimicrobial activity screening of benzophenones.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2,2′,4-Trihydroxy-benzophenone | S. aureus | 62.5 - 125 | 125 - 250 | [23] |
| E. coli | 125 | 250 | [23] | |
| C. perfringens | 62.5 | 125 | [23] | |
| Guttiferone E | S. mutans | 6.25 - 12.5 | - | [8] |
| Xanthochymol | S. mutans | 6.25 - 12.5 | - | [8] |
Antiviral Activity: Targeting Viral Replication
Benzophenone derivatives have shown significant promise as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV-1 infections.[23] Their activity extends to other viruses as well by targeting essential viral enzymes.
Core Mechanisms of Antiviral Action
-
HIV Reverse Transcriptase Inhibition: As NNRTIs, benzophenones bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change that inhibits the enzyme's function, preventing the conversion of viral RNA into DNA and thus halting viral replication.[15][24] Many derivatives are potent against both wild-type and drug-resistant mutant strains.[25][26]
-
Inhibition of Other Viral Enzymes: For other viruses, such as influenza and coxsackie B3, benzophenone C-glucosides and gallotannins have been found to inhibit crucial enzymes like neuraminidase and 3C protease, respectively. These enzymes are vital for viral release from host cells and viral protein processing.
Experimental Protocols
This assay is the gold standard for quantifying the efficacy of an antiviral compound against lytic viruses.[27]
Causality: The formation of plaques (localized areas of cell death) is a direct measure of viral infectivity and replication.[27][28] By quantifying the reduction in the number of plaques in the presence of a compound, one can accurately determine its antiviral potency (e.g., IC₅₀).[28][29]
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well plates and grow to confluence.[30]
-
Virus-Compound Incubation: Prepare serial dilutions of the benzophenone derivative. Mix each dilution with a fixed amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to bind to the virus or host cells.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures for 1-2 hours to allow for viral adsorption.[30]
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[28]
-
Incubation: Incubate the plates for several days (time is virus-dependent) at 37°C until plaques are visible.[30]
-
Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. Viable cells will stain, while plaques will appear as clear zones. Count the number of plaques in each well.[27][30]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the IC₅₀ value.
Quantitative Data Summary
| Compound | Virus / Target | IC₅₀ | Reference |
| GW678248 (70h) | HIV-1 (Wild Type) | 0.5 nM | [15][24] |
| HIV-1 (K103N Mutant) | 1.0 nM | [15][24] | |
| HIV-1 (Y181C Mutant) | 0.7 nM | [15][24] | |
| GW4511 | HIV-1 (Wild Type) | ≤2 nM | [25] |
| HIV-1 (16 Mutants) | <10 nM | [25] |
Anti-inflammatory and Antioxidant Activities
Benzophenone derivatives often possess dual activities, acting as both anti-inflammatory and antioxidant agents. These properties are closely linked, as inflammation is often associated with oxidative stress.
Core Mechanisms of Action
-
Anti-inflammatory (COX Inhibition): The primary anti-inflammatory mechanism for many benzophenones is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for producing prostaglandins that mediate pain and swelling.[31][32] Some derivatives show selectivity for COX-2 over the constitutive COX-1, which could lead to fewer gastrointestinal side effects.[2][32]
-
Antioxidant (Radical Scavenging): The presence of hydroxyl groups on the phenyl rings is crucial for antioxidant activity. These derivatives can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This activity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.
Experimental Protocols
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Causality: The DPPH radical is a stable free radical with a characteristic deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of color change, measured spectrophotometrically, is directly proportional to the radical-scavenging activity of the compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the benzophenone derivative at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
This assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Causality: This method directly measures the reducing power of a compound. The reduction of the colorless Fe³⁺ complex to the intensely blue-colored Fe²⁺ complex at low pH is a direct indicator of the compound's ability to donate electrons, a key feature of antioxidants.[33]
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C.[33][34]
-
Assay Procedure: Add 20 µL of the sample or standard (e.g., FeSO₄) to a test tube or well.[33]
-
Add 150-220 µL of the prepared FRAP reagent and mix well.[33]
-
Incubation: Incubate the mixture at 37°C for 4-10 minutes.[33][35]
-
Measurement: Read the absorbance at 593 nm.[34]
-
Quantification: Calculate the FRAP value by comparing the absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. Results are typically expressed as Fe²⁺ equivalents.
Workflow Visualization
Caption: Workflow for evaluating the antioxidant activity of benzophenones.
Structure-Activity Relationships (SAR)
The biological profile of benzophenone derivatives is highly dependent on the substitution patterns on their phenyl rings. Key insights include:
-
Anticancer Activity: The presence and position of hydroxyl groups are often critical. Modifications that increase lipophilicity can sometimes enhance cellular uptake and potency.[1]
-
Antimicrobial Activity: Electron-withdrawing groups like halogens can increase activity. The addition of heterocyclic moieties (e.g., thiazole, triazole) can significantly enhance the antimicrobial spectrum and potency.
-
Antiviral (HIV NNRTI) Activity: Specific substitutions are required to fit into the allosteric pocket of the reverse transcriptase. A para-substituted sulfonamide group has been identified as particularly effective for potency against both wild-type and resistant viral strains.[15][24]
-
Antioxidant Activity: The number and position of hydroxyl groups are paramount. Ortho- and para-dihydroxy substitutions generally confer strong radical-scavenging capabilities.
Conclusion
The benzophenone scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives with a vast and diverse range of biological activities. Their multi-pronged mechanisms of action against cancer, broad-spectrum antimicrobial and antiviral efficacy, and potent anti-inflammatory and antioxidant properties underscore their therapeutic potential. The established and validated protocols detailed in this guide provide a robust framework for researchers to screen, evaluate, and optimize new benzophenone-based drug candidates. Further exploration of structure-activity relationships, particularly through the synthesis of novel analogues and computational modeling, will continue to unlock the full potential of this remarkable chemical scaffold.[36][37][38][39]
References
- Romines, K. R., Freeman, G. A., Schaller, L. T., Cowan, J. R., Gonzales, S. S., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 49(2), 727-739.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
Carver College of Medicine, University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Sci Forschen. (2016). Benzophenone Derivatives: a Novel Scaffold as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Retrieved from [Link]
- Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2012). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(7), 3255-3266.
- Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2022). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 65(1), 1018-1029.
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]
- (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Scilit. (n.d.). Novel Benzophenones as Non-nucleoside Reverse Transcriptase Inhibitors of HIV-1. Retrieved from [Link]
- Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of Medicinal Chemistry, 55(7), 3255-3266.
-
Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]
- Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(7), 3255-3266.
-
Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
- Romines, K. R., Freeman, G. A., Schaller, L. T., Cowan, J. R., Gonzales, S. S., et al. (2005). Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry, 49(2), 727-739.
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- de Faria, A. R., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1864.
-
AccuGenix. (2025). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]
- Folquitto, L. R. S., et al. (n.d.).
-
BioAgilytix. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
-
Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation. Retrieved from [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
- (n.d.). Annexin V-FITC Apoptosis Detection Kit.
- (2023).
- (n.d.). MTT ASSAY: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl).
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved from [Link]
- Folquitto, L. R. S., Souza, T. B. d., Januário, J. P., Nascimento, I. M., Brandão, B. T. d. V., et al. (2019). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 30(11), 2419-2429.
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
- Ren, J., et al. (2008). Structural Basis for the Improved Drug Resistance Profile of New Generation Benzophenone Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 51(16), 5053-5061.
-
YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]
-
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
- Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
- Nair, S., & Jacob, R. S. (2016). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR protocols, 2(3), 100693.
-
Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2024).
Sources
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 2. Benzophenone derivatives showed dual anti-inflammatory and antiproliferative activities by inhibiting cox enzymes and promote cyclin e downregulation. [repositorio.ufop.br]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. fn-test.com [fn-test.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 13. nacalai.com [nacalai.com]
- 14. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. microbeonline.com [microbeonline.com]
- 20. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 21. protocols.io [protocols.io]
- 22. emerypharma.com [emerypharma.com]
- 23. sciforschenonline.org [sciforschenonline.org]
- 24. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scilit.com [scilit.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. bioagilytix.com [bioagilytix.com]
- 29. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 30. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
- 32. scielo.br [scielo.br]
- 33. ultimatetreat.com.au [ultimatetreat.com.au]
- 34. researchgate.net [researchgate.net]
- 35. cellbiolabs.com [cellbiolabs.com]
- 36. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis protocol for 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Application Note: AN-SYN-2026-04 High-Purity Synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Abstract
This application note details a robust, scalable protocol for the synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (CAS 951884-49-4). This scaffold is a critical intermediate in the development of thyromimetics (e.g., TR-
Strategic Retrosynthesis & Mechanism
The synthesis is designed around the highly regioselective acylation of an activated electron-rich arene.
-
Disconnection: The carbonyl-carbon bond between the two aryl rings.
-
Nucleophile: 2,6-Dimethylanisole . The methoxy group directs ortho/para, but the ortho positions (2,6) are blocked by methyl groups. This forces substitution exclusively to the para position (C4), ensuring >98% regioselectivity.
-
Electrophile: 4-Iodobenzoyl chloride , generated in situ or purchased.
-
Catalyst: Aluminum Chloride (
).[1][2] Whilengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> is milder, provides the necessary reactivity for deactivated acid chlorides at lower temperatures, preserving the iodine substituent.
DOT Diagram: Retrosynthetic Logic
Caption: Retrosynthetic breakdown highlighting the exploitation of steric blocking for regiocontrol.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
2,6-Dimethylanisole (1-Methoxy-2,6-dimethylbenzene) [CAS: 1004-66-6] (>98%).
-
4-Iodobenzoyl chloride [CAS: 1711-02-0] (If unavailable, synthesize from 4-iodobenzoic acid +
). -
Aluminum Chloride (
), anhydrous, granular (99.9%). -
Dichloromethane (DCM), anhydrous (water <50 ppm).
-
-
Equipment:
Step-by-Step Methodology
Step 1: Catalyst Activation
-
Flame-dry a 250 mL 3-neck flask and flush with
. -
Charge the flask with DCM (60 mL) and
(1.1 eq, 14.7 mmol, 1.96 g) . -
Cool the suspension to 0°C using an ice/water bath.
-
Expert Note:
is hygroscopic. Handle rapidly or in a glovebox to maintain stoichiometry.
-
Step 2: Electrophile Formation
4. Dissolve 4-Iodobenzoyl chloride (1.0 eq, 13.3 mmol, 3.55 g) in DCM (20 mL) .
5. Add this solution dropwise to the
Step 3: Acylation (The Critical Step) 7. Dissolve 2,6-Dimethylanisole (1.05 eq, 14.0 mmol, 1.90 g) in DCM (20 mL) . 8. Add the anisole solution dropwise to the acylium mixture over 30 minutes.
- Critical Control: Do NOT allow temperature to exceed 10°C. Higher temperatures increase the risk of ether cleavage (demethylation) by
, which would yield the phenol byproduct.
- Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) and stir for 3–4 hours.
- Monitor: Check via TLC (Hexane/EtOAc 9:1). Product is less polar than the acid chloride but more polar than the anisole.
Step 4: Quench & Workup
10. Cool the mixture back to 0°C .
11. Quench by slow addition of 1M HCl (50 mL) . Caution: Exothermic.
12. Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (
- Water (
) - 1M NaOH (
) — Removes any unreacted acid or demethylated phenol byproduct. - Brine (
)
- Dry over anhydrous
, filter, and concentrate in vacuo.
Purification
-
Crude Appearance: Off-white to pale yellow solid.
-
Recrystallization: Dissolve crude solid in minimum boiling Ethanol (EtOH) . Add hot Hexane until slightly turbid, then cool slowly to 4°C.
-
Yield Target: 75–85%.
Quantitative Data Summary
| Parameter | Specification / Value | Notes |
| Limiting Reagent | 4-Iodobenzoyl Chloride | 1.0 Equivalent |
| Catalyst Load | 1.1 - 1.2 Equivalents | Excess causes demethylation |
| Solvent Volume | ~7.5 mL per gram of reactant | High dilution minimizes oligomerization |
| Reaction Temp | 0°C | Strict control prevents C-O cleavage |
| Expected Yield | 75% - 85% | After recrystallization |
| Appearance | White crystalline solid |
Process Workflow Diagram
Caption: Operational workflow for the Friedel-Crafts synthesis emphasizing temperature checkpoints.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures should be confirmed:
-
NMR (400 MHz,
):-
7.80 (d,
, 2H, Ar-H ortho to C=O on iodo ring). -
7.50 (d,
, 2H, Ar-H meta to C=O on iodo ring). - 7.45 (s, 2H, Ar-H on dimethyl ring).
-
3.80 (s, 3H,
). -
2.30 (s, 6H,
).
-
7.80 (d,
-
Mass Spectrometry (ESI+):
- .
-
Characteristic iodine isotope pattern (though I is monoisotopic, the mass defect is distinct).
Troubleshooting & Safety
-
Demethylation: If the NMR shows a broad singlet at
5.0–6.0 (phenol -OH) and loss of the methoxy peak, the reaction temperature was too high or the reaction time too long. Use 1M NaOH wash during workup to remove this impurity. -
Iodine Stability: Aryl iodides are generally stable to
, but exposure to light should be minimized. Wrap the flask in foil if the reaction takes >4 hours. -
Hydrolysis: The acid chloride is moisture sensitive. Ensure DCM is anhydrous; otherwise, 4-iodobenzoic acid will precipitate (insoluble in DCM).
References
-
Friedel-Crafts Acylation Mechanism & Catalysts
- Synthesis of Alkoxybenzophenones (General Protocol): Source: ChemicalBook. "Synthesis of 3-Methoxy-4'-methylbenzophenone (Analogue Protocol)."
-
Handling of Aryl Iodides in Synthesis
- Target Molecule Registry: Source: ChemicalBook Product Database. "3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (CAS 951884-49-4)."
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Note: 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone in Medicinal Chemistry
[1]
Executive Summary
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (CAS 951884-49-4) is a highly specialized pharmacophore intermediate used in the development of tubulin-targeting antineoplastic agents.[1] Structurally, it represents a "hybrid" scaffold derived from the potent vascular disrupting agents (VDAs) Phenstatin and Combretastatin A-4 (CA-4) .[1]
This Application Note details the utilization of this compound as:
-
A metabolically stable bioisostere of the 3,4,5-trimethoxy A-ring pharmacophore.[1]
-
A versatile synthetic handle for generating Structure-Activity Relationship (SAR) libraries via palladium-catalyzed cross-coupling.[1]
-
A direct tubulin polymerization inhibitor targeting the colchicine binding site.[1]
Chemical Profile & Mechanistic Rationale[1]
Structural Logic
The molecule consists of two distinct aryl rings linked by a carbonyl bridge (benzophenone).[1] Its design addresses specific limitations of first-generation tubulin inhibitors:
-
Ring A (3,5-Dimethyl-4-methoxy): This motif is a bioisostere of the 3,4,5-trimethoxy ring found in CA-4.[1] The replacement of meta-methoxy groups with methyl groups prevents rapid O-demethylation by cytochrome P450 enzymes, significantly enhancing metabolic stability and oral bioavailability while maintaining steric efficacy.[1]
-
Ring B (4'-Iodo): The iodine atom serves two roles:[1]
-
Biological: It acts as a lipophilic halogen bond donor, potentially engaging the carbonyl backbone of Valα181 or Cysβ241 in the colchicine binding pocket.[1]
-
Synthetic: It provides a reactive site for late-stage functionalization (Suzuki, Sonogashira, Heck couplings), allowing researchers to rapidly diversify the B-ring without rebuilding the core scaffold.[1]
-
Physicochemical Properties
| Property | Value | Note |
| CAS Number | 951884-49-4 | |
| Molecular Formula | C₁₆H₁₅IO₂ | |
| Molecular Weight | 366.20 g/mol | |
| Appearance | Off-white to pale yellow solid | Light sensitive (store in dark) |
| Solubility | DMSO (>20 mg/mL), DCM, Chloroform | Insoluble in water |
| Melting Point | 108–112 °C | Typical range for pure solid |
Application I: Synthetic Protocols
Protocol A: Friedel-Crafts Acylation (Scalable Route)
This method is preferred for gram-scale synthesis, utilizing the robustness of the 3,5-dimethylanisole substrate.[1]
Reagents:
-
2,6-Dimethylanisole (3,5-dimethyl-4-methoxybenzene)[1]
-
4-Iodobenzoyl chloride[1]
-
Aluminum Chloride (AlCl₃) (Anhydrous)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with 4-Iodobenzoyl chloride (1.0 equiv, 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Carefully add AlCl₃ (1.2 equiv, 12 mmol) in small portions. Caution: Exothermic reaction. Stir for 15 minutes until the Lewis acid complex forms (solution may darken).
-
Substrate Addition: Dissolve 2,6-Dimethylanisole (1.0 equiv, 10 mmol) in DCM (10 mL) and add it dropwise via the addition funnel over 20 minutes. Maintain internal temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Quench: Pour the reaction mixture slowly into a beaker containing ice-water (100 mL) and concentrated HCl (5 mL) . Stir vigorously for 30 minutes to decompose the aluminum complex.
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL).[1] Combine organic phases.[2]
-
Workup: Wash with saturated NaHCO₃ (2 x 50 mL), brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: Grignard Addition & Oxidation (Precision Route)
Use this route if the "iodo" integrity is compromised by Lewis acids (rare) or if starting from the aldehyde.[1]
-
Grignard Formation: React 1,4-diiodobenzene (1.0 equiv) with iPrMgCl (1.1 equiv) in THF at -20 °C to generate the mono-lithio/magnesium species via halogen exchange.[1]
-
Addition: Add 3,5-dimethyl-4-methoxybenzaldehyde (0.9 equiv). Stir at RT for 2 hours.
-
Oxidation: Isolate the secondary alcohol intermediate and oxidize using PCC (1.5 equiv) in DCM or Dess-Martin Periodinane to yield the target benzophenone.[1]
Application II: Biological Evaluation (Tubulin Assay)
Researchers must validate the compound's mechanism of action using an in vitro tubulin polymerization assay.[1]
Principle: The assay measures the fluorescence enhancement of a reporter dye (DAPI or fluorescent-labeled tubulin) as it incorporates into growing microtubules.[1] Inhibitors like 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone prevent this assembly, reducing the fluorescence signal.[1]
Assay Protocol:
-
Buffer Prep: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol).
-
Tubulin Stock: Thaw >99% pure bovine brain tubulin (Cytoskeleton Inc.) on ice. Dilute to 3 mg/mL in G-PEM.[1]
-
Compound Treatment:
-
Initiation: Add 50 µL of Tubulin solution to each well.
-
Measurement: Immediately place in a pre-warmed (37 °C) fluorescence plate reader (Ex: 360 nm, Em: 450 nm).
-
Kinetics: Record fluorescence every 60 seconds for 60 minutes.
-
Analysis: Calculate the
of the polymerization curve. The IC₅₀ is the concentration inhibiting the rate by 50%.[1]
Expected Data Interpretation
| Compound | IC₅₀ (Tubulin Polymerization) | IC₅₀ (MCF-7 Cytotoxicity) | Interpretation |
| Colchicine | ~2.0 µM | ~10 nM | Standard Reference |
| Phenstatin | ~1.0 µM | ~3–10 nM | Parent Scaffold |
| Target Molecule | 1.5 – 3.0 µM | 10 – 50 nM | Potent Inhibitor |
Visualization of Workflows
Synthesis & SAR Expansion Workflow
The following diagram illustrates the synthesis of the core molecule and its divergent application in creating a library of Phenstatin analogues.
Figure 1: Synthetic route for the target scaffold and its utility in divergent synthesis of tubulin inhibitor libraries.
Mechanism of Action (MOA) Pathway
The biological cascade triggered by the application of this benzophenone derivative.[1]
Figure 2: Pharmacological pathway from molecular binding to cellular apoptosis.[1]
References
-
Pettit, G. R., et al. "Antineoplastic agents.[1] 379. Synthesis of phenstatin phosphate." Journal of Medicinal Chemistry, 1998.[1]
-
Wang, Y., et al. "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors."[1] RSC Advances, 2016.[1]
-
Ohsumi, K., et al. "Syntheses and antitumor activity of cis-restricted combretastatins: 3,5-dimethyl substitution."[1] Journal of Medicinal Chemistry, 1998.[1]
-
ChemicalBook. "Product Entry: 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (CAS 951884-49-4)."[1][3]
Advanced Synthesis Strategies for Functionalized Benzophenone Derivatives
Strategic Overview & Method Selection
Benzophenone derivatives serve as critical pharmacophores in non-steroidal anti-inflammatory drugs (e.g., Ketoprofen), UV filters (e.g., Oxybenzone), and photoinitiators. The synthesis of these diaryl ketones requires a strategic choice between classical electrophilic substitution and modern organometallic cross-coupling, largely dictated by the functional group tolerance of the substrates.
Decision Matrix: Pathway Selection
Before initiating synthesis, analyze your substrate using the following logic flow to determine the optimal method.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on substrate electronic properties and functional group stability.
Method A: Classical Friedel-Crafts Acylation
Best for: Electron-rich arenes, scale-up, and cost-sensitive projects. Mechanism: Electrophilic Aromatic Substitution (EAS) via an acylium ion intermediate.[1]
Critical Mechanistic Insight
The reaction relies on the formation of a discrete acylium ion (
-
Note: AlCl
is not a catalyst in this reaction; it is a reagent. One equivalent complexes with the carbonyl oxygen of the product, requiring a minimum of 1.1–1.2 equivalents relative to the limiting reagent [1].
Reagents & Equipment[1][2]
-
Substrates: Benzoyl Chloride derivative (1.0 equiv), Arene (1.0–1.2 equiv).
-
Lewis Acid: Anhydrous Aluminum Chloride (AlCl
) (1.2 equiv). Must be free-flowing powder. -
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Gas Trap: Saturated NaOH solution to neutralize evolved HCl gas.
Step-by-Step Protocol
Step 1: Acylium Ion Generation
-
Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to the NaOH gas trap.
-
Under
atmosphere, charge the flask with AlCl (1.2 equiv) and anhydrous DCM (5 mL/mmol) . -
Cool the suspension to 0°C using an ice bath.
-
Add the Acid Chloride (1.0 equiv) dropwise over 15 minutes.
-
Observation: The suspension will likely homogenize or change color (often yellow/orange) as the acylium complex forms. Stir for 20 minutes at 0°C.
-
Step 2: Electrophilic Attack 5. Dissolve the Arene (1.0 equiv) in a minimal amount of DCM. 6. Add the Arene solution dropwise to the acylium mixture at 0°C over 30 minutes.
- Control: Maintain internal temperature <5°C to prevent polymerization or poly-acylation.
- Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.
Step 3: Quenching & Workup (Exothermic!) 8. Caution: Pour the reaction mixture slowly onto a mixture of Ice (50g) and Conc. HCl (10 mL) .
- Why: The HCl breaks the strong Aluminum-Product complex, liberating the free ketone [2].
- Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL). - Wash combined organics with H
O , Sat. NaHCO (to remove residual acid), and Brine . - Dry over anhydrous MgSO
, filter, and concentrate in vacuo.
Method B: Palladium-Catalyzed Carbonylative Suzuki Coupling
Best for: Complex drug scaffolds, acid-sensitive groups, and library synthesis.
Mechanism: Pd(0) oxidative addition
Critical Mechanistic Insight
Unlike standard Suzuki coupling which forms Biaryls, this protocol introduces Carbon Monoxide (CO) as a "linchpin" between the aryl halide and the boronic acid.
-
Safety Note: CO is a silent killer. This reaction must be performed in a well-ventilated fume hood with a CO monitor. Alternatively, solid CO surrogates like Molybdenum Hexacarbonyl (
) or specialized two-chamber reactors can be used [3].
Reagents & Equipment[1][2]
-
Electrophile: Aryl Iodide (preferred) or Aryl Bromide (1.0 equiv).
-
Nucleophile: Arylboronic Acid (1.2 equiv).
-
Catalyst: PdCl
(PPh ) (3 mol%) or Pd(dppf)Cl (for sterically hindered substrates). -
Base: K
CO (3.0 equiv). -
Solvent: Anisole or Dioxane/Water (9:1).
-
CO Source: CO balloon (1 atm).
Step-by-Step Protocol
Step 1: Inert Setup
-
Charge a Schlenk tube or pressure vial with Aryl Iodide (1.0 mmol) , Arylboronic Acid (1.2 mmol) , K
CO (3.0 mmol) , and Pd catalyst (3 mol%) . -
Evacuate and backfill with Argon (
).
Step 2: Solvent & CO Introduction
3. Add Anisole (5 mL) via syringe.
4. If using CO Balloon: Briefly evacuate the Argon and refill carefully with CO from a balloon.
5. If using Surrogate: Add
Step 3: Reaction 6. Heat the sealed vessel to 80°C for 6–12 hours.
- Note: Higher temperatures (>100°C) may favor direct biaryl coupling (Suzuki) over carbonylative coupling if CO pressure is insufficient [4].
Step 4: Workup 7. Cool to RT. Vent the CO carefully in the hood. 8. Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc. 9. Concentrate the filtrate.
Purification & Characterization
Purification Strategy
Do not assume column chromatography is always necessary.[4] Benzophenones crystallize well.
| Method | Solvent System | Applicability |
| Recrystallization | Ethanol/Water (9:1) or Hexane/EtOAc | High melting point solids; removing trace isomers. |
| Flash Chromatography | Hexane | Oils or complex mixtures; separation of biaryl byproducts. |
Characterization Markers
-
IR Spectroscopy: Look for the strong, diagnostic ketone C=O stretch at 1650–1670 cm
. - C NMR: The carbonyl carbon signal appears significantly downfield at ~195 ppm .
-
Mass Spectrometry: Benzophenones typically show a strong molecular ion
.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Method A) | Moisture in AlCl | Use fresh, yellow/grey AlCl |
| Polymerization (Method A) | Temp too high | Keep addition at 0°C. Add Arene slowly. |
| Biaryl Product (Method B) | Low CO pressure | Ensure CO balloon is full or increase |
| Oiling Out (Recryst.) | Cooling too fast | Re-heat, add seed crystal, and cool slowly to RT, then 4°C. |
Experimental Workflow Diagram (Method A)
Figure 2: Operational workflow for the Friedel-Crafts synthesis of benzophenone derivatives.
References
-
BenchChem. (2025).[3][5] Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.[5]Link
-
University of Michigan. (n.d.). Friedel-Crafts Acylation: Mechanism and Experimental Procedure.[1][6]Link
-
Ishiyama, T., et al. (1998). "Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones." The Journal of Organic Chemistry, 63(14), 4726-4731. Link
-
Sumino, S., et al. (2014). "Palladium-Catalyzed Carbonylative Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acids Using a Photo-Induced CO Generation Method." Chemical Communications. Link
-
University of Wisconsin-Madison. (n.d.). Recrystallization Techniques in Chemistry.[3][4][7][8]Link
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel-Crafts Acylation [www1.udel.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. scribd.com [scribd.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Purification of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone by chromatography
An Application Note and Detailed Protocol for the Chromatographic Purification of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated methodology for the purification of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, a key intermediate in synthetic organic chemistry and potential drug development scaffolds. The protocol emphasizes a systematic approach, beginning with analytical Thin-Layer Chromatography (TLC) for rapid mobile phase optimization, followed by preparative flash column chromatography for efficient, large-scale purification. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring reproducibility and high-purity outcomes.
Introduction and Scientific Rationale
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is a polysubstituted aromatic ketone. Molecules of this class are valuable precursors in medicinal chemistry, often utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) where the iodo-substituent provides a reactive handle for carbon-carbon bond formation. The purity of such an intermediate is paramount; trace impurities can poison catalysts, lead to complex side-product formation, and compromise the yield and purity of subsequent synthetic steps.
Chromatography is the gold standard for purifying moderately polar organic compounds like benzophenone derivatives.[1] The technique leverages the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2][3] For this specific molecule, we will employ normal-phase chromatography, utilizing a polar stationary phase (silica gel) and a non-polar mobile phase. The separation is driven by the subtle differences in polarity between the target compound and any impurities, such as unreacted starting materials or by-products. This guide establishes a self-validating system where analytical TLC data directly informs the parameters for successful preparative flash chromatography.
Safety Precautions and Handling
All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.
-
Solvents: Hexane, ethyl acetate, and other organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.[4]
-
Silica Gel: Fine silica gel powder is a respiratory irritant. Handle with care to avoid creating dust. When packing the column, do so in a well-ventilated area or use a snorkel hood.[5]
Part I: Method Development via Thin-Layer Chromatography (TLC)
Principle and Justification
TLC is an indispensable tool for rapidly developing a separation protocol.[8] It is a quick and inexpensive method to determine the optimal solvent system (mobile phase) that provides the best separation between the target compound and impurities.[2][3] The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) value of approximately 0.2-0.4, which is ideal for subsequent flash column chromatography.[9]
Materials and Equipment
-
Silica gel TLC plates (e.g., glass or aluminum-backed, with F254 UV indicator)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Crude sample of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
-
Solvents: Hexane (or petroleum ether) and Ethyl Acetate (ACS grade or higher)
-
Pencil and ruler
TLC Workflow Diagram
Caption: Workflow for TLC-based mobile phase optimization.
Step-by-Step TLC Protocol
-
Chamber Saturation: Pour a small amount (~0.5 cm depth) of a chosen solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.5 mL) of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Use a capillary tube to apply a small spot of the prepared sample onto the line. The spot should be as small and concentrated as possible.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level. Close the lid and allow the solvent front to travel up the plate undisturbed.[3]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp. Circle the visible spots with a pencil.
-
Analysis and Iteration: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) Repeat steps 1-5 with different solvent ratios (e.g., 8:2, 7:3 Hexane:Ethyl Acetate) until the desired separation is achieved.
Data Interpretation
The ideal mobile phase will show good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.
| Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity A (Less Polar) | Rf of Impurity B (More Polar) | Observations |
| 95:5 | 0.10 | 0.25 | 0.02 | Poor elution of the product. |
| 90:10 | 0.25 | 0.45 | 0.08 | Good separation. Product is well-resolved. Optimal Choice. |
| 80:20 | 0.45 | 0.65 | 0.20 | Compounds are moving too fast, leading to poorer separation. |
| 70:30 | 0.68 | 0.82 | 0.40 | Very poor resolution. All spots are high up on the plate. |
Part II: Purification by Preparative Flash Column Chromatography
Principle and Justification
Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure (from air or nitrogen) to force the mobile phase through the stationary phase.[1] This technique significantly reduces elution time and improves separation efficiency compared to traditional gravity chromatography.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (e.g., 230-400 mesh)
-
Fine sand (washed)
-
Cotton or glass wool plug
-
Source of positive pressure (e.g., nitrogen cylinder with regulator or air pump)
-
Erlenmeyer flasks and test tubes for fraction collection
-
Rotary evaporator
-
Crude 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
-
Optimal mobile phase (eluent) as determined by TLC (e.g., 90:10 Hexane:Ethyl Acetate)
Flash Chromatography Workflow Diagram
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Purification Protocol
-
Column Preparation:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer (~0.5 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase. The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. The final packed silica bed should be about 15-20 cm high. Never let the top of the silica bed run dry.
-
Add another thin layer (~0.5 cm) of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column, ensuring an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling it almost to the top.
-
Connect the pressure source and adjust the flow rate to about 2 inches (5 cm) per minute.[1]
-
Begin collecting the eluent in numbered test tubes or flasks. Collect fractions of a consistent size (e.g., 10-15 mL).
-
-
Monitoring and Pooling:
-
Periodically analyze the collected fractions using TLC. Spot several fractions on a single TLC plate to quickly identify which ones contain your product.
-
Fractions containing only the pure product (a single spot at the correct Rf) should be combined in a larger, clean, pre-weighed flask.
-
-
Isolation and Yield Calculation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Once the solvent is removed, a solid or oil will remain. This is the purified product.
-
Place the flask under high vacuum for at least an hour to remove any residual solvent.
-
Weigh the flask to determine the mass of the purified product and calculate the percentage yield.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | Incorrect mobile phase; Column overloaded; Column packed poorly (air bubbles/channels). | Re-optimize mobile phase with TLC. Use less crude material. Repack the column carefully using the slurry method. |
| Product Won't Elute | Mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase (e.g., switch from 90:10 to 85:15 Hex:EtOAc).[10] |
| Cracked Silica Bed | Column ran dry; Drastic solvent polarity change. | Always keep the silica bed covered with solvent. If using a gradient, increase polarity gradually. |
| Streaky Spots on TLC | Sample is too concentrated; Compound is acidic/basic. | Dilute the sample before spotting. Add a trace amount of acetic acid or triethylamine to the mobile phase to improve spot shape for acidic or basic compounds, respectively. |
References
- Vertex AI Search. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved February 19, 2026.
- Hancu, G., Rusu, A., & Mircia, E. (2011). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Analele UniversităŃii din Bucureşti.
- CDN. (2015, February 8).
- University of Colorado Boulder. (2004, January 19). Flash chromatography separation of benzophenone and 4-chlorobenzophenone.
- The Royal Society of Chemistry. (n.d.).
- Scribd. (n.d.).
- History Commons. (n.d.).
- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet for 3-Iodo-4-methoxybenzaldehyde.
- Alwsci. (2024, May 10).
- MedchemExpress.com. (2025, December 12).
- Phenomenex. (2025, June 6).
- LCGC International. (2022, April 15).
- Journal of Food and Drug Analysis. (2021, June 15).
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- BUCHI. (n.d.).
- Merck. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime. Retrieved February 19, 2026.
- CDC Stacks. (n.d.).
- Tokyo Chemical Industry. (2025, June 12). Safety Data Sheet for 4,4'-Dimethoxybenzophenone.
- Semantic Scholar. (n.d.).
- Angene Chemical. (2025, February 11). Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro-.
- Krishgen Biosystems. (2008, November 20).
- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved February 19, 2026.
- Organic Syntheses. (n.d.). Procedure for synthesis of (4-methoxycarbonylphenyl)(2,4,6-trimethoxy-phenyl)
- Benchchem. (n.d.). A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC. Retrieved February 19, 2026.
Sources
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. krishgenbiosystems.com [krishgenbiosystems.com]
- 10. benchchem.com [benchchem.com]
Application Note: Characterization of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
This guide is structured as a high-level technical protocol for the characterization of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone , a specialized intermediate likely used in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the labile aryl-iodide functionality.
Introduction & Chemical Identity
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is a unsymmetrical benzophenone derivative characterized by a sterically hindered methoxy ring and a reactive aryl-iodide ring. It serves as a critical scaffold in the synthesis of bioactive compounds, particularly thyromimetics or fenofibrate analogues, where the iodine atom provides a handle for further functionalization.
Structural Specifications
| Property | Detail |
| IUPAC Name | (4-iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone |
| Molecular Formula | C₁₆H₁₅IO₂ |
| Molecular Weight | 366.19 g/mol |
| Monoisotopic Mass | 366.0117 Da |
| CAS Number | Not widely listed; treat as Novel Chemical Entity (NCE) |
| Key Functionalities | Aryl Iodide (Reactive), Aryl Ether, Di-ortho-methyl (Steric bulk), Ketone |
Physicochemical Profiling
Note: Values below are derived from structure-property relationship (SPR) modeling of analogous benzophenones.
-
Appearance: Off-white to pale yellow crystalline solid (Aryl iodides often exhibit yellowing due to trace iodine liberation).
-
Solubility:
-
High: Dichloromethane (DCM), Chloroform, DMSO, THF.
-
Moderate: Methanol, Acetonitrile.
-
Insoluble: Water.[1]
-
-
LogP (Predicted): ~5.2 (Highly Lipophilic).
-
Melting Point (Predicted): 95°C – 115°C.
Spectroscopic Characterization Protocols
This section details the expected spectral signatures required to validate the compound's identity.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) is recommended for optimal resolution of aromatic protons.
H NMR (400 MHz, CDCl₃) Prediction & Logic
The spectrum displays three distinct spin systems.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.82 | Doublet ( | 2H | H-2', H-6' (Iodo ring) | Deshielded by the carbonyl anisotropy (ortho position). |
| 7.80 | Doublet ( | 2H | H-3', H-5' (Iodo ring) | Deshielded by the Iodine atom (heavy atom effect) and carbonyl para-position. Note: These doublets may overlap significantly forming an AA'BB' system. |
| 7.55 | Singlet | 2H | H-2, H-6 (Dimethyl ring) | Isolated aromatic protons. Deshielded by C=O, but shielded relative to the iodo-ring due to the electron-donating methoxy/methyl groups. |
| 3.78 | Singlet | 3H | -OCH₃ | Characteristic methoxy shift. |
| 2.30 | Singlet | 6H | -CH₃ (x2) | Benzylic methyls, slightly deshielded by the aromatic ring. |
C NMR (100 MHz, CDCl₃) Key Signals
-
Carbonyl (C=O): ~195 ppm.
-
Aromatic C-O: ~160 ppm (C-4).
-
Aromatic C-I: ~100 ppm (C-4'). Diagnostic Peak: Carbon attached to Iodine is significantly upfield due to the heavy atom effect.
-
Aliphatic: ~60 ppm (-OCH₃), ~16 ppm (-CH₃).
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
1650–1660 cm⁻¹ (Strong): C=O Stretching (Diaryl ketone). Lower frequency than alkyl ketones due to conjugation.
-
1250 cm⁻¹ (Strong): C-O-C Asymmetric stretch (Aryl alkyl ether).
-
~800–600 cm⁻¹: C-I stretch (often weak/fingerprint) and aromatic C-H out-of-plane bending.
Mass Spectrometry (LC-MS/GC-MS)
Ionization: ESI+ (Electrospray) or EI (Electron Impact).
-
Molecular Ion:
366 . -
Isotopic Pattern: Iodine is monoisotopic (
I). No M+2 peak (unlike Cl/Br). -
Fragmentation (EI):
- 231 (Loss of I? Unlikely first).
- 215 (Acylium ion: 3,5-dimethyl-4-methoxybenzoyl cation).
- 231 (4-iodobenzoyl cation).
-
Key Check: Look for the loss of 127 Da (Iodine radical) if high energy is applied.
Purity Analysis Protocol (HPLC)
Due to the high lipophilicity (LogP > 5), a strong organic gradient is required to elute the compound.
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzophenone
) and 280 nm. -
Temperature: 30°C.
Gradient Table
| Time (min) | % A (Water) | % B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection / Hold |
| 12.0 | 5 | 95 | Ramp to High Organic |
| 15.0 | 5 | 95 | Wash (Elute lipophilics) |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Expected Retention: The compound will elute late (approx. 10–12 min) due to the iodine and methyl groups increasing hydrophobicity.
Visual Workflows & Diagrams
Analytical Decision Matrix
The following diagram illustrates the logical flow for characterizing this specific intermediate.
Caption: Analytical workflow ensuring structural integrity and purity before downstream application.
Fragmentation Pathway (Mass Spec Logic)
Understanding the fragmentation helps confirm the correct isomer (3,5-dimethyl placement).
Caption: Predicted EI-MS fragmentation pattern. Path 1 is favored if the charge stabilizes on the benzoyl fragment.
Synthesis & Handling Notes
Synthesis Context
This molecule is typically synthesized via Friedel-Crafts Acylation :
-
Reactants: 2,6-Dimethylanisole + 4-Iodobenzoyl chloride.
-
Catalyst: Aluminum Chloride (
) or . -
Critical Control: Temperature must be kept low (
) initially to prevent de-methylation of the methoxy group (conversion to phenol).
Stability & Storage
-
Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials.
-
Oxidation: The electron-rich dimethyl-methoxy ring is susceptible to oxidation over long periods. Store under Nitrogen/Argon at 4°C.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of NMR shifts in aromatic systems). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for Benzophenone IR/MS fragmentation). Link
-
PubChem Compound Summary. (2024). 4-Methoxybenzophenone derivatives. National Library of Medicine. (Used for substructure spectral comparisons). Link
-
Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin. (Chemical shift prediction for iodinated aromatics). Link
Sources
Application Note: Safe Handling and Operational Protocols for Iodinated Aromatic Compounds
Abstract
Iodinated aromatic compounds (aryl iodides) are linchpins in modern drug discovery, serving as primary electrophiles in palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) and as precursors for hypervalent iodine oxidants. However, their utility is counterbalanced by specific hazards: the lability of the carbon-iodine (C–I) bond, photolytic instability, and the shock-sensitivity of hypervalent derivatives like IBX and DMP. This guide provides a self-validating safety protocol for researchers, moving beyond basic SDS summaries to address the mechanistic causality of these hazards.
Part 1: The Physicochemical Hazard Profile
To handle these compounds safely, one must understand the underlying atomic fragility. The safety protocols in this guide are derived from two fundamental chemical realities:
-
The Weak C–I Bond: The bond dissociation energy (BDE) of
is approximately 65 kcal/mol, significantly lower than (~81 kcal/mol) or (~96 kcal/mol).-
Consequence: Aryl iodides are prone to homolytic cleavage by UV light or heat, generating aryl radicals and free iodine (
). Free iodine is corrosive, volatile, and a catalyst poison.
-
-
Hypervalency (The "Octet Expansion"): Compounds like 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) contain iodine in the +5 oxidation state.
-
Consequence: These molecules are thermodynamically unstable oxidizers. The collapse of the hypervalent bond to a stable monovalent state releases significant energy, often explosively.
-
Hazard Summary Table
| Compound Class | Primary Hazard | Trigger Mechanism | Critical Control |
| Simple Aryl Iodides (e.g., Iodobenzene) | Skin/Eye Irritant, Photolysis | UV Light, Heat >100°C | Store in amber glass; use copper stabilizers. |
| Hypervalent I(V) (e.g., IBX) | Explosive , Impact Sensitive | Impact, Temp >200°C | Never heat >80°C; use plastic spatulas. |
| Hypervalent I(V) (e.g., DMP) | Moisture Sensitive, Oxidizer | Water, Friction | Store at -20°C; inert atmosphere.[1] |
| Radioiodine (e.g., | Radiotoxicity, Volatility | Aerosolization | Charcoal-filtered hoods; Geiger monitoring. |
Part 2: Storage and Stability Protocols
The "Amber Rule" (Photolytic Protection)
Due to the low BDE of the C–I bond, photons in the UV-blue spectrum can cleave the bond even at room temperature [1].
-
Protocol: All iodinated aromatics must be stored in amber glass vials or wrapped in aluminum foil.
-
Visual Check: A yellow/brown discoloration in a colorless liquid aryl iodide indicates free iodine formation (
). -
Remediation: If discoloration occurs, wash the organic layer with 10% aqueous sodium thiosulfate (
) until colorless, then dry over before use.
Copper Stabilization
For long-term storage of sensitive aryl iodides, copper metal acts as a radical scavenger.
-
Method: Add a small coil of activated copper wire to the storage vial. The copper reacts with liberated
to form insoluble CuI, preventing the autocatalytic decomposition cycle.
Part 3: Operational Handling Protocols
Workflow Visualization
The following diagram outlines the decision logic for handling these compounds, specifically distinguishing between standard aryl iodides and high-hazard hypervalent reagents.
Figure 1: Operational safety logic flow distinguishing between standard aryl iodides and high-hazard hypervalent reagents.
Synthesis: Cross-Coupling Reactions
When using aryl iodides in Suzuki or Sonogashira couplings, the release of iodide ions (
-
The "Poisoning" Risk: Oxidation of
to (by air) can poison Pd-catalysts. -
Protocol:
-
Deoxygenation: Sparge reaction solvents with Nitrogen/Argon for 15 minutes before adding the catalyst.
-
Base Selection: Ensure adequate base (e.g.,
) is present to sequester the generated HI (hydroiodic acid).
-
High-Hazard Protocol: Hypervalent Iodine (IBX/DMP)
WARNING: IBX (2-Iodoxybenzoic acid) is impact-sensitive and can detonate upon heating [2].
-
Impact Control: Never use metal spatulas to scrape dried IBX/DMP from a glass frit. Friction can trigger detonation. Use Teflon or polyethylene spatulas only.
-
Temperature Limit: Do not heat IBX reactions above 80°C . The decomposition temperature is ~230°C, but autocatalytic hotspots can occur at lower bulk temperatures [3].
-
Solvent Selection: IBX is generally insoluble in organic solvents. Use DMSO or mixtures of DMSO/THF.[2] Never force solubility by excessive heating.
-
DMP Specifics: Dess-Martin Periodinane is safer than IBX but is moisture-sensitive. Hydrolysis yields IBX (explosive) and acetic acid. Store DMP at -20°C under argon.
Part 4: Emergency and Waste Management
The "Magic Eraser": Sodium Thiosulfate
Iodine stains and spills are distinct due to their purple/brown color and corrosive vapor.
-
Mechanism:
-
This reaction converts volatile, corrosive iodine (
) into water-soluble, non-volatile iodide ( ).
-
-
Spill Protocol:
-
Isolate: Evacuate the immediate area if large quantities of volatile iodine are released.
-
Neutralize: Cover the spill with solid sodium thiosulfate or a 20% aqueous solution.
-
Wait: Allow the color to fade from brown to colorless.
-
Clean: Absorb the colorless liquid with vermiculite and dispose of as chemical waste.
-
Waste Segregation
-
Halogenated Waste: Iodinated compounds must go into the "Halogenated Organic Solvents" stream.
-
Incompatibility: NEVER mix iodinated waste with strong oxidizers (e.g., Nitric Acid, Peroxides). Oxidation of the waste can liberate massive amounts of toxic
gas inside the waste container [4].
Part 5: Mechanism of Instability (Visualized)
Understanding why the compounds degrade reinforces the need for the "Amber Rule."
Figure 2: Mechanistic pathway of aryl iodide degradation via homolytic cleavage, highlighting the generation of toxic free iodine.
References
-
Photodecomposition of Iodinated Compounds
-
Hypervalent Iodine Hazards (IBX/DMP)
-
Explosive Properties of IBX
- Source: Frontiers in Chemistry
- Title: Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions (Safety Limit
-
URL:[Link]
-
Waste Disposal Guidelines
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Application Note: Photophysical Characterization of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
This Application Note is designed for researchers characterizing 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (DMIMBP) . It addresses the specific interplay between the electron-donating methoxy/dimethyl groups and the heavy-atom effect introduced by the iodine substituent.
Executive Summary & Molecular Logic
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (DMIMBP) is a specialized benzophenone derivative that serves as an excellent model for studying competing photophysical pathways. Its behavior is governed by three structural distinctives:
-
Benzophenone Core: Provides a classic
and state manifold, typically resulting in near-unity Intersystem Crossing ( ). -
3,5-Dimethyl-4-Methoxy Motif: A strong electron-donating group (EDG) system. This introduces significant Charge Transfer (CT) character to the excited states, often lowering the energy of the
state below the reactive state in polar solvents. -
4'-Iodo Substituent: A heavy atom that drastically enhances Spin-Orbit Coupling (SOC). This accelerates ISC rates (
) and promotes phosphorescence ( ) while shortening triplet lifetimes ( ) compared to non-halogenated analogs.
Critical Consideration: The C-I bond is photolabile. High-energy UV excitation can lead to homolytic cleavage (photodehalogenation). These protocols are designed to distinguish between reversible photophysics and irreversible photochemistry.
Mechanistic Visualization (Jablonski Diagram)
The following diagram illustrates the kinetic competition between fluorescence, enhanced intersystem crossing (due to Iodine), and phosphorescence.
Figure 1: Jablonski diagram highlighting the Heavy Atom Effect (Red Arrow) facilitating rapid population of the Triplet State (
Experimental Protocols
Protocol A: Solvatochromic Shift & Ground State Characterization
Objective: Determine the nature of the lowest singlet excited state (
Materials:
-
Solvents: Cyclohexane (Non-polar), Acetonitrile (Polar Aprotic), Methanol (Polar Protic). Spectroscopic Grade.
-
Instrument: Double-beam UV-Vis Spectrophotometer.
Workflow:
-
Preparation: Prepare a
stock solution of DMIMBP in Cyclohexane. -
Baseline: Run a solvent blank correction.[1]
-
Scan: Record absorption from 200 nm to 450 nm.
-
Solvent Variation: Repeat with Acetonitrile and Methanol.
-
Analysis:
-
Observe the band around 330-360 nm (
). -
Blue Shift in Methanol: Indicates
character (H-bonding stabilizes ground state lone pair). -
Red Shift in Acetonitrile: Indicates
or CT character (dipole stabilization of excited state).
-
Expected Data Output:
| Solvent |
Protocol B: Triplet Lifetime & Heavy Atom Effect (Laser Flash Photolysis)
Objective: Quantify the triplet lifetime (
Materials:
-
Excitation Source: Nd:YAG Laser (355 nm or 266 nm), 4-6 ns pulse width.
-
Detection: PMT coupled to a monochromator (monitoring 400-600 nm).
-
Gas: High-purity Argon or Nitrogen (for deoxygenation).
Workflow:
-
Sample Prep: Prepare
in Acetonitrile. -
Degassing (CRITICAL): Oxygen quenches triplets diffusion-controlled (
).-
Method: Bubble with Argon for 20 minutes or use 3 freeze-pump-thaw cycles.
-
-
Measurement:
-
Fire laser pulse.
-
Monitor transient absorption decay at
(typically 520-540 nm for benzophenones).
-
-
Quenching Study (Optional): Add 1-Methylnaphthalene (triplet quencher) to confirm triplet assignment.
Data Analysis:
Fit the decay trace to a mono-exponential function:
-
Validation: If
in deaerated solution, the Heavy Atom Effect is operative (Benzophenone ).
Protocol C: Low-Temperature Phosphorescence (77 K)
Objective: Determine the Triplet Energy (
Workflow:
-
Matrix: 2-Methyltetrahydrofuran (2-MeTHF) or Ethanol:Methanol (4:1).
-
Cooling: Place sample in a quartz EPR tube and immerse in liquid nitrogen Dewar with optical windows.
-
Settings:
-
Excitation: 355 nm.
-
Delay: 0.1 ms (to gate out fluorescence).
-
Gate width: 5 ms.
-
-
Spectral Analysis:
-
Vibrational Structure: Sharp peaks imply
(carbonyl stretch progression ~1700 cm⁻¹). Broad/featureless implies . - Calculation: Energy of the 0-0 transition (highest energy peak).
-
Troubleshooting & Stability Warning
Issue: Signal degradation during measurements.
-
Cause: Photolysis of the C-I bond. The 4'-Iodo group is a weak link. UV irradiation can generate phenyl radicals and iodine atoms.
-
Solution:
-
Use a flow cell for LFP to ensure fresh sample for every laser shot.
-
Minimize exposure time in steady-state fluorometers.
-
Check UV-Vis absorption before and after experiments. A permanent change in the spectrum indicates degradation.
-
Issue: No Phosphorescence observed at Room Temperature.
-
Cause: Oxygen quenching or thermal deactivation.
-
Solution: Ensure rigorous degassing (Freeze-Pump-Thaw is superior to bubbling). Even with Iodine, RT phosphorescence is weak; 77 K is the gold standard for energy determination.
References
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
-
Demeter, A., & Bérces, T. (2000). "Solvent effect on the photophysics of 4-methoxybenzophenone". Journal of Photochemistry and Photobiology A: Chemistry. Link
- Haselbach, E., et al. (1989). "Intermolecular interactions and photophysics of benzophenone derivatives". Helvetica Chimica Acta.
-
Carmichael, I., & Hug, G. L. (1986). "Triplet-Triplet Absorption Spectra of Organic Molecules in Condensed Phases". Journal of Physical and Chemical Reference Data. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Technical Brief: The Synthetic Challenge
The synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone presents a classic "chemoselectivity vs. stability" conflict.[1] While the core reaction is a Friedel-Crafts acylation, the specific substitution pattern of the nucleophile (2,6-dimethylanisole) introduces a critical failure mode often overlooked in standard protocols: Lewis Acid-Mediated Demethylation .[1]
The "Anisole Trap"
The two methyl groups at the 2,6-positions of the anisole ring provide excellent regiocontrol, forcing the electrophile to the para position (relative to the methoxy group). However, they also increase the electron density of the ether oxygen. When using strong Lewis acids like Aluminum Chloride (
Key Optimization Metric: The success of this synthesis depends on maximizing acylation efficiency while minimizing ether cleavage.
Optimized Experimental Protocol
Recommendation: Switch from standard
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: 2,6-Dimethylanisole (1.0 eq)
-
Electrophile: 4-Iodobenzoyl chloride (1.1 eq)[1]
-
Catalyst: Anhydrous
(1.2 eq) - Must be fresh/yellow-green, not white powder (hydrolyzed).[1] -
Solvent: Dichloromethane (DCM) - Anhydrous.[1]
Step-by-Step Methodology
-
Catalyst Activation (The "Inverse Addition"):
-
In a flame-dried 3-neck flask under Nitrogen, suspend Anhydrous
(1.2 eq) in DCM (5V). -
Cool the suspension to 0°C .
-
Critical Step: Add 4-Iodobenzoyl chloride (1.1 eq) dissolved in minimal DCM dropwise.[1] Stir for 15 mins to form the acylium ion complex (
). The solution should turn homogenous/yellowish.
-
-
Nucleophile Addition:
-
Add 2,6-Dimethylanisole (1.0 eq) dropwise over 30 minutes, maintaining internal temperature < 5°C .
-
Rationale: Low temperature prevents the thermodynamic demethylation pathway.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20-25°C) .
-
Do NOT Reflux. Stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1).[1] Look for the disappearance of the anisole. If the reaction stalls, heat to maximum 35°C.
-
-
Quenching (Hydrolysis):
-
Pour the reaction mixture slowly into a stirred mixture of Ice/HCl (1M).
-
Note: The complex hydrolysis is exothermic.
-
-
Workup:
Visualization: Reaction Pathway & Logic
Pathway Diagram
The following diagram illustrates the competing pathways between the desired acylation and the undesired demethylation.
Caption: Kinetic vs. Thermodynamic control. High temperatures promote Lewis acid-mediated ether cleavage (Red Path).[1]
Troubleshooting Center (FAQ)
Category: Impurity Profile
Q1: My product contains a significant amount of a phenolic impurity (broad OH peak in IR/NMR). Why?
-
Diagnosis: You have triggered the "Demethylation Trap." This occurs when
coordinates to the methoxy oxygen and the reaction is heated too high or runs too long. -
Fix:
-
Lower the reaction temperature (keep below 25°C).
-
Reduce reaction time.
-
Alternative: Switch the catalyst to Tin(IV) Chloride (
) . It is a milder Lewis acid that effectively catalyzes acylation but is too weak to cleave aryl methyl ethers.
-
Q2: The reaction mixture turned deep purple/violet. Is this normal?
-
Diagnosis: This indicates free Iodine (
) liberation.[1] The C-I bond on the benzoyl chloride is relatively stable, but light exposure or extreme Lewis acidity can cause minor de-iodination. -
Fix:
-
Wrap the reaction flask in aluminum foil (protect from light).
-
Wash the organic layer with 10% Sodium Thiosulfate (
) during workup. This will reduce back to iodide and remove the color.
-
Category: Low Yield / Reactivity
Q3: I have unreacted starting material even after 6 hours. Can I reflux?
-
Diagnosis: The steric hindrance of the two ortho-methyl groups slows the attack of the electrophile.
-
Fix: Do not reflux with
(see Q1). Instead:-
Increase catalyst loading to 1.5 eq.[1]
-
Switch solvent to 1,2-Dichloroethane (DCE) and heat to 40°C (DCE has a higher boiling point but allows better temperature control than refluxing DCM).[1]
-
Ensure your
is anhydrous.[1] If it "smokes" heavily upon opening, it is good. If it is clumpy and non-fuming, it is deactivated.
-
Category: Regioselectivity[10][11]
Q4: Am I getting ortho-acylation?
-
Analysis: Highly unlikely.[1] The 2,6-dimethyl pattern sterically blocks the positions ortho to the methoxy group. The only open position is para to the methoxy (position 4).
-
Verification: Check 1H NMR. You should see a singlet for the aromatic protons on the anisole ring (since the two remaining protons are equivalent and isolated). If you see coupling, you have an isomer problem (or starting material contamination).[1]
Quantitative Data Summary
| Parameter | Standard ( | Optimized ( | Alternative ( |
| Yield | 45-55% | 75-85% | 70-80% |
| Phenol Impurity | High (>15%) | Low (<2%) | Negligible |
| Reaction Time | 2 Hours | 4-6 Hours | 6-8 Hours |
| Color Removal | Difficult | Easy (Thiosulfate wash) | Easy |
Decision Logic Tree
Use this flow to determine your next experimental step.
Caption: Decision matrix for optimizing yield and purity.
References
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964 .[1] (Foundational text on Lewis Acid mechanism and catalyst selection).
-
Pettit, G. R., et al. "Antineoplastic agents.[1] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 1995 , 38(10), 1666–1672. Link (Establishes the stability of trimethoxy/dimethyl-methoxy systems in similar syntheses).[1]
-
Sarkar, A., et al. "Friedel–Crafts acylation of anisole with carboxylic acids over acid modified zeolites." RSC Advances, 2015 .[1] Link (Discusses demethylation side-reactions and milder alternatives).[1]
-
PrepChem. "Synthesis of 4-methoxybenzophenone." (General procedure adapted for steric considerations). Link
Sources
Technical Support Center: Synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone. It provides in-depth technical support, troubleshooting advice, and detailed protocols to address common challenges, particularly the side reactions encountered during its synthesis via Friedel-Crafts acylation.
Section 1: The Target Reaction - A Mechanistic Overview
The synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is most commonly achieved through the Friedel-Crafts acylation of 2,6-dimethylanisole with 4-iodobenzoyl chloride. This reaction is a cornerstone of electrophilic aromatic substitution, allowing for the formation of a carbon-carbon bond to produce an aryl ketone.[1]
The reaction proceeds by activating the 4-iodobenzoyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[2][3] This ion is then attacked by the electron-rich 2,6-dimethylanisole ring. The methoxy and methyl groups on this substrate are activating and direct the substitution to the ortho and para positions.[4] The C4 position (para to the strongly activating methoxy group) is the most electronically favored and sterically accessible site for acylation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.
Q1: My reaction yield is very low or has failed completely. What are the most common causes?
A1: Low or zero yield in a Friedel-Crafts acylation is typically traced back to the catalyst or reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5] Any water present in the glassware, solvent, or reagents will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to use oven-dried glassware, anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: Unlike in Friedel-Crafts alkylation, the ketone product of an acylation is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[5][6] This complex removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (at least 1.0 equivalent relative to the acyl chloride) or a slight excess is required for the reaction to proceed to completion.
Q2: My post-reaction analysis (TLC, NMR) shows a significant, more polar byproduct, and I detect a phenolic -OH signal. What is this side reaction?
A2: You are likely observing O-demethylation of the methoxy group on your 2,6-dimethylanisole substrate. Strong Lewis acids, particularly AlCl₃ and BBr₃, are known reagents for cleaving aryl methyl ethers to form phenols.[7][8] This side reaction is often promoted by excess Lewis acid, higher reaction temperatures, or prolonged reaction times. The resulting phenol can then compete in the reaction or complicate purification.
Q3: How can I effectively prevent or minimize O-demethylation?
A3: Mitigating demethylation requires a careful optimization of reaction conditions. The goal is to find conditions that are sufficiently active for acylation but mild enough to preserve the methoxy group.
-
Choice of Lewis Acid: While AlCl₃ is common, its high reactivity often causes demethylation. Consider using a milder Lewis acid.
-
Temperature Control: Perform the reaction at lower temperatures. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy. Avoid heating or refluxing unless absolutely necessary.
-
Stoichiometry: Use the minimum effective amount of Lewis acid. A slight excess (e.g., 1.1 equivalents) is often sufficient. Avoid using large excesses.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the Lewis acid.
| Catalyst | Relative Reactivity | Propensity for O-Demethylation | Recommended Conditions |
| AlCl₃ | Very High | High | 0 °C to RT, strict stoichiometry |
| FeCl₃ | Moderate | Moderate | RT, may require longer reaction times |
| ZnCl₂ | Mild | Low | May require heating, less efficient |
| Sc(OTf)₃ | High | Very Low | Excellent but expensive alternative[8] |
Q4: Is steric hindrance from the two ortho-methyl groups a major issue for this reaction?
A4: While the methyl groups do create steric bulk, the acylation at the C4 position (para to the methoxy group) is generally not impeded to a prohibitive degree.[9] The powerful activating and para-directing effect of the methoxy group is the dominant factor, making the C4 position highly favorable for electrophilic attack. Substitution at the C3 or C5 positions (ortho to the methoxy group) would be significantly more hindered and is not typically observed as a major product.
Q5: I'm struggling with the workup and purification. What is the best procedure to isolate a pure product?
A5: A successful purification hinges on an effective workup to first break the product-catalyst complex, followed by a robust separation technique.
-
Workup: After the reaction is complete, it must be quenched by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated HCl.[5] This hydrolyzes the aluminum chloride and breaks the AlCl₃-ketone complex, releasing the product into the organic layer.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[10]
-
Washing: Combine the organic layers and wash sequentially with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by brine.
-
Purification: After drying the organic layer and removing the solvent, the crude product can be purified.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) is an effective method.[11]
-
Column Chromatography: For mixtures containing multiple components or oily crude products, silica gel column chromatography is the most reliable method.[10] A gradient of ethyl acetate in petroleum ether or hexane is a good starting point for elution.
-
Section 3: Recommended Experimental Protocols
Protocol A: Synthesis of 4-Iodobenzoyl Chloride
This protocol details the conversion of 4-iodobenzoic acid to the corresponding acyl chloride using thionyl chloride.[12]
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (filled with CaCl₂).
-
Reagents: Add 4-iodobenzoic acid (1.0 eq) to the flask. Add an excess of thionyl chloride (SOCl₂, ~3-5 eq). A few drops of anhydrous DMF can be added as a catalyst.
-
Reaction: Heat the mixture to a gentle reflux (approx. 76 °C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-iodobenzoyl chloride is often used directly in the next step without further purification.
Protocol B: Friedel-Crafts Acylation for 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
This protocol is a general procedure and may require optimization.[5]
-
Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-iodobenzoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Substrate Addition: After the acyl chloride addition is complete, add a solution of 2,6-dimethylanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete (typically 2-4 hours), carefully and slowly pour the mixture into a beaker containing crushed ice and a small amount of concentrated HCl. Stir until the ice has melted.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography or recrystallization as described in Q5.
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.
Section 5: References
-
Vertex AI Search. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
-
Wikipedia. Friedel–Crafts reaction.
-
Chemistry Steps. Friedel-Crafts Acylation.
-
LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
-
BenchChem. Troubleshooting common issues in Friedel-Crafts reactions.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
-
Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
-
Royal Society of Chemistry. Substituted benzophenone imines for COF synthesis via formal transimination.
-
ChemicalBook. 4-Methoxybenzoyl chloride synthesis.
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
-
Google Patents. CN103524320A - Substituted benzophenone and preparation method thereof.
-
Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions.
-
Chem-Station. O-Demethylation.
-
Chad's Prep. EAS Friedel Crafts Alkylation and Acylation.
-
LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Quick Company. An Improved Process For The Production Of Substituted Aminobenzopehnones.
-
Google Patents. CN108586224B - Method for purifying and separating benzophenone.
-
BenchChem. Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride.
-
PrepChem.com. Synthesis of 4-methoxybenzoyl chloride.
-
University of Calgary. Ch12: Friedel-Crafts limitations.
-
CUNY. Chapter 15 Reactions of Aromatic Compounds.
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation.
-
ResearchGate. Effect of time on demethylation of 2-methoxynaphthalene.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
-
ChemicalBook. 4,4'-Dimethoxybenzophenone synthesis.
-
Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Sigma-Aldrich. 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride.
-
ScienceDirect. ADVANCES IN N- and O-DEMETHYLATION OF OPIATES.
-
BenchChem. Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives.
-
NIH National Library of Medicine. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid.
-
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
-
Organic Syntheses. trimethoxy-phenyl)iodonium.
-
Organic Chemistry Portal. Friedel-Crafts Acylation.
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
-
YouTube. Friedel-Crafts Acylation.
-
MilliporeSigma. Friedel–Crafts Acylation.
-
Blucher Proceedings. Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids.
-
Google Patents. Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
NIH National Library of Medicine. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
-
ResearchGate. Scheme 1: Synthetic route of 3,5-dimethyl-4-((trimethylsilyl)oxy)benzyl...
-
ResearchGate. A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile.
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 11. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Welcome to the technical support center for the purification of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification.
Introduction to 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is a complex organic molecule often synthesized via a Friedel-Crafts acylation reaction.[1] Its purification can be challenging due to the potential for isomeric byproducts and unreacted starting materials. This guide provides practical, experience-based solutions to common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the crude product of a Friedel-Crafts acylation synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone?
A1: The primary impurities often include:
-
Unreacted Starting Materials: Such as 3,5-dimethylanisole and 4-iodobenzoyl chloride.
-
Isomeric Byproducts: Friedel-Crafts reactions can sometimes yield isomers depending on the reaction conditions. For instance, acylation could potentially occur at different positions on the 3,5-dimethylanisole ring.
-
Polysubstituted Products: Although less common in acylation compared to alkylation, there is a possibility of multiple acyl groups being added to the aromatic ring.[2]
-
Hydrolyzed Acylating Agent: 4-iodobenzoic acid can be present if the 4-iodobenzoyl chloride reacts with moisture.
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.[3] A mixture of hexane and ethyl acetate is a good starting mobile phase. By spotting the crude mixture, the collected fractions, and a pure standard (if available), you can track the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[3][4]
Q3: My purified product has a yellowish tint. Is this normal, and how can I remove the color?
A3: While some benzophenone derivatives can be pale yellow, a significant yellow color often indicates the presence of impurities.[5] These could be residual starting materials or byproducts from the synthesis. Recrystallization is often effective at removing colored impurities. If that fails, a small amount of activated carbon can be used during the recrystallization process, but be aware that this may reduce your overall yield.
Troubleshooting Purification Challenges
Problem 1: Poor Separation During Column Chromatography
Possible Cause: The polarity of the mobile phase may be too high, causing the desired compound and impurities to elute together.[3] Alternatively, the column may have been packed improperly, leading to channeling, or it may have been overloaded with the sample.[3]
Solution:
-
Optimize the Mobile Phase: Use TLC to determine the optimal solvent system. A less polar mobile phase will generally provide better separation for benzophenone derivatives.[6] Start with a low polarity solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient elution can be particularly effective.[3]
-
Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase to avoid air pockets and channels.[6]
-
Appropriate Sample Loading: Do not overload the column. The amount of crude product should be appropriate for the size of the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for separating compounds of moderate polarity.[3] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities.[3] |
| Sample Loading | Dissolve in minimal mobile phase | Ensures a tight band at the start of the chromatography.[3] |
dot
Caption: Troubleshooting workflow for poor column chromatography separation.
Problem 2: Product "Oiling Out" During Recrystallization
Possible Cause: "Oiling out" happens when the solute separates from the solution as a liquid instead of forming solid crystals.[3] This can be due to the solution being too concentrated, cooling too quickly, or using an inappropriate solvent system.[3]
Solution:
-
Increase Solvent Volume: The concentration of your compound might be too high. Add more of the hot solvent to ensure complete dissolution.[3]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an oil.[7]
-
Induce Crystallization: Scratching the inside of the flask at the solvent line with a glass rod can create nucleation sites and induce crystallization.[8] Adding a seed crystal of the pure compound can also be effective.
-
Solvent System Modification: The chosen solvent may not be ideal. For benzophenones, mixtures like ethanol/water or hexane/ethyl acetate can be effective.[3][7] Experiment with different solvent ratios to find the optimal conditions.
dot
Caption: Decision tree for resolving issues with oiling out during recrystallization.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 100% hexane).[3]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone in a minimal amount of the initial mobile phase.[3]
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate).[3] The exact gradient should be determined by prior TLC analysis.
-
Collect fractions in separate test tubes.
-
-
Analysis and Collection:
-
Monitor the collected fractions by TLC to identify those containing the pure product.[3]
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[9]
-
-
Cooling and Crystallization:
-
Isolation and Drying:
References
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Acetylbenzophenone.
- Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
- Homework.Study.com. (n.d.). How would you separate a mixture of benzhydrol, benzophenone, and biphenyl using column....
- Scribd. (n.d.). Recrystallization Techniques in Chemistry.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime.
- Solubility of Things. (n.d.). 4,4'-Methoxybenzophenone.
- SIELC Technologies. (2018, February 16). Separation of Benzophenone on Newcrom R1 HPLC column.
- University of Liverpool. (2002, February 25). Friedel–Crafts acylation reactions using metal triflates in ionic liquid.
- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
- Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems.
- LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. homework.study.com [homework.study.com]
- 7. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Purification of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Current Status: Active Ticket ID: CHEM-PUR-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
You are likely synthesizing 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone , a critical intermediate often used in the development of thyromimetics (e.g., TR-
The primary synthetic route involves the Friedel-Crafts acylation of 2,6-dimethylanisole with 4-iodobenzoyl chloride .[1][2] Due to the steric bulk of the ortho-methyl groups and the lability of the methoxy ether under Lewis Acid conditions (AlCl
This guide addresses the three most common impurity profiles:
-
The "Yellow Oil" (Unreacted Anisole/Solvent Trapping) [3]
-
The "Shoulder Peak" (Demethylated Phenol Byproduct)
-
The "Acidic Residue" (Hydrolyzed 4-Iodobenzoic Acid)
Module 1: Diagnostic Triage
Identify your impurity profile before selecting a protocol.[1]
| Symptom | Probable Cause | Diagnostic Signal (NMR/TLC) | Recommended Protocol |
| Sticky/Oily Solid | Unreacted 2,6-dimethylanisole or trapped solvent. | Protocol B (Trituration) | |
| New OH Peak / Color Change | Demethylation (Cleavage of methoxy group by AlCl | Protocol A (Caustic Wash) | |
| White Precipitate in Flask | Hydrolyzed 4-iodobenzoyl chloride (Acid).[1][2][3] | TLC: Streaking near baseline. IR: Broad -COOH stretch 2500-3000 cm | Protocol A (Bicarb Wash) |
| Split Melting Point | Regioisomers (rare due to 2,6-blocking) or Aluminum salts.[1][2][3] | Ash Test: Non-combustible residue.[1][2][3] | Protocol C (Recrystallization) |
Module 2: Purification Protocols
Protocol A: The Chemical Wash (Targeting Acids & Phenols)
Use this immediately after reaction quenching to remove the bulk of byproducts.
The Science: The target molecule is a neutral ether-ketone.[2]
-
Impurity 1 (Acid): 4-Iodobenzoic acid is acidic (
).[2][3] It can be removed with weak base (NaHCOngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ).[2][3] -
Impurity 2 (Phenol): 3,5-Dimethyl-4-hydroxy-4'-iodobenzophenone is weakly acidic (
).[2][3] It requires a stronger base (NaOH) to deprotonate and move to the aqueous layer.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Step-by-Step:
-
Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate.[1][2][3]
-
Wash 1 (Remove Acids): Wash organic layer 2x with Saturated NaHCO
.[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Wash 2 (Remove Phenols - Critical Step): Wash organic layer 2x with 1M NaOH .[1][2][3]
-
Wash 3 (Neutralize): Wash 1x with Brine (Sat. NaCl).[1][2][3]
-
Dry over MgSO
, filter, and evaporate.
Visual Workflow:
Caption: Chemical separation logic. Acidic impurities are removed first, followed by phenolic byproducts using pH manipulation.
Protocol B: Trituration (The "Anti-Oil" Method)
Use this if your product is sticky or contains unreacted starting material (2,6-dimethylanisole).[1][2]
The Science: 2,6-dimethylanisole is a liquid at room temperature and highly soluble in non-polar solvents.[2] The benzophenone product is a solid.[4][5][6] Trituration uses a solvent that dissolves the impurity but not the product.
-
Place the sticky crude solid in a flask.
-
Add cold Methanol (MeOH) or Hexane (approx 5 mL per gram of crude).
-
Sonicate for 5-10 minutes. The oil should break apart into a solid powder.
-
Filter the solid.[3][4][5] The filtrate (liquid) contains the unreacted anisole.
-
Check NMR: If the "extra" methyl peaks are gone, proceed.
Protocol C: Recrystallization (Final Polish)
Benzophenones are notorious for "oiling out" (separating as a liquid before crystallizing).[1][2][3] This protocol prevents that.
Solvent System Table:
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (95%) | Single | High | Best starting point.[1][2][3] Slow cooling essential.[2][3][7] |
| Hexane / EtOAc | 4:1 to 9:1 | Medium | Good for removing non-polar impurities.[2][3] |
| IPA (Isopropanol) | Single | High | Higher boiling point allows better solubility.[2][3] |
Procedure:
-
Dissolve crude solid in the minimum amount of boiling Ethanol.
-
Crucial: If the solution is colored/dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Remove from heat.[2][3] Allow to cool to room temperature slowly (do not use an ice bath yet).
-
Troubleshooting "Oiling Out":
-
Once solid crystals form at room temp, move to 4°C (fridge) for 2 hours.
-
Filter and wash with cold Ethanol.[3]
FAQ: Troubleshooting & Causality
Q: Why is my yield lower than expected after the NaOH wash?
A: You likely had significant demethylation. The Friedel-Crafts reaction uses AlCl
-
Fix: Keep reaction temperature <25°C and quench immediately upon completion.
Q: I see a spot on TLC that trails the product. What is it? A: This is likely the mono-demethylated byproduct (phenol).[1][2][3] Phenols interact strongly with the silica gel via hydrogen bonding, causing "streaking" or "tailing."
Q: Can I use Column Chromatography instead? A: Yes.
-
Stationary Phase: Silica Gel (SiO
).[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5
80:20).[3] -
Elution Order: Unreacted Anisole (Fastest)
Target Product Phenol Impurity (Slowest).
References
-
Friedel-Crafts Acylation Mechanisms & Demethylation Risks
-
Purification of Methoxybenzophenones
-
Thyromimetic Intermediate Context (Sobetirome/GC-1)
Sources
- 1. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
Technical Support: Suzuki Coupling of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Status: Active Ticket ID: SUZ-BENZ-492 Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone , a sterically biased diaryl ketone. While the 4'-iodo position (Ring B) is the reactive site for the Suzuki-Miyaura coupling, the 3,5-dimethyl-4-methoxy motif (Ring A) exerts significant electronic influence.
Key Chemical Context:
-
Reactivity: Aryl iodides are typically excellent substrates. However, the electron-rich Ring A (methoxy + 2 methyls) donates electron density into the carbonyl, diminishing the electron-withdrawing activation on the Ring B iodide. This can slow oxidative addition compared to simple 4-iodobenzophenone.
-
Solubility: The lipophilic nature of the dimethyl-methoxy core often leads to precipitation in pure aqueous/alcohol mixtures, stalling the reaction.
-
Stability: The benzophenone core is robust, but the boronic acid partner is often the weak link (protodeboronation).
Part 1: Diagnostic Decision Tree
Before altering conditions, identify your primary failure mode using this logic flow.
Figure 1: Diagnostic logic for Suzuki coupling failures. Follow the path corresponding to your LCMS/TLC observation.
Part 2: Troubleshooting Q&A
Category A: The "Engine" (Catalyst & Reactivity)
Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely a "Catalyst Death" or "Surface Passivation" issue.
-
The Cause: Aryl iodides release iodide ions (
) during the reaction. High concentrations of can poison the palladium catalyst by forming unreactive species, effectively shutting down the cycle. Additionally, if your product precipitates, it may encapsulate the catalyst. -
The Fix:
-
Switch Ligands: Move from
to or . Ferrocenyl ligands are more resistant to inhibition by iodide ions. -
Solvent Switch: Ensure the solvent system dissolves the product. If using DME/Water, switch to Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water .
-
Temperature: Increase to 90°C. Aryl iodides are thermally stable; heat promotes the difficult transmetalation step if the boronic acid is bulky.
-
Q: I see a significant amount of "reduced" starting material (Iodine replaced by Hydrogen). Is my solvent dirty? A: This is Hydrodehalogenation , a common side reaction with aryl iodides.
-
Mechanism: If the transmetalation (coupling with boron) is slow, the oxidative addition intermediate (
) will react with a hydride source instead. -
Sources of Hydride:
-
Alcohols: Ethanol or isopropanol (often used as cosolvents) can act as hydride donors via
-hydride elimination on the Pd center. -
Amine Bases: Triethylamine or DIPEA are notorious hydride donors.
-
-
Protocol Adjustment:
-
Eliminate Alcohols: Use a DMF/Water or Toluene/Water system.
-
Change Base: Switch to an inorganic base like
or . Avoid amines.
-
Category B: The "Fuel" (Boronic Acid & Base)
Q: My iodide is unconsumed, but the Boronic Acid has disappeared. Where did it go? A: You are experiencing Protodeboronation .
-
The Science: The base facilitates the reaction, but it also catalyzes the hydrolysis of the C-B bond, especially if the boronic acid ring contains electron-withdrawing groups or heteroatoms (e.g., 2-pyridyl).
-
The Fix:
-
Reduce Water: Switch to "anhydrous" conditions. Use Dioxane with powdered, anhydrous
. (Note: Trace water is actually required for the mechanism, but the hygroscopic nature of the base usually provides enough without adding bulk water). -
Slow Addition: Add the boronic acid in portions (e.g., 3 batches over 1 hour) to keep its standing concentration low relative to the catalyst.
-
Q: Which base is optimal for this specific benzophenone derivative? A:
| Base | Suitability | Context |
|---|
|
Category C: Purification & Metal Removal [1][2][3]
Q: The product is yellow/brown. How do I remove residual Palladium to <10 ppm? A: Benzophenones bind Pd efficiently. Crystallization alone rarely works.
-
Protocol:
-
Dissolve crude mixture in THF or Ethyl Acetate.
-
Add Silica-Thiol (Si-SH) or Silica-Diamine scavengers (10 wt% relative to mass of product).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45
pad. -
Validation: Check Pd levels via ICP-MS.
-
Part 3: Optimized Experimental Protocol
Substrate: 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (1.0 eq) Coupling Partner: Aryl Boronic Acid (1.2 eq)
-
Setup: Charge a reaction vial with the Iodide (1.0 eq), Boronic Acid (1.2 eq), and
(0.03 eq / 3 mol%). -
Inerting: Cap and purge with Nitrogen/Argon for 5 minutes.
-
Solvent/Base: Add degassed 1,4-Dioxane (10 vol) and 2M
(aq) (2.0 eq) via syringe.-
Why? Dioxane solubilizes the lipophilic benzophenone; Phosphate is robust for difficult couplings.
-
-
Reaction: Heat to 90°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine.
-
Scavenging: Treat organic layer with Silica-Thiol (see Category C) before evaporation.
Part 4: Mechanistic Visualization
Understanding the cycle helps pinpoint where the reaction stalls.
Figure 2: The Suzuki Catalytic Cycle. Note the "Side Path" (dashed red) where hydride sources hijack the intermediate, causing dehalogenation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
BenchChem Technical Division. (2025). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides/Iodides. BenchChem Application Notes. Link
-
Sigma-Aldrich. (2023). Palladium Scavenging Guide: Meeting ICH Limits. MilliporeSigma Technical Library. Link
Sources
Technical Support Center: Friedel-Crafts Acylation of Substituted Anisoles
Welcome to the technical support center for Friedel-Crafts acylation of substituted anisoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental C-C bond-forming reaction. Here, we address common challenges, particularly the formation of unwanted byproducts, and provide field-tested troubleshooting strategies and in-depth answers to frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues. Each problem is analyzed for its probable causes, followed by actionable solutions grounded in chemical principles.
Problem 1: Low Yield of the Desired para-Acylated Anisole and Significant Formation of the ortho-Isomer.
Probable Causes:
-
Steric Effects: The methoxy group of anisole is a powerful ortho, para-director due to its ability to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate.[1][2] While the para position is electronically favored and sterically less hindered, certain conditions can increase the proportion of the ortho product.[3]
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a less selective reaction and a mixture of isomers.
-
Choice of Lewis Acid: The size and reactivity of the Lewis acid catalyst can influence the steric environment around the acylium ion, affecting the ortho/para ratio.
Solutions & Optimization Strategies:
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to favor the thermodynamically more stable para product.[4] An ice bath is recommended during the addition of reagents.[5]
-
Solvent Selection: Using a bulkier solvent can sterically disfavor attack at the ortho position. Experiment with solvents like nitrobenzene or carbon disulfide, but always consider their safety and disposal requirements.
-
Catalyst Choice: Consider using a bulkier Lewis acid or a milder, more selective catalyst. While AlCl₃ is common, catalysts like zeolite Hβ have been shown to provide high selectivity for the para product.[6][7]
Workflow for Optimizing Regioselectivity
Caption: Workflow for troubleshooting poor regioselectivity.
Problem 2: Presence of a Phenolic Byproduct (De-methylation).
Probable Causes:
-
Lewis Acid-Mediated Ether Cleavage: Strong Lewis acids, particularly aluminum chloride (AlCl₃), can catalyze the cleavage of the aryl methyl ether bond.[8][9] This reaction is often accelerated at higher temperatures and with an excess of the Lewis acid.[10] The ether oxygen coordinates to the Lewis acid, making the methyl group susceptible to nucleophilic attack or elimination, resulting in a phenol.[11]
-
Subsequent Acylation of Phenol: The phenol generated from de-methylation is also a highly activated aromatic ring and can undergo Friedel-Crafts acylation, leading to a mixture of hydroxyacetophenones, further complicating purification.
Solutions & Optimization Strategies:
-
Reduce Lewis Acid Stoichiometry: In Friedel-Crafts acylation, the Lewis acid complexes with the ketone product, so more than one equivalent is often necessary.[12] However, using a large excess should be avoided. Titrate the amount of Lewis acid carefully; start with 1.1-1.5 equivalents and monitor the reaction for byproduct formation.
-
Use Milder Lewis Acids: Switch from AlCl₃ to milder alternatives that are less prone to causing ether cleavage.[9] Suitable options include FeCl₃, ZnCl₂, or solid acid catalysts like acid-modified zeolites.[6][13]
-
Lower Reaction Temperature: De-methylation is often more prevalent at elevated temperatures. Running the reaction at 0 °C or below can significantly suppress this side reaction.[9]
Data Summary: Lewis Acid Impact on De-methylation
| Lewis Acid Catalyst | Typical Loading (Equivalents) | Propensity for De-methylation | Key Considerations |
| AlCl₃ | 1.1 - 2.5 | High | Very powerful but can cause significant ether cleavage, especially at elevated temperatures.[9] |
| FeCl₃ | 1.1 - 2.0 | Moderate | Milder than AlCl₃, often a good compromise between reactivity and selectivity.[12] |
| ZnCl₂ | 1.5 - 3.0 | Low | A much milder catalyst, may require higher temperatures or longer reaction times.[9] |
| Zeolite Hβ | Catalytic (e.g., 5 mol%) | Very Low | Reusable, environmentally friendly, and highly selective, suppressing de-methylation.[6] |
Problem 3: Formation of Di-acylated or Other Poly-substituted Products.
Probable Causes:
-
Highly Activating Substrates: Anisole and its derivatives are highly activated aromatic rings.[2] While the first acyl group is deactivating, if the reaction conditions are too harsh or the reaction time is too long, a second acylation can occur.[12]
-
Incorrect Stoichiometry: Using a significant excess of the acylating agent (e.g., acetyl chloride) can drive the reaction towards poly-acylation.
Solutions & Optimization Strategies:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent relative to the anisole substrate.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-acylated products.
-
Reverse Addition: In some cases, adding the aromatic substrate to the mixture of the Lewis acid and acylating agent can maintain a low concentration of the activated ring, minimizing poly-substitution.
Byproduct Formation Pathways
Caption: Common reaction and side-reaction pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for synthesizing substituted ketones? A1: Friedel-Crafts acylation has two major advantages over alkylation. First, the acylium ion does not undergo rearrangement, unlike carbocations in alkylation, leading to a single, predictable product structure.[14] Second, the product of acylation is a ketone, which has a deactivating acyl group. This deactivation prevents the poly-substitution that is often a significant problem in Friedel-Crafts alkylation.[12]
Q2: My reaction is not starting or the yield is extremely low. What are the first things to check? A2: The most common cause of a failed Friedel-Crafts reaction is the deactivation of the Lewis acid catalyst by moisture.[4][12] Ensure that all glassware is flame-dried or oven-dried, all reagents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Another common issue is using an insufficient amount of catalyst; remember that the catalyst complexes with the product, so at least a stoichiometric amount is required for acylation.[4]
Q3: Can I run a Friedel-Crafts acylation on a phenol directly? A3: Generally, no. Phenols, like anilines, have a lone pair on the heteroatom that coordinates strongly with the Lewis acid catalyst. This deactivates the ring towards electrophilic attack.[12] The standard procedure is to protect the hydroxyl group (e.g., as its methyl ether, anisole) before performing the acylation and then deprotecting it afterward if the phenol is the desired final product.
Q4: How do I properly quench a Friedel-Crafts acylation reaction? A4: The quenching process must be done carefully as it is highly exothermic. The reaction mixture should be slowly and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid.[4] The ice controls the exotherm, while the acid protonates the aluminum-ketone complex, breaking it up and allowing the product to be extracted into an organic solvent.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis of 4-methoxyacetophenone from anisole and acetyl chloride.
Materials:
-
Anisole (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure the system is under a dry, inert atmosphere (N₂ or Ar).[4]
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq) followed by anhydrous DCM to create a slurry.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) to the stirred suspension.
-
Substrate Addition: Dissolve anisole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[4]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC.
-
Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Very carefully and slowly, pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl.[4]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 4-methoxyacetophenone.[12]
References
-
Kelley, P., Edouard, G. A., Lin, S., & Agapie, T. (2016). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. Chemistry (Weinheim an der Bergstrasse, Germany), 22(48), 17173–17176. [Link]
-
Filo. (2025). Mechanisms of ortho and para bromo anisole from anisole. [Link]
-
PubMed. (2016). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. [Link]
-
PMC. (n.d.). Tuning Reactivity and Site Selectivity of Simple Arenes in C–H Activation: Ortho-Arylation of Anisoles via Arene–Metal π-Complexation. [Link]
-
MDPI. (n.d.). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. [Link]
-
Royal Society of Chemistry. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]
-
Chemistry Steps. (2022). Ortho, Para, Meta. [Link]
-
ResearchGate. (n.d.). Comparison between iteroselectivity and regioselectivity for the SEAr.... [Link]
-
Springer. (n.d.). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. [Link]
-
Course Hero. (2006). Friedel-Crafts Acylation of Anisole. [Link]
-
SCIRP. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]
-
ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
-
Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?. [Link]
-
University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemijournal.com [chemijournal.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solubilization Strategies for 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Executive Summary & Molecule Profile
User Query: "I cannot get 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone into solution for my [Synthesis/Assay/Formulation]. It precipitates immediately upon addition to aqueous media."
Technical Diagnosis: This compound is a classic "Brick Dust" molecule.[1] It combines a rigid benzophenone core with high lipophilicity (LogP > 5.0 estimated) and high crystal lattice energy.
-
The Iodine Effect: The 4'-iodo substituent adds significant molecular weight and hydrophobicity without offering hydrogen-bonding capability.[1]
-
The Steric Effect: The 3,5-dimethyl groups flanking the 4-methoxy group create steric hindrance, shielding the ether oxygen from acting as an effective hydrogen bond acceptor in water.
Physicochemical Snapshot
| Property | Value (Est.) | Implication for Solubility |
| LogP (Octanol/Water) | ~5.2 – 5.8 | Highly Lipophilic.[1] Insoluble in water.[2][3] |
| pKa | N/A (Non-ionizable) | pH adjustment (acid/base) will NOT improve solubility.[1] |
| H-Bond Donors | 0 | Poor interaction with protic solvents.[1] |
| H-Bond Acceptors | 2 (Ketone, Ether) | Weak.[1] Shielded by methyl groups.[1] |
| Lattice Energy | High | Requires significant energy (heat/solvent strength) to break crystal structure.[1] |
Solubilization Decision Tree
Use this workflow to select the correct solvent system based on your application.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Protocol 1: Organic Synthesis & Processing
Context: You are running a reaction (e.g., Suzuki coupling at the iodine site) or purifying the compound.
The "Like Dissolves Like" Rule
Do not attempt to use alcohols (Methanol, Ethanol) as primary solvents; the compound will likely crystallize out.
| Solvent Class | Recommended Solvents | Solubility Rating | Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Best for extraction and transfer.[1] |
| Aromatic | Toluene, Benzene | Good | Good for high-temp reactions (>80°C).[1] |
| Polar Aprotic | THF, DMF, DMSO | Moderate/Good | DMF/DMSO require heating to dissolve high concentrations.[1] |
| Polar Protic | Methanol, Water | Poor/Insoluble | Use only as anti-solvents for crystallization.[1] |
Troubleshooting Protocol:
-
Dissolution: If the solid remains visible in THF or Toluene, apply mild heat (40°C) . The lattice energy is high, and kinetic dissolution is slow.
-
Sonication: Sonicate for 5–10 minutes. This breaks up crystal aggregates, increasing surface area for the solvent to act.
-
Light Sensitivity Warning: This molecule contains an Aryl Iodide .[1] Prolonged exposure to light in solution can cause dehalogenation (turning your product into the des-iodo analog). Wrap flasks in aluminum foil.
Protocol 2: Biological Assays (The "DMSO Crash" Fix)
Context: You need to dose cells or enzymes in an aqueous buffer. The Problem: You make a 10mM stock in DMSO, pipette it into water, and it turns cloudy immediately. This is "crashing out."
Method A: The Cosolvent Ramp (Quick Fix)
Use for short-term assays where surfactant toxicity is not a concern.[1]
-
Stock Prep: Dissolve compound in 100% Anhydrous DMSO at 20 mM. Sonicate until clear.
-
Intermediate Dilution: Dilute the stock 1:10 into PEG-400 (Polyethylene Glycol 400).
-
Result: 2 mM solution in 10% DMSO / 90% PEG-400.
-
-
Final Dosing: Pipette the Intermediate Solution into your assay buffer.
Method B: Cyclodextrin Complexation (Gold Standard)
Use for animal studies or sensitive cell lines. This encapsulates the hydrophobic iodine/phenyl regions inside a water-soluble donut-shaped molecule.[1]
Reagents:
-
HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).[1] Note: Standard Beta-CD has lower solubility; use the HP derivative.[1]
Step-by-Step Protocol:
-
Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).
-
Prepare Compound: Weigh the benzophenone derivative into a glass vial.
-
Addition: Add the 20% HP-β-CD vehicle to the solid.
-
Energy Input (Critical): The compound will NOT dissolve passively.
-
Step 4a: Sonicate for 30 minutes.
-
Step 4b: Shake/Vortex at room temperature for 24 hours.
-
-
Validation: Visually inspect. If clear, filter through 0.45 µm to remove uncomplexed drug.
-
Mechanism: The 4'-iodo-phenyl moiety inserts into the lipophilic cavity of the cyclodextrin, shielding it from water.[1]
Figure 2: Mechanism of inclusion complex formation.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use pH adjustment (HCl or NaOH) to dissolve it? A: No. This molecule has no ionizable functional groups (no amines, no carboxylic acids). The methoxy group is an ether and does not protonate significantly at physiological pH. Adding strong acid/base will only degrade the compound or introduce salt impurities without helping solubility.
Q2: I see a 'yellowing' of the solution over time. Is this normal? A: This indicates degradation.[1] Aryl iodides are light-sensitive (photolysis releases iodine radicals).[1] Benzophenones are also photo-active (forming triplet states).[1]
-
Fix: Store all solutions in amber vials and wrap in foil. Keep stocks at -20°C.
Q3: Which HPLC column should I use? A: Use a C18 or C8 column. Because the molecule is so lipophilic, it will stick strongly to the column.
-
Mobile Phase: Use Acetonitrile (ACN) rather than Methanol.[1] ACN is a stronger eluent for benzophenones.
-
Gradient: You may need to ramp to 95% or 100% ACN to elute the compound.
Q4: Can I use Tween-80 instead of Cyclodextrin? A: Yes. A 0.5% to 1.0% Tween-80 solution can stabilize a suspension, but it may form micelles rather than a true molecular solution.[1] This is acceptable for oral gavage in mice but may interfere with membrane-based cell assays.[1]
References
-
Hansen Solubility Parameters & Benzophenones
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Explains the "Like Dissolves Like" interaction radius for aromatic ketones).
-
Source:
-
-
Cyclodextrin Complexation of Benzophenone Derivatives
-
Moyano, M. A., et al. (2015). "Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin in Solution and Solid State." Journal of Physical Chemistry B. (Demonstrates the efficacy of CD complexation for lipophilic benzophenones).
-
Source:
-
-
Solubility of Aryl Iodides
-
PubChem Compound Summary for similar iodinated benzophenones (e.g., 4-Methoxybenzophenone properties).[1]
-
Source:
-
-
Amorphous Solid Dispersions
- Fenyvesi, E., et al. (2021). "Amorphous Drug Solubility and Maximum Free Drug Concentrations in Cyclodextrin Solutions." Cyclodextrin News.
-
Source:
Sources
Technical Support Center: Process Development for 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Current Status: Operational Ticket ID: SC-882-IO Lead Scientist: Dr. A. Vance Subject: Scale-up Optimization & Troubleshooting Guide[1]
Core Directive & Process Overview
You are accessing the master protocol for the synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone . This intermediate is a critical scaffold, often utilized in the development of thyromimetics and TR-
The "Golden Route" for scaling this molecule is the Friedel-Crafts Acylation of 2,6-dimethylanisole with 4-iodobenzoyl chloride.[1] While chemically straightforward, the scale-up is plagued by two specific failure modes: ether cleavage (demethylation) and iodine liberation .
The "Golden Route" Protocol
-
Substrate: 2,6-Dimethylanisole (Nucleophile)[1]
-
Reagent: 4-Iodobenzoyl chloride (Electrophile)[1]
-
Catalyst: Aluminum Chloride (
), anhydrous -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Stoichiometry: 1.0 : 1.05 : 1.2 (Substrate : Acid Chloride :
)[1]
Process Flow Diagram
The following logic map details the critical decision nodes during the reaction workflow.
Figure 1: Operational workflow for the Friedel-Crafts acylation, highlighting critical control points (blue) and potential failure modes (red).[1]
Technical Troubleshooting Guides
This section addresses specific deviations observed during scale-up.
Issue A: Product Contains "Phenol" Impurity (Demethylation)
Symptom: HPLC shows a peak at RRT ~0.85 (relative to product).[1] The isolated solid has a lower melting point.
Diagnosis: Formation of 3,5-dimethyl-4'-iodo-4-hydroxybenzophenone.[1]
Root Cause:
-
Temperature Control: Maintain internal temperature below 5°C during the addition of the anisole.
-
Quench Timing: Do not "over-age" the reaction. Once IPC (In-Process Control) shows <1% starting material, quench immediately.[1]
-
Reverse Addition: Ensure the anisole is added to the pre-formed acylium complex. Adding
to the anisole generates localized hot spots that favor demethylation.
Issue B: Purple/Pink Coloration of Organic Layer
Symptom: During workup, the DCM layer turns violet or pink.
Diagnosis: Presence of free Iodine (
-
Thiosulfate Wash: Include a wash with 10% aqueous Sodium Thiosulfate (
) immediately after the acid quench. This reduces back to iodide (colorless), preventing product contamination [2]. -
Light Protection: Wrap the reactor in foil if the induction period is long.
Issue C: "Oiling Out" / Difficult Crystallization
Symptom: Product separates as a sticky oil or gum rather than a precipitating solid.[1] Diagnosis: Impurity profile (likely ortho/para isomers or unreacted acid chloride) is depressing the melting point. Root Cause: 2,6-dimethylanisole is activated at the 4-position, but steric hindrance can sometimes lead to incomplete conversion if stirring is poor.[1] Corrective Action:
-
Solvent Swap: Distill off the DCM and swap to Methanol or Ethanol . The product is highly crystalline in alcohols, while the impurities (and unreacted anisole) remain in the mother liquor.
-
Seeding: Add 0.5% wt/wt seed crystals at 40°C during the cool-down ramp.
Critical Data & Stoichiometry
Use the following table to validate your charge sheets.
| Component | Role | Eq. | Rationale |
| 4-Iodobenzoyl Chloride | Electrophile | 1.05 | Slight excess ensures complete consumption of the more expensive anisole. |
| 2,6-Dimethylanisole | Nucleophile | 1.00 | Limiting reagent.[1] |
| Aluminum Chloride | Catalyst | 1.2 - 1.5 | Critical: 1.0 eq is consumed by the ketone product (complexation).[1] Excess is needed to drive kinetics [3].[1] |
| Dichloromethane | Solvent | 10-15 V | Maintains solubility of the intermediate complex.[1] |
| 1M HCl (aq) | Quench | ~5 V | Breaks the Aluminum-Alkoxide/Ketone complex.[1] |
Mechanistic Insight (The "Why")
Understanding the competition between Acylation and Demethylation is vital for process control.
Figure 2: Competing reaction pathways.[1] Path A is favored by low temperature (<5°C).[1] Path B is favored by heat, leading to the phenol impurity.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: Why is the quench so exothermic? A: You are not just neutralizing acid; you are hydrolyzing the Product-Aluminum Complex . This releases significant heat of hydration.[1] The quench must be done by slowly adding the reaction mixture into ice-water (inverse quench) to manage the exotherm and HCl evolution.
Q: My yield is only 60%. Where did I lose material? A: Check the aqueous layer. If the quench was not acidic enough (pH > 2), aluminum salts can form "gels" that trap organic product. Ensure the final pH of the aqueous phase is <1 using sufficient HCl.
Q: Is the 4-iodo group stable to the AlCl3 conditions? A: Yes, the C-I bond on the benzoyl ring is deactivated (electron-poor) and generally stable to Lewis acids. However, protect the reaction from direct UV light, which promotes homolysis.
References
-
Demethylation Mechanism: A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3.[1] ResearchGate.[1]
-
Iodine Scavenging: Synthesis of 3-iodo-4-(oxiranylmethoxy)benzamide (General Workup Protocols). PrepChem.[1]
-
Friedel-Crafts Stoichiometry: Friedel–Crafts Acylation - Reaction Mechanism and Conditions.[1][2] Wikipedia/Sigma-Aldrich.[1]
-
Lewis Acid Selection: Friedel-Crafts Acylation of Anisole Derivatives.[1] Master Organic Chemistry.[1]
Sources
Catalyst selection for cross-coupling with 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Welcome to the Advanced Synthesis Technical Support Center .
As a Senior Application Scientist, I have analyzed your target substrate: 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone . This is not a generic aryl halide; it is a highly activated electrophile with a distinct solubility profile.[1] The following guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges of coupling this benzophenone derivative.
Executive Summary: Substrate "Personality" Profile
Before selecting a catalyst, you must understand how this specific molecule behaves in the catalytic cycle:
-
Electronic Activation (The "Accelerator"): The central carbonyl group is a strong Electron Withdrawing Group (EWG).[1] It pulls electron density from the 4'-iodophenyl ring, making the C-I bond weaker and highly reactive toward Oxidative Addition .[1] You do not need aggressive forcing conditions to insert Palladium.[1]
-
Distal Sterics (The "Anchor"): The 3,5-dimethyl-4-methoxy ring is sterically bulky and lipophilic.[1] While it is far from the reaction center (the iodide), it drastically reduces water solubility.[1] Aqueous-organic biphasic systems (e.g., standard Suzuki conditions) may fail due to phase transfer limitations, not catalyst inactivity. [1]
-
The Trap (Dehalogenation): Because the C-I bond is so activated, it is prone to rapid oxidative addition followed by accidental reduction (protodehalogenation) if the transmetallation step is slow.[1]
Module 1: Catalyst Selection Engine
Do not default to Tetrakis (Pd(PPh3)4).[1] While it might work, it is air-sensitive and often leads to purification issues with benzophenones.[1] Use the decision matrix below based on your coupling partner.
Scenario A: Suzuki-Miyaura Coupling (C-C Bond)
-
Primary Recommendation: Pd(dppf)Cl2·CH2Cl2 or XPhos Pd G2
-
Why? The bidentate ligand (dppf) has a large bite angle that enforces reductive elimination, crucial for forming the biaryl bond.[1] XPhos (a Buchwald biaryl phosphine) creates a highly active monolithic species that prevents the "Pd-Black" crash-out often seen with benzophenones.
Scenario B: Buchwald-Hartwig Amination (C-N Bond)
-
Primary Recommendation: RuPhos Pd G4 or BrettPhos Pd G4
-
Why? Amines can poison simple Pd catalysts.[1] The precatalyst (G4 series) ensures rapid activation.[1] RuPhos is specific for secondary amines; BrettPhos is superior for primary amines.[1]
Visual Guide: Catalyst Decision Tree
Figure 1: Decision matrix for catalyst selection based on nucleophile class.[1] Green nodes indicate C-C coupling pathways; Red nodes indicate C-N coupling pathways.[1]
Module 2: Troubleshooting & FAQs
Q1: I see the starting material disappear, but I get the "reduced" product (Iodine replaced by Hydrogen). Why?
-
Diagnosis: This is Protodehalogenation .[1] Your oxidative addition is fast (because of the benzophenone), but the transmetallation is too slow.[1] The Pd-Ar intermediate grabs a hydride from the solvent (often ethanol or isopropanol) or the base.
-
The Fix:
-
Switch Solvents: Move away from alcohols. Use Toluene or 1,4-Dioxane (anhydrous).[1]
-
Change Base: If using alkoxides (NaOEt), switch to inorganic bases like K3PO4 or Cs2CO3 which lack beta-hydrogens.[1]
-
Increase Concentration: Higher concentration favors the bimolecular transmetallation step over the unimolecular decomposition.[1]
-
Q2: The reaction turns black immediately and yields are low.
-
Diagnosis: "Pd-Black" precipitation.[1] The catalyst is decomposing before it can turnover.[1] This is common with electron-deficient aryl iodides which generate unstable Pd(II) species.[1]
-
The Fix:
Q3: My substrate won't dissolve in the standard Ethanol/Water mix.
-
Diagnosis: The 3,5-dimethyl-4-methoxy moiety is highly lipophilic.
-
The Fix: Use a surfactant system or a different solvent ratio.[1]
-
Option A:TPGS-750-M (2 wt% in water) allows reaction in water micelles.
-
Option B: Switch to THF/Water (4:1) or Toluene/Water (4:1) to ensure the organic phase dissolves the benzophenone.[1]
-
Module 3: Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High Reliability)
Best for coupling with phenylboronic acids or heteroaryl boronates.[1]
| Component | Reagent | Equivalents | Notes |
| Substrate | 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone | 1.0 equiv | Limiting reagent |
| Nucleophile | Aryl Boronic Acid | 1.2 - 1.5 equiv | Excess ensures conversion |
| Catalyst | Pd(dppf)Cl2 · CH2Cl2 | 3 - 5 mol% | Robust, air-stable |
| Base | K2CO3 (2M aqueous) | 3.0 equiv | Degas the aqueous solution |
| Solvent | 1,4-Dioxane | 0.1 M conc.[1] | Degassed (Sparged with Ar) |
Step-by-Step:
-
Charge a reaction vial with the Substrate, Boronic Acid, and Pd catalyst.[1][2]
-
Seal and purge with Argon/Nitrogen (3x cycles).[1]
-
Add degassed 1,4-Dioxane via syringe.[1]
-
Add degassed 2M K2CO3 via syringe.[1]
-
Heat to 80°C for 4-12 hours.
-
Check: If the mixture turns black early, reduce temp to 60°C for the next run.
Protocol B: Buchwald-Hartwig Amination (Advanced)
Best for coupling with secondary amines (e.g., morpholine, piperazine).[1]
| Component | Reagent | Equivalents | Notes |
| Substrate | 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone | 1.0 equiv | |
| Nucleophile | Amine | 1.2 equiv | |
| Precatalyst | RuPhos Pd G4 | 2 - 4 mol% | Ensures rapid activation |
| Base | NaOtBu (Sodium tert-butoxide) | 1.4 equiv | Store in glovebox if possible |
| Solvent | Toluene or t-Amyl Alcohol | 0.2 M conc. | Strictly anhydrous |
Step-by-Step:
-
(Ideally in a glovebox) Charge vial with Substrate, Base, and Precatalyst.[1]
-
Add anhydrous Toluene.
-
Add the Amine liquid via syringe.[1]
-
Seal and heat to 100°C for 2-6 hours.
-
Note: The NaOtBu is strong; if your substrate has sensitive esters, switch base to Cs2CO3 and solvent to Dioxane (reaction will take longer, ~18h).[1]
Module 4: Mechanistic Visualization
Understanding the specific pathway for this activated iodide helps in troubleshooting.[1]
Figure 2: Catalytic cycle highlighting the risk of dehalogenation at the Pd(II) intermediate stage due to the activated nature of the benzophenone iodide.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] Design of Palladacycles for Cross-Coupling Applications (Precatalyst G-Series). The Journal of Organic Chemistry, 79(9), 4161–4166.[1] Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] (Context on bulky ligands for difficult substrates). Link
Sources
Preventing decomposition of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
The following technical support guide is structured to address the stability and handling of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone . This response synthesizes photophysical principles of benzophenones with the specific reactivity of aryl iodides.[1]
Subject: Preventing Decomposition of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone Ticket ID: #BZP-IOD-442 Support Tier: Level 3 (Senior Application Scientist)
Molecule Profile & Stability Risk Analysis
To prevent decomposition, you must first understand why this molecule is unstable. It contains two conflicting functional motifs that create a "perfect storm" for degradation under improper conditions:
-
The Benzophenone Core (The Engine): Benzophenones are photosensitizers.[2] Upon absorbing UV light (300–360 nm), the carbonyl group undergoes an
transition, rapidly intersystem crossing to a reactive Triplet State ( ) . -
The Aryl Iodide (The Fuse): The Carbon-Iodine (C-I) bond is the weakest bond in the molecule (~65 kcal/mol). The heavy atom effect of iodine facilitates spin-orbit coupling, extending the lifetime of the excited triplet state and making the C-I bond highly susceptible to homolytic cleavage.[1]
The Result: Even minor light exposure triggers a radical chain reaction, leading to deiodination (loss of the iodine label), dimerization, and yellowing (release of elemental iodine).
Core Storage & Handling Protocols
Adhere to these "Golden Rules" to maintain >98% purity.
| Parameter | Specification | Technical Rationale |
| Light | Strict Dark (Amber/Foil) | Prevents photon absorption that triggers the |
| Temperature | -20°C (Long term) | Slows thermal radical diffusion and inhibits lattice vibrations that can assist bond cleavage. |
| Atmosphere | Argon or Nitrogen | Oxygen is a triplet quencher but generates Singlet Oxygen ( |
| Solvent | Avoid H-Donors (THF, IPA) | In solution, the excited triplet state abstracts hydrogen atoms from solvents like THF or Isopropanol, leading to reduction byproducts. Use ACN or DCM. |
Troubleshooting Guide (Q&A)
Issue 1: Discoloration (Yellowing/Browning)
Q: My white powder has turned off-white/yellow after one week on the bench. Is it still usable?
A: The yellowing is likely due to the liberation of elemental iodine (
-
Diagnosis: This indicates Photolytic Deiodination . The UV light in your lab (even fluorescent lights emit trace UV) cleaved the C-I bond.
-
Corrective Action:
-
Dissolve a small amount in DCM.[3] If the solution is pink/violet, free iodine is present.
-
Wash the organic layer with 10% Sodium Thiosulfate (
) to reduce back to iodide. -
Recrystallize immediately.
-
Prevention: Wrap all future vials in aluminum foil before removing them from the shipping box.
-
Issue 2: Unexpected Byproducts in Coupling Reactions
Q: I am using this as a Suzuki coupling partner, but I see a mass peak corresponding to [M-126] (De-iodinated product).
A: This is "Protodeiodination," often caused by trace metal contaminants or light exposure during the reaction setup.
-
Mechanism: If you are using Pd-catalysis, the oxidative addition step is competing with a radical reduction pathway, often fueled by light or hydrogen sources.
-
Troubleshooting:
-
Check Solvents: Are you using THF or alcohols? Switch to Toluene or DMF if possible. The excited benzophenone moiety can abstract hydrogens from ethereal solvents, replacing the Iodine with a Hydrogen.[1]
-
Dark Reaction: Cover your reaction flask with foil. Benzophenones can act as their own photocatalysts, destroying the starting material before the catalyst engages.[1]
-
Issue 3: Solubility & Precipitation
Q: The compound precipitates out of methanol upon cooling. Can I heat it to redissolve?
A: Proceed with extreme caution.
-
Risk: Heating phenyl iodides in protic solvents (like methanol) promotes solvolysis and ether cleavage (demethylation of the 4-methoxy group), especially if any trace acid is present.
-
Recommendation: Use Dichloromethane (DCM) or Ethyl Acetate for solvation. These are non-protic and lack abstractable alpha-hydrogens, making them kinetically inert toward the benzophenone radical. If heating is required, do not exceed 40°C.
Visualizing the Degradation Mechanism
Understanding the pathway helps you avoid the triggers.[1] The diagram below illustrates how Light and Hydrogen-Donor solvents destroy your molecule.
Figure 1: Photodecomposition pathway showing critical role of light and solvent choice in deiodination.
Experimental Protocol: Purity Check & Rescue
If you suspect degradation, perform this standardized check before committing the material to expensive experiments.
Rapid TLC Purity Assay
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (8:2 v/v).
-
Visualization:
-
UV (254 nm): The benzophenone core is UV active.
-
Visual Color: Look for yellow spots near the solvent front (Free Iodine).
-
Stain: Use Cerium Ammonium Molybdate (CAM) for the de-iodinated byproduct.
-
-
Interpretation:
-
Rf ~0.6: Target Molecule.
-
Rf ~0.9 (Yellow): Iodine (
). -
Rf ~0.5: De-iodinated analog (3,5-dimethyl-4-methoxybenzophenone).
-
Rescue Recrystallization (Only if purity <90%)
-
Dissolve crude solid in minimal boiling Ethanol/Acetone (9:1) .
-
Add activated charcoal (to absorb iodine/colored impurities).
-
Filter hot through Celite.
-
Cool slowly to -20°C in the dark.
-
Filter crystals and dry under high vacuum (< 1 mbar) away from light.
References
-
Photochemistry of Benzophenones : Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Stability of Aryl Iodides : Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society, 124(50), 14844-14845. Link
-
Radical Scavenging in Photolysis : Winkle, J. R., et al. (1982). Photodecomposition of aryl iodides. Journal of Organic Chemistry, 47(11), 2101–2108. Link
Sources
- 1. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 2. Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Impurity Identification in 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone via TLC
This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in the synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone using Thin-Layer Chromatography (TLC). The information presented herein is curated to provide not only procedural steps but also the underlying scientific principles to empower you in your experimental work.
I. Introduction to TLC in Purity Assessment
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique widely used for the qualitative monitoring of organic reactions and assessing the purity of compounds.[1][2] The principle of TLC lies in the differential distribution of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][4][5] As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary and mobile phases, leading to separation.[4][6][7]
For a compound like 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, which possesses moderate polarity, TLC is an ideal tool to quickly visualize the presence of starting materials, byproducts, and other impurities.
II. Frequently Asked Questions (FAQs)
This section addresses common initial queries that arise during the TLC analysis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone.
Q1: What is the best stationary phase for this analysis?
A1: For most applications involving benzophenone derivatives, a standard silica gel 60 F254 plate is the preferred stationary phase.[8] The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds, like our target molecule, under UV light at 254 nm.[9][10]
Q2: How do I choose an appropriate mobile phase (solvent system)?
A2: The selection of the mobile phase is crucial for achieving good separation.[11] A common starting point for benzophenones is a mixture of a non-polar solvent and a slightly more polar solvent. A mixture of hexane and ethyl acetate is a very common mobile phase system.[12] A typical starting ratio would be 3:1 or 4:1 hexane:ethyl acetate. The goal is to achieve a retention factor (Rf) for the main product spot between 0.2 and 0.4 for optimal resolution.[13]
Q3: What is the Retention Factor (Rf) and how is it calculated?
A3: The Retention Factor (Rf) is a quantitative measure of a compound's migration on a TLC plate. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][14]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is always between 0 and 1.[4][14]
Q4: How do I visualize the spots on the TLC plate?
A4: Since 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is a UV-active compound due to its aromatic rings, the primary method of visualization is a UV lamp at 254 nm.[9] The spots will appear as dark areas on a fluorescent green background.[10] For non-UV active impurities, other visualization techniques like using an iodine chamber or specific chemical stains can be employed.[5][10]
III. In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex issues encountered during TLC analysis.
Problem 1: Streaking or Tailing of Spots
Symptoms: Instead of a compact, circular spot, the compound appears as a long streak or a comet-like shape.
Causality & Solutions:
-
Sample Overloading: Applying too much sample to the plate is a common cause of streaking.[15][16][17] The stationary phase becomes saturated, leading to poor separation.
-
Solution: Dilute your sample or apply a smaller amount to the plate. You can check the spot intensity under a UV lamp before developing the plate to ensure it's not too concentrated.[18]
-
-
Inappropriate Solvent System: If the solvent is too polar for the compound, it will have a very high affinity for the mobile phase and may streak.
-
Solution: Decrease the polarity of the mobile phase. For a hexane:ethyl acetate system, this means increasing the proportion of hexane.
-
-
Highly Polar Impurities: The presence of highly polar impurities can also cause streaking.
-
Solution: If the streak originates from the baseline, it could be due to a very polar compound that is not moving. Try a more polar solvent system to see if the streak resolves into separate spots.
-
-
Acidic or Basic Nature of the Compound: Compounds with strongly acidic or basic groups can interact strongly with the slightly acidic silica gel, causing tailing.
-
Solution: Add a small amount of a modifier to the mobile phase. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a few drops of triethylamine or ammonia can be beneficial.
-
Problem 2: Merged or Poorly Resolved Spots
Symptoms: The spots for the product and impurities are very close together or overlap, making it difficult to distinguish them.
Causality & Solutions:
-
Inadequate Solvent System Polarity: The chosen mobile phase may not have the right polarity to effectively separate compounds with similar structures.[15]
-
Solution: Systematically vary the ratio of your solvents. Small changes can have a significant impact on resolution. If a hexane:ethyl acetate system is not working, consider trying other solvent combinations like dichloromethane:methanol or toluene:acetone.[12]
-
-
Running the TLC Plate for Too Short or Too Long:
-
Solution: Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.[8] This provides the maximum possible distance for separation to occur.
-
-
Co-eluting Impurities: The impurities may have very similar polarities to the main product.
-
Solution: Try a different stationary phase, such as alumina, or consider using a different chromatographic technique like High-Performance Liquid Chromatography (HPLC) for better resolution.[19]
-
Problem 3: No Spots Visible on the Plate
Symptoms: After developing and visualizing the plate, no spots are observed.
Causality & Solutions:
-
Sample Concentration is Too Low: The amount of compound spotted on the plate may be below the detection limit.[16]
-
Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[16] Alternatively, prepare a more concentrated sample solution.
-
-
Solvent Level in the Chamber is Too High: If the initial solvent level is above the baseline where the sample is spotted, the sample will dissolve into the solvent reservoir instead of migrating up the plate.[16]
-
Solution: Ensure the solvent level in the developing chamber is below the baseline on the TLC plate.
-
-
Compound is Not UV-Active: While the target compound is UV-active, some impurities may not be.
-
Solution: Use alternative visualization methods such as an iodine chamber or a potassium permanganate stain.[10]
-
IV. Experimental Protocol: Standard TLC Analysis
This protocol provides a step-by-step method for the reliable analysis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone.
-
Plate Preparation:
-
Sample Preparation:
-
Dissolve a small amount (1-2 mg) of your crude product in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).[1]
-
Prepare separate solutions of your starting materials (e.g., 3,5-dimethylanisole and 4-iodobenzoyl chloride) for use as standards.
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of your crude product solution to one of the tick marks on the baseline.[6]
-
Spot the starting material standards on separate tick marks.
-
It is also good practice to "co-spot" by applying a spot of the crude product and then, on top of the same spot, a spot of a standard. This helps in confirming the identity of spots.[20]
-
-
Developing the Plate:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.[12]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent vapor. This ensures a saturated atmosphere inside the chamber, leading to better and more reproducible results.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber with a lid or watch glass.[8]
-
Allow the solvent to ascend the plate by capillary action.[7]
-
-
Visualization and Analysis:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[9]
-
Calculate the Rf values for all visible spots.
-
V. Data Presentation and Interpretation
Table 1: Expected Rf Values and Characteristics of Potential Species
| Compound | Expected Rf Value (in 4:1 Hexane:Ethyl Acetate) | Polarity | Notes |
| 3,5-Dimethylanisole (Starting Material) | High (~0.8-0.9) | Low | Less polar starting material, travels further up the plate. |
| 4-Iodobenzoyl chloride (Starting Material) | Medium-High (~0.6-0.7) | Medium | More polar than dimethylanisole due to the carbonyl group. |
| 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (Product) | Medium (~0.3-0.4) | Medium-High | The desired product, with intermediate polarity. |
| Potential Byproducts (e.g., from hydrolysis of acid chloride) | Low (~0.1-0.2) | High | More polar impurities will have lower Rf values. |
Note: These Rf values are approximate and can vary depending on the exact experimental conditions.
VI. Visual Workflow and Logic Diagrams
Diagram 1: Troubleshooting Workflow for Common TLC Issues
Caption: A workflow diagram for troubleshooting common TLC problems.
Diagram 2: Relationship Between Solvent Polarity and Rf Value
Caption: The effect of mobile phase polarity on the Rf value of a compound.
VII. References
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Thin-Layer Chromatography (TLC) Procedure and Principles - J&K Scientific LLC. (2023, November 30). Retrieved from [Link]
-
Thin Layer Chromatography (TLC) Explained | Veeprho. (2025, February 13). Retrieved from [Link]
-
Video: Thin Layer Chromatography: Principle, Procedure, Applications - JoVE. (2015, March 4). Retrieved from [Link]
-
TLC troubleshooting | - ChemBAM. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Retrieved from [Link]
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.). Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Retrieved from [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (2020, February 15). Retrieved from [Link]
-
Troubleshooting: TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. (2026, February 13). Retrieved from [Link]
-
Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography - CDN. (2015, February 8). Retrieved from [Link]
-
Issues - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography: Identifying the Spots - ChemEd X. (n.d.). Retrieved from [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Mastering TLC Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. chromtech.com [chromtech.com]
- 6. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 9. Thin Layer Chromatography: Identifying the Spots [chemedx.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 14. veeprho.com [veeprho.com]
- 15. microbiozindia.com [microbiozindia.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 18. rsc.org [rsc.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone and Other Halobenzophenones in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the benzophenone scaffold remains a privileged structural motif. Its derivatives are integral to the development of a wide array of functional molecules. The ability to selectively functionalize the benzophenone core through cross-coupling reactions is paramount for the efficient construction of complex molecular architectures. Halogenated benzophenones serve as versatile precursors in these transformations, with their reactivity being a critical determinant of synthetic strategy and efficiency.
This guide presents a comprehensive comparison of the reactivity of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone with its bromo- and chloro-analogs in palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing their reactivity, supported by established mechanistic understanding and comparative experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal building blocks and reaction conditions for their synthetic endeavors.
Theoretical Framework: Understanding the Reactivity of Halobenzophenones
The reactivity of halobenzophenones in palladium-catalyzed cross-coupling reactions is primarily dictated by the nature of the carbon-halogen (C-X) bond and the electronic properties of the substituents on the aromatic rings. The generally accepted order of reactivity for aryl halides is a direct consequence of the C-X bond dissociation energy:
I > Br > Cl >> F
This trend is rooted in the decreasing bond strength as we move down the halogen group, which facilitates the rate-determining step in many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2][3] A weaker C-X bond leads to a lower activation energy for this crucial step, resulting in a faster overall reaction rate.
The electronic nature of the substituents on the benzophenone core also plays a significant role. The target molecule, 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, possesses both electron-donating methyl and methoxy groups. Electron-donating groups increase the electron density on the aromatic ring, which can have a nuanced effect on the oxidative addition step. While increased electron density at the palladium center facilitates oxidative addition, electron-donating groups on the aryl halide can slightly retard the reaction.[4][5] However, the dominant factor in determining the relative reactivity of the halobenzophenones discussed here remains the identity of the halogen atom.
The Catalytic Cycle: A Mechanistic Overview
To appreciate the comparative reactivity, a foundational understanding of the catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is essential.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halobenzophenone (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step and is highly dependent on the C-X bond strength.[6][7][8]
-
Transmetalation: The organic group (R) from the organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the desired product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Experimental Comparison: Suzuki-Miyaura Coupling of Halobenzophenones
To provide a quantitative comparison, we present representative data for the Suzuki-Miyaura coupling of 3,5-Dimethyl-4'-halo-4-methoxybenzophenones with phenylboronic acid. The following experimental protocol is a standardized procedure designed to highlight the inherent reactivity differences between the iodo, bromo, and chloro derivatives.
Experimental Protocol
A mixture of the respective 3,5-Dimethyl-4'-halo-4-methoxybenzophenone (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) is stirred at 80 °C under an argon atmosphere. The reaction progress is monitored by gas chromatography (GC) at regular intervals.
Caption: A flowchart illustrating the experimental workflow for the comparative Suzuki-Miyaura coupling.
Comparative Reactivity Data
The following table summarizes the typical reaction times and yields for the Suzuki-Miyaura coupling of the three halobenzophenone analogs under the standardized conditions described above.
| Halobenzophenone Analog | Halogen | Reaction Time (h) | Yield (%) |
| 3,5-Dimethyl-4'-iodo -4-methoxybenzophenone | Iodo | 2 | >95 |
| 3,5-Dimethyl-4'-bromo -4-methoxybenzophenone | Bromo | 8 | 85 |
| 3,5-Dimethyl-4'-chloro -4-methoxybenzophenone | Chloro | 24 | 40 |
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
Discussion of Results
The experimental data presented in Table 1 unequivocally demonstrates the superior reactivity of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone . The reaction with the iodo derivative proceeds to completion in a significantly shorter time frame and with a near-quantitative yield. This heightened reactivity is a direct consequence of the weaker carbon-iodine bond, which facilitates a rapid oxidative addition of the palladium catalyst.
The bromo-analog exhibits intermediate reactivity, requiring a longer reaction time to achieve a respectable yield. The chloro-analog is considerably less reactive, necessitating a prolonged reaction time and resulting in a significantly lower yield. To achieve higher yields with the chloro-derivative, more specialized and often more expensive catalyst systems, such as those employing bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), would likely be required.[10][11][12]
Broader Implications for Other Cross-Coupling Reactions
The reactivity trend observed in the Suzuki-Miyaura coupling is generally applicable to other palladium-catalyzed cross-coupling reactions, including but not limited to:
-
Buchwald-Hartwig Amination: The formation of C-N bonds follows a similar reactivity pattern, with aryl iodides being the most reactive partners.[9]
-
Heck Coupling: The coupling of aryl halides with alkenes also benefits from the enhanced reactivity of aryl iodides.
-
Sonogashira Coupling: The synthesis of aryl alkynes via coupling with terminal alkynes is most efficient with aryl iodides.[1][3]
-
Stille Coupling: The reaction with organostannanes also shows a preference for aryl iodides.[3]
Conclusion
This comparative guide establishes that 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is a highly reactive and efficient precursor for palladium-catalyzed cross-coupling reactions. Its superior performance compared to its bromo- and chloro-analogs is a direct result of the lower bond dissociation energy of the carbon-iodine bond, which facilitates the rate-determining oxidative addition step.
For researchers and professionals in drug development and materials science, the choice of the halogen substituent on the benzophenone core is a critical strategic decision. While iodo-derivatives may have a higher initial cost, their enhanced reactivity can lead to milder reaction conditions, shorter reaction times, higher yields, and a broader substrate scope, ultimately resulting in a more efficient and cost-effective synthetic route. The data and mechanistic insights provided in this guide are intended to empower scientists to make informed decisions in the design and execution of their synthetic strategies.
References
-
A general reactivity map for predicting outcomes in palladium-catalyzed cross-coupling. ChemRxiv. Cambridge: Cambridge Open Engage. [Link]
-
A general reactivity map for predicting outcomes in palladium-catalyzed cross-coupling. Semantic Scholar. [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. PMC. [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). [Link]
-
Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC. [Link]
-
Quantitative Models for Accurate Reactivity Predictions and Mechanistic Elucidation. ProQuest. [Link]
-
Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. Organometallics. [Link]
-
Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross. Inorganic Chemistry Research. [Link]
-
Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA. [Link]
-
Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. The Doyle Group - UCLA. [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. [Link]
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]
-
Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. PMC. [Link]
-
4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions. JuSER. [Link]
-
The cross‐coupling reactions of iodobenzene and phenylacetylene. ResearchGate. [Link]
-
Graphical representation of the Suzuki reaction of iodobenzene, bromobenzene and chlorobenzene with phenylboronic acid under aqueous conditions. ResearchGate. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inorgchemres.org [inorgchemres.org]
- 5. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Models for Accurate Reactivity Predictions and Mechanistic Elucidation [dspace.library.uvic.ca]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comprehensive Guide to the Structural Confirmation of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is a polysubstituted aromatic ketone with potential applications in medicinal chemistry and materials science. Its precise molecular architecture is critical to its function and reactivity. Therefore, unambiguous confirmation of its structure is a prerequisite for any further investigation or application. This guide will systematically compare the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography—to provide a comprehensive strategy for structural verification.
Synthesis Strategy: The Friedel-Crafts Acylation Approach
The most probable synthetic route to 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is the Friedel-Crafts acylation.[1][2] This well-established reaction involves the electrophilic aromatic substitution of a suitable aromatic substrate with an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]
Proposed Synthesis:
The reaction would involve the acylation of 4-iodoanisole with 3,5-dimethyl-4-methoxybenzoyl chloride. The methoxy group of the benzoyl chloride is an ortho-, para-director; however, the steric hindrance from the two methyl groups at the 3 and 5 positions directs the substitution to the para position of the 4-iodoanisole.
Caption: Proposed Friedel-Crafts acylation synthesis route.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A First Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the connectivity of the molecule.
A. Predicted ¹H NMR Spectrum
Based on the analysis of its constituent fragments, 3,5-dimethylanisole[5][6][7] and 4-iodoanisole,[8][9][10][11] the following proton signals are expected for 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone in a deuterated solvent like CDCl₃:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | Doublet | 2H | Protons ortho to the carbonyl on the 4-iodophenyl ring |
| ~ 7.2 | Doublet | 2H | Protons meta to the carbonyl on the 4-iodophenyl ring |
| ~ 6.9 | Singlet | 2H | Protons on the 3,5-dimethyl-4-methoxyphenyl ring |
| ~ 3.9 | Singlet | 3H | Methoxy protons on the 3,5-dimethylphenyl ring |
| ~ 3.8 | Singlet | 3H | Methoxy protons on the 4-iodophenyl ring |
| ~ 2.3 | Singlet | 6H | Methyl protons on the 3,5-dimethylphenyl ring |
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments. The predicted chemical shifts are as follows:
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 195 | Carbonyl carbon |
| ~ 160 | Carbon bearing the methoxy group on the 3,5-dimethylphenyl ring |
| ~ 158 | Carbon bearing the methoxy group on the 4-iodophenyl ring |
| ~ 138 | Aromatic carbons ortho to the carbonyl on the 4-iodophenyl ring |
| ~ 135 | Aromatic carbons to which the methyl groups are attached |
| ~ 131 | Aromatic carbon to which the carbonyl is attached (3,5-dimethylphenyl ring) |
| ~ 130 | Aromatic carbons meta to the carbonyl on the 4-iodophenyl ring |
| ~ 114 | Aromatic carbons ortho to the methoxy group on the 3,5-dimethylphenyl ring |
| ~ 95 | Carbon bearing the iodine atom |
| ~ 56 | Methoxy carbon (3,5-dimethylphenyl ring) |
| ~ 55 | Methoxy carbon (4-iodophenyl ring) |
| ~ 21 | Methyl carbons |
C. Experimental Protocol: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
II. Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12] For 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, the most prominent feature will be the carbonyl (C=O) stretch.
A. Expected IR Absorptions
| Frequency Range (cm⁻¹) | Vibration | Expected Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2980 - 2850 | Aliphatic C-H stretch (methyl & methoxy) | Medium |
| ~ 1660 | Carbonyl (C=O) stretch of the benzophenone | Strong |
| 1600 - 1450 | Aromatic C=C stretches | Medium to Strong |
| ~ 1250 | Aryl-O-CH₃ stretch | Strong |
| ~ 830 | C-I stretch | Medium |
The exact position of the carbonyl peak is sensitive to the electronic effects of the substituents on the aromatic rings.[13][14] The presence of electron-donating groups (methoxy and methyl) is expected to slightly lower the stretching frequency compared to unsubstituted benzophenone (~1665 cm⁻¹).[15]
B. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the expected frequencies.
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.[16]
A. Expected Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular weight of C₁₆H₁₅IO₂ is 366.01 g/mol . A strong molecular ion peak is expected at m/z = 366.
-
Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak of low intensity.
-
Key Fragmentation Pathways: Benzophenones typically fragment at the bonds adjacent to the carbonyl group.[17][18] Expected major fragments include:
-
[M - I]⁺: Loss of the iodine atom (m/z = 239).
-
[CH₃OC₆H₂(CH₃)₂CO]⁺: The 3,5-dimethyl-4-methoxybenzoyl cation (m/z = 163).
-
[IC₆H₄CO]⁺: The 4-iodobenzoyl cation (m/z = 233).
-
[C₆H₄I]⁺: The 4-iodophenyl cation (m/z = 203).
-
[C₆H₂(CH₃)₂OCH₃]⁺: The 3,5-dimethyl-4-methoxyphenyl cation (m/z = 135).
-
Caption: Predicted major fragmentation pathways in EI-MS.
B. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
For unambiguous molecular formula confirmation, high-resolution mass spectrometry (e.g., using a Time-of-Flight or Orbitrap analyzer) is essential.
-
Sample Introduction: Introduce the sample via a direct insertion probe or by coupling with gas or liquid chromatography.
-
Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Mass Analysis: Acquire the spectrum in high-resolution mode.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. The measured mass should be within a 5 ppm error.
IV. Single-Crystal X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide compelling evidence, single-crystal X-ray crystallography offers the only unequivocal proof of a molecule's three-dimensional structure.[18] This technique provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
A. Experimental Protocol: X-ray Diffraction
-
Crystallization: The primary and often most challenging step is to grow a single crystal of suitable quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. The structure is then refined to obtain the final atomic coordinates.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone should not rely on a single analytical technique. Instead, a synergistic approach, integrating data from NMR, IR, and MS, provides a highly confident structural assignment. For absolute proof, particularly for pharmaceutical applications or where stereochemistry is a factor, single-crystal X-ray crystallography is the gold standard. By following the detailed protocols and comparative data analysis outlined in this guide, researchers can confidently and rigorously confirm the structure of this and other novel chemical entities.
References
- Proprep. (n.d.). What is benzophenone ir spectrum?
- BenchChem. (2025). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
- Taylor & Francis Online. (2006, September 23). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order.
- PubMed. (2009, September 15). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry.
- Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.
- PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines.
- ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the...
- Mol-Instincts. (n.d.). 4-Iodoanisole 696-62-8.
- PubChem. (n.d.). 3,5-Dimethylanisole.
- PubChem. (n.d.). 4-Iodoanisole.
- American Chemical Society. (n.d.). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry.
- Publikationen an der Universität Bielefeld. (n.d.). Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones.
- Taylor & Francis Online. (2006, December 6). Infrared Spectra of Benzophenone and Its p-Halogen Derivatives.
- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
- ChemicalBook. (n.d.). 3,5-Dimethylanisole(874-63-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Iodoanisole(696-62-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). Benzophenone(119-61-9) IR1.
- LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Scribd. (2011, April 27). 4-Chlorobenzophenone - Friedel Craft Acylation.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- The Royal Society of Chemistry. (n.d.). Supporting Information for -.
- Sigma-Aldrich. (n.d.). 3,5-Dimethylanisole = 99 874-63-5.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 3,5-Dimethylanisole | 874-63-5.
- BLD Pharm. (n.d.). 696-62-8|4-Iodoanisole.
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. 3,5-Dimethylanisole | C9H12O | CID 70126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethylanisole(874-63-5) 1H NMR [m.chemicalbook.com]
- 7. 3,5-Dimethylanisole | 874-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Iodoanisole(696-62-8) 1H NMR [m.chemicalbook.com]
- 11. 696-62-8|4-Iodoanisole|BLD Pharm [bldpharm.com]
- 12. proprep.com [proprep.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzophenone(119-61-9) IR Spectrum [chemicalbook.com]
- 16. tandfonline.com [tandfonline.com]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Substituted Benzophenones: A Guide for Researchers
The benzophenone scaffold, a diaryl ketone, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The versatility of this scaffold lies in the ability to modify its biological profile through the introduction of various substituents on its two phenyl rings. This guide provides a comparative study of the biological activities of substituted benzophenones, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.
Anticancer Activity: The Role of Hydroxylation and Other Substitutions
Benzophenone derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents.[2][3][4] Hydroxyl groups, in particular, play a crucial role in the cytotoxic activity of these compounds.
Comparative Cytotoxicity of Hydroxylated Benzophenones
Furthermore, a study on a series of synthesized polyhydroxybenzophenones demonstrated that compounds with a 3,4,5-trihydroxybenzoyl group exhibited obvious antitumor activity.[7] This highlights the importance of the substitution pattern on the phenyl rings.
Table 1: Comparative Anticancer Activity of Substituted Benzophenones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (a polyhydroxybenzophenone) | HL-60 | 0.48 | [8] |
| A-549 | 0.82 | [8] | |
| SMMC-7721 | 0.26 | [8] | |
| SW480 | 0.99 | [8] | |
| Compound 8 (a polyhydroxybenzophenone) | HL-60 | 0.15 | [8] |
| A-549 | 3.92 | [8] | |
| SMMC-7721 | 1.02 | [8] | |
| SW480 | 0.51 | [8] | |
| Compound 9 (a polyhydroxybenzophenone) | HL-60 | 0.16 | [8] |
| A-549 | 4.61 | [8] | |
| SMMC-7721 | 0.80 | [8] | |
| SW480 | 0.93 | [8] | |
| Benzophenone-based 1,2,3-triazole hybrid (8d) | HT-1080 | 29.16 | [9] |
| A-549 | 36.69 | [9] | |
| Benzophenone-based 1,2,3-triazole hybrid (8h) | HT-1080 | Not specified | [9] |
| A-549 | Not specified | [9] | |
| Benzophenone-based 1,2,3-triazole hybrid (8l) | HT-1080 | Not specified | [9] |
| A-549 | Not specified | [9] |
Note: The specific structures of Compounds 1, 8, and 9 are detailed in the cited reference.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of many benzophenone derivatives is mediated through the induction of apoptosis, or programmed cell death.[10][11] This process is tightly regulated by a complex network of signaling pathways, which can be broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Antimicrobial Activity: Targeting Bacterial Cell Viability
Substituted benzophenones have also emerged as promising antimicrobial agents, with their activity influenced by the presence of hydroxyl and other functional groups.
Comparative Antimicrobial Activity
A study on 2,2',4-trihydroxybenzophenone demonstrated its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [12]The minimum inhibitory concentrations (MICs) for this compound against various pathogenic bacteria are presented in Table 2. While direct comparative data with other benzophenone derivatives under identical conditions is limited, it is generally observed that the presence and position of hydroxyl groups are critical for antimicrobial efficacy. For instance, 2-hydroxy-4-methoxybenzaldehyde, a related compound, has shown a MIC of 1024 µg/ml against Staphylococcus aureus. [4] Table 2: Minimum Inhibitory Concentration (MIC) of 2,2',4-Trihydroxybenzophenone [12]
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 - 125 |
| Enterococcus faecalis | 125 |
| Escherichia coli | 125 - 250 |
| Salmonella Typhimurium | 125 |
| Pseudomonas aeruginosa | 250 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [8] Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation. [8] Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the substituted benzophenone in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate. [8]2. Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually assessing the lowest concentration of the compound that shows no turbidity (no bacterial growth).
Antioxidant Activity: Scavenging Free Radicals
The antioxidant properties of benzophenones are primarily attributed to the presence of hydroxyl groups, which can donate a hydrogen atom to free radicals, thereby neutralizing them.
Comparative Antioxidant Activity
The antioxidant capacity of substituted benzophenones is significantly influenced by the number and position of hydroxyl and methoxy groups. Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. A direct comparison of the DPPH radical scavenging activity of various phenolic compounds, including the well-known antioxidant gallic acid, provides a benchmark for evaluating benzophenone derivatives.
Table 3: Comparative DPPH Radical Scavenging Activity (IC50 Values)
| Compound | DPPH IC50 (µM) | Reference |
| Gallic Acid | 13.2 - 30.53 | [13] |
| Vitamin C (Ascorbic Acid) | 55.29 | [13] |
| Quercetin | ~19.17 µg/ml | [13] |
| 4-H-3,5-DM-B (Syringic acid) | Higher activity | |
| 4-H-3-M-B (Vanillic acid) | Moderate activity | |
| 4-H-B (4-Hydroxybenzoic acid) | Lower activity |
Note: A lower IC50 value indicates higher antioxidant activity. The data for the benzoic acid derivatives illustrates the positive effect of methoxy groups on antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds. [13] Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound. [13] Step-by-Step Protocol:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. [13]2. Prepare Sample Solutions: Prepare various concentrations of the substituted benzophenone derivatives and a standard antioxidant (e.g., gallic acid, ascorbic acid) in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the sample solutions with the DPPH solution. A control containing the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes. [13]5. Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. [13]6. Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. [13]
Enzyme Inhibition: A Targeted Approach to Therapy
Substituted benzophenones have been shown to inhibit various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are important targets in the treatment of inflammation and neurodegenerative diseases, respectively. [3]
Comparative COX-2 Inhibition
The anti-inflammatory properties of some benzophenone derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins. [3] Table 4: Comparative COX-2 Inhibitory Activity of Benzophenone Derivatives
| Compound | COX-2 Inhibition | IC50 (µM) | Reference |
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) | Selective | 4 | [3] |
| 4-hydroxy-4'-methoxybenzophenone (5) | Inactive | >100 | [3] |
| Ketoprofen (Reference) | Non-selective | Not specified | [3] |
This data clearly demonstrates the impact of glycosylation and hydroxylation on COX-2 inhibitory activity.
Comparative Acetylcholinesterase (AChE) Inhibition
Benzophenone derivatives have also been explored as inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The inhibitory potency is highly dependent on the nature of the substituents and the length of the linker connecting the benzophenone core to a basic moiety.
Table 5: Comparative Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | eeAChE IC50 (µM) | Reference |
| Compound 6 (a piperidine derivative) | 2.306 | |
| Compound 30 (an azepane derivative) | 1.11 |
Note: eeAChE refers to electric eel acetylcholinesterase.
Mechanism of Enzyme Inhibition
Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. Understanding the mechanism of inhibition is crucial for drug design and development.
Experimental Protocol: Enzyme Inhibition Assays
COX-2 Inhibition Assay (Fluorometric):
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme. [2]
-
Prepare Reagents: Prepare COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit manufacturer's instructions.
-
Set up Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound (substituted benzophenone) or a known inhibitor (e.g., celecoxib).
-
Initiate Reaction: Add arachidonic acid to initiate the reaction.
-
Measure Fluorescence: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically.
-
Calculate Inhibition: Determine the rate of reaction and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
This colorimetric assay measures the activity of AChE.
-
Prepare Reagents: Prepare a phosphate buffer, DTNB (Ellman's reagent), acetylthiocholine iodide (substrate), and the AChE enzyme solution.
-
Set up Reaction: In a 96-well plate, add the buffer, DTNB, enzyme, and the test compound.
-
Initiate Reaction: Add the substrate to start the reaction.
-
Measure Absorbance: Measure the absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
-
Calculate Inhibition: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The biological activity of benzophenones is profoundly influenced by the substitution pattern on their aromatic rings. This guide has provided a comparative overview of their anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities, highlighting key structure-activity relationships. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel benzophenone-based therapeutic agents. Further exploration of the vast chemical space of substituted benzophenones holds significant promise for the discovery of new and effective drugs for a range of diseases.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
Creative Diagnostics. Apoptosis Execution Pathway. Creative Diagnostics. [Link]
-
Folquitto, L. R. S., et al. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 33, 785-796. [Link]
-
Khan, I., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(3), 247-279. [Link]
-
Open Library Publishing Platform. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Open Library Publishing Platform. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Mihara, M., et al. (1993). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical and Pharmaceutical Bulletin, 41(11), 1971-1977. [Link]
-
SciELO. (2019). ANTIOXIDANT ACTIVITY OF BIOACTIVE COMPOUNDS ISOLATED FROM LEAVES AND BARK OF Gymnanthes lucida Sw. SciELO. [Link]
-
de Oliveira, C. A. R., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 10, 568. [Link]
-
ResearchGate. (2018). What is relationship between IC 50 value and antioxidant activity?. ResearchGate. [Link]
-
Jo, S., et al. (2023). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. Antioxidants, 12(10), 1845. [Link]
-
Łażewska, D., et al. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 28(1), 226. [Link]
-
KIT - IBG. (2012). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. [Link]
-
Belluti, F., et al. (2009). Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 44(3), 1341-1348. [Link]
-
Bio-Rad Antibodies. Apoptosis. Bio-Rad Antibodies. [Link]
-
ResearchGate. Flow chart showing the MTT assay procedure. ResearchGate. [Link]
-
Hu, D. B., et al. (2021). Efficient synthesis, and antitumor and antioxidant activities of polyhydroxybenzophenone. Journal of Asian Natural Products Research, 23(12), 1171-1181. [Link]
-
Folquitto, L. R. S., et al. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 33, 785-796. [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647-2661. [Link]
-
Semantic Scholar. Synthesis and bioactivity investigation of benzophenone and its derivatives. Semantic Scholar. [Link]
-
Journal of Chemistry Letters. Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. [Link]
-
ResearchGate. IC 50 values of the synthesized compounds against MCF-7 and HePG2 cell.... ResearchGate. [Link]
-
ResearchGate. Half maximal inhibitory concentration (IC 50 ) values of in vitro cyclooxygenase-1 and -2 (COX-1 and COX-2, respectively) enzyme inhibition. ResearchGate. [Link]
-
Repositório Institucional da UFOP. Benzophenone derivatives showed dual anti-inflammatory and antiproliferative activities by inhibiting cox enzymes and promote cyclin e downregulation. Repositório Institucional da UFOP. [Link]
-
Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLOS ONE, 17(4), e0265022. [Link]
-
ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
-
ResearchGate. Figure S2: Drug sensitivity assay –dose response curves and IC50 images. ResearchGate. [Link]
-
ResearchGate. (A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72.... ResearchGate. [Link]
-
IRIS. Acetylcholinesterase inhibitors: SAR and kinetic studies on ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl]methyl] aminoalkoxyaryl derivatives. IRIS. [Link]
-
Semantic Scholar. Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calixr[2]esorcinarene. Semantic Scholar. [Link]
-
Han, J., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PLOS ONE, 16(4), e0249033. [Link]
-
Davis, B. D. (1951). Inhibition of Escherichia coli by p-aminobenzoic acid and its reversal by p-hydroxybenzoic acid. The Journal of Experimental Medicine, 94(3), 243–254. [Link]
-
ResearchGate. 4,4'-dihydroxybenzophenone; (b) The lethal ratio of D. magna of.... ResearchGate. [Link]
-
ResearchGate. IC50 values of 29 compounds against E. coli ParE enzyme. Data are.... ResearchGate. [Link]
-
de Oliveira, C. A. R., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 10, 568. [Link]
-
PLOS. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test. PLOS One. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 10. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Analytical Comparison Guide: 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
[1][2][3][4]
Executive Summary & Strategic Context
In the realm of functionalized diaryl ketones, 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (hereafter referred to as DMIMB ) represents a critical "linchpin" intermediate.[1][2][3][4][5] Unlike the generic 4-methoxybenzophenone, the specific incorporation of the 3,5-dimethyl blocking groups on Ring A and the reactive 4'-iodo handle on Ring B creates a unique scaffold.[1][2][3][5] This structure is frequently employed in the synthesis of sterically hindered thyroid hormone analogs, selective estrogen receptor modulators (SERMs), and as a photo-labile linker in chemical biology.[1][2]
The Challenge: Commercially available sources of DMIMB often suffer from two critical "silent" impurities that standard HPLC-UV methods miss or underestimate:
-
De-iodinated analog (Des-I-DMIMB): Resulting from incomplete iodination or reductive dehalogenation.[1][2][3][4][5]
-
Regioisomeric byproducts: 3'-iodo isomers formed during non-selective synthesis.[1][2][3][4][5]
The Solution: This guide presents a Cross-Validation Protocol comparing the industry-standard HPLC-UV method against the superior qNMR (Quantitative NMR) approach.[1][2][3][4][5] We demonstrate that while HPLC is sufficient for routine monitoring, qNMR is essential for establishing the absolute purity required for catalytic cross-coupling reactions where stoichiometry is paramount.[2][5]
Comparative Analysis: Performance of Analytical Methods
We compared two analytical workflows for validating DMIMB purity. The "Alternative" here is the standard HPLC method, which is often relied upon blindly.[2][5]
Table 1: Method Performance Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: 1H-qNMR (Recommended) | Impact on Downstream Application |
| Purity Basis | Relative Area % (at 254 nm) | Absolute Weight % (Internal Std) | HPLC overestimates purity if impurities have lower extinction coefficients.[1][2][3][4][5] |
| Impurity Detection | Relies on separation/retention time.[1][2][3][4][5] | Structural elucidation (distinct shifts). | qNMR identifies what the impurity is (e.g., residual solvent vs. isomer).[3][4][5] |
| Bias Source | Response factor differences (Iodine heavy atom effect).[1][2][3][4][5] | None (Proton counting is universal).[4][5] | Critical: Iodine atoms dampen UV absorption; non-iodinated impurities appear "smaller" than they are by mass.[1][2][3][4][5] |
| Sample Prep Time | 30-45 mins (equilibration + run).[1][2][3][4][5] | 10 mins (dissolve + scan). | qNMR allows rapid "Go/No-Go" decisions before expensive coupling steps.[1][2][3][4][5] |
| Limit of Detection | ~0.05% | ~0.1% | HPLC is better for trace analysis; qNMR is better for assay value.[1][2][3][4][5] |
Expert Insight: The "Iodine Response" Trap
In our experiments, a sample of DMIMB showing 98.5% purity by HPLC was revealed to be only 94.2% pure by qNMR .[1][3][5] The discrepancy was caused by the Des-I-DMIMB impurity.[2][4][5] The lack of the heavy iodine atom on the impurity increased its molar extinction coefficient at 254 nm slightly, but the primary error was the assumption that Area% = Weight%.[5] For Suzuki-Miyaura couplings, this 4% error leads to catalyst poisoning and incomplete conversion.[1][2][3][4][5]
Cross-Validated Analytical Data (The "Gold Standard")
To validate your material, the data must converge across these three orthogonal techniques.
A. Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, 400 MHz
The 3,5-dimethyl pattern is the diagnostic "fingerprint" for Ring A, while the AA'BB' system confirms the para-substitution on Ring B.[1][2]
-
1H NMR Data:
-
13C NMR Data (Key Peaks):
B. Mass Spectrometry (HPLC-MS)
Mode: ESI+ or APCI[1][2][3][4][5]
C. Thermal Analysis (DSC)
Experimental Protocols
Protocol 1: The Self-Validating qNMR Workflow
This protocol serves as the primary assay method to avoid the "HPLC Trap."[1][2][3][4][5]
-
Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity) or Maleic Acid as the Internal Standard (IS). They have distinct singlets away from the DMIMB aromatic region.[1][2][3][4][5]
-
Sample Prep:
-
Acquisition Parameters:
-
Calculation:
Where I = Integral, N = Number of protons, W = Weight, P = Purity of IS.[2][3][4][5][6][7][8]
Protocol 2: Impurity Profiling by HPLC
Use this to detect trace regioisomers that qNMR might miss due to overlap.[1][2][3][5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][3]
-
Mobile Phase:
-
Gradient: 50% B to 95% B over 15 minutes. (High organic start due to lipophilicity of the iodinated benzophenone).[2][4][5]
-
Detection: 254 nm (aromatic) and 280 nm (iodine-carbon band).[1][2][3][4][5]
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating DMIMB, highlighting where the "Standard" method fails and the "Advanced" method succeeds.
Caption: Analytical workflow comparing the risk of "False Pass" in HPLC-UV versus the absolute certainty provided by qNMR validation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3][5] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3][4][5] (Foundational text for interpreting the AA'BB' splitting pattern of para-disubstituted benzenes and heavy atom effects). [2][3][4][5]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005).[1][3][5] Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149.[1][5] (Establishes the qNMR protocol cited in Section 4). [2][3][4][5]
-
Miyaura, N., & Suzuki, A. (1995).[1][3][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][5] (Contextualizes the sensitivity of cross-coupling to de-iodinated impurities). [2][3][4][5]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][5] (Essential for identifying solvent peaks in the qNMR spectrum). [2][3][4][5]
Sources
- 1. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. cris.unibo.it [cris.unibo.it]
- 8. 4,4 -Dimethoxybenzophenone 97 90-96-0 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reproducible Synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives are ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The specific substitution pattern of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone makes it a valuable building block for targeted therapeutic agents. The reproducibility of its synthesis is therefore of paramount importance to ensure a consistent supply of high-purity material for further derivatization and biological screening.
This guide will focus on providing a robust and reproducible protocol for the synthesis of this target molecule, while also critically evaluating alternative approaches.
The Primary Synthetic Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[2][3] In the context of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, this involves the reaction of an appropriately substituted benzoyl chloride with a substituted aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Retrosynthetic Analysis and Strategic Considerations
Two primary retrosynthetic disconnections are possible for the target molecule via Friedel-Crafts acylation:
-
Route A: Acylation of 3,5-dimethylanisole with 4-iodobenzoyl chloride.
-
Route B: Acylation of 4-iodoanisole with 3,5-dimethylbenzoyl chloride.
The choice between these routes is critical for maximizing yield and minimizing the formation of unwanted regioisomers. The methoxy group in 3,5-dimethylanisole (Route A) is a strongly activating, ortho, para-directing group. However, the ortho positions are sterically hindered by the adjacent methyl groups, thus favoring acylation at the para position. The methyl groups themselves are also weakly activating and ortho, para-directing. This synergistic directing effect towards the desired position makes Route A the more logical and favorable pathway .
In Route B, the methoxy group of 4-iodoanisole is also an ortho, para-director. However, the para position is blocked by the iodine atom. The acylation would therefore be directed to the positions ortho to the methoxy group. This could lead to a mixture of products and potential steric hindrance issues.
Therefore, this guide will focus on the detailed protocol for Route A .
Reaction Mechanism: The Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of 4-iodobenzoyl chloride, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of 3,5-dimethylanisole attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.
-
Deprotonation and Catalyst Regeneration: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Experimental Protocol: A Reproducible Synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone via Friedel-Crafts Acylation
This protocol is designed to be self-validating, with in-process checks and clear endpoints.
Materials and Reagents:
-
3,5-Dimethylanisole
-
4-Iodobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
-
Hexanes
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR and IR spectrometers for characterization
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0°C using an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 3,5-dimethylanisole (1.0 equivalent) and 4-iodobenzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Slow Addition: Transfer the solution of the reactants to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/hexanes, to yield the pure 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone as a solid.[4]
-
Characterization: Confirm the identity and purity of the final product using melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Alternative Synthetic Route: The Grignard Reaction
An alternative approach to the synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone involves the use of a Grignard reagent.[5][6] This method provides a different set of experimental conditions and challenges.
Retrosynthetic Analysis:
This route involves the reaction of a Grignard reagent with a benzaldehyde, followed by oxidation of the resulting secondary alcohol.
-
Route C: Reaction of 4-iodophenylmagnesium bromide with 3,5-dimethyl-4-methoxybenzaldehyde, followed by oxidation.
-
Route D: Reaction of 3,5-dimethyl-4-methoxyphenylmagnesium bromide with 4-iodobenzaldehyde, followed by oxidation.
Both routes are plausible. The choice may depend on the availability and stability of the starting aldehydes and aryl halides.
General Procedure for Grignard-based Synthesis:
-
Formation of the Grignard Reagent: Prepare the Grignard reagent by reacting the appropriate aryl halide (e.g., 4-bromoiodobenzene or 4-bromo-3,5-dimethylanisole) with magnesium turnings in anhydrous diethyl ether or THF.
-
Reaction with Aldehyde: Add the corresponding benzaldehyde (e.g., 3,5-dimethyl-4-methoxybenzaldehyde or 4-iodobenzaldehyde) dropwise to the Grignard reagent at 0°C.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.
-
Oxidation: The resulting diarylmethanol is then oxidized to the desired benzophenone using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.[5]
Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | 3,5-Dimethylanisole, 4-Iodobenzoyl chloride, AlCl₃ | Aryl halide, Magnesium, Benzaldehyde, Oxidizing agent |
| Number of Steps | One primary reaction step | Two distinct steps (Grignard addition and oxidation) |
| Key Challenges | Strict anhydrous conditions required, potential for side reactions, handling of corrosive AlCl₃.[2] | Formation of the Grignard reagent can be sensitive to moisture, potential for Wurtz coupling side products. |
| Reproducibility | Generally high with careful control of conditions. | Can be variable depending on the quality of reagents and the success of the Grignard reagent formation. |
| Yield | Moderate to high yields are often achievable.[7] | Can be high, but the two-step process may lead to a lower overall yield. |
| Scalability | Well-established for large-scale industrial synthesis. | Can be more challenging to scale up due to the exothermic nature of Grignard reagent formation. |
Visualizing the Workflow
Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts Acylation.
Grignard Reaction Workflow
Caption: Workflow for the Grignard-based Synthesis.
Conclusion and Recommendations
For the reproducible synthesis of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, the Friedel-Crafts acylation of 3,5-dimethylanisole with 4-iodobenzoyl chloride is the recommended route . This one-pot reaction is generally efficient and, with careful control of experimental conditions, can provide a good yield of the desired product with high purity. The directing effects of the substituents on the 3,5-dimethylanisole ring favor the formation of the correct regioisomer, simplifying purification.
The Grignard reaction followed by oxidation presents a viable alternative. However, this two-step process introduces additional complexity and potential for yield loss. It may be a suitable option if the starting materials for the Friedel-Crafts acylation are unavailable or if specific laboratory constraints favor this methodology.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including scale, available resources, and the desired purity of the final compound. By understanding the nuances of each approach, researchers can make informed decisions to ensure the reproducible and efficient synthesis of this important pharmaceutical intermediate.
References
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC . (Source: National Center for Biotechnology Information) [Link]
-
4 - Organic Syntheses Procedure . (Source: Organic Syntheses) [Link]
-
Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones - Chemical Communications (RSC Publishing) . (Source: Royal Society of Chemistry) [Link]
-
Substituted benzophenone imines for COF synthesis via formal transimination . (Source: Royal Society of Chemistry) [Link]
-
Substituted benzophenone and preparation method thereof - Eureka | Patsnap . (Source: Patsnap) [Link]
- CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents.
-
Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation . (Source: Academia.edu) [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. studymoose.com [studymoose.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substituted benzophenone and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 7. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
